molecular formula C7H12O2 B1314976 3-(Hydroxymethyl)cyclohexanone CAS No. 21996-61-2

3-(Hydroxymethyl)cyclohexanone

Katalognummer: B1314976
CAS-Nummer: 21996-61-2
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: OTZGKTIHFHBTGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(Hydroxymethyl)cyclohexanone is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(hydroxymethyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZGKTIHFHBTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306160
Record name 3-(Hydroxymethyl)cyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32916-58-8
Record name 3-(Hydroxymethyl)cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32916-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)cyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)cyclohexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Hydroxymethyl)cyclohexanone chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 3-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthetic methodologies for this compound. The information is intended to support research, development, and application of this versatile chemical intermediate.

Core Chemical Properties

This compound is a bifunctional organic compound containing both a ketone and a primary alcohol.[1] This structure makes it a valuable building block in organic synthesis.[1][2] It is typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[1][2][3] The presence of both a polar carbonyl group and a hydrogen-bond-donating hydroxyl group influences its physical properties, such as its expected moderate solubility in water and good solubility in polar organic solvents.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1][2][3][4][5]
Molecular Weight 128.17 g/mol [1][2][4]
IUPAC Name 3-(hydroxymethyl)cyclohexan-1-one[2][4][5]
CAS Number 32916-58-8 (for racemic mixture)[3][4]
Appearance Colorless to pale yellow liquid/solid[1][2][3]
Boiling Point (Predicted) 239.8 ± 13.0 °C at 760 mmHg[1][2]
Density (Predicted) 1.054 ± 0.06 g/cm³[1][2]
Topological Polar Surface Area 37.3 Ų[2][4]
Canonical SMILES C1CC(CC(=O)C1)CO[2][3][6]
InChIKey OTZGKTIHFHBTGZ-UHFFFAOYSA-N[2][3][4][6]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound. While experimental spectra for the pure compound are not widely published, the expected spectral features can be predicted based on its functional groups.[1]

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyExpected FeaturesSource(s)
¹H NMR Distinct signals for the cyclohexyl ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. Chemical shifts and coupling constants are influenced by the molecule's stereochemistry and conformation.[1]
¹³C NMR A characteristic signal for the carbonyl carbon is expected in the range of 190-220 ppm. The hydroxymethyl carbon and the cyclohexyl ring carbons will appear at a higher field.[1]
Infrared (IR) A strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching vibration of the ketone is characteristic.[1][7][1]
Mass Spectrometry The mass spectrum will display the molecular ion peak and fragmentation patterns characteristic of the molecule's structure.[1]

Safety and Handling

Aggregated GHS information indicates that this compound should be handled with care.[4] It is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[4][8] Appropriate personal protective equipment should be used when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

TypeCodeDescriptionSource(s)
Hazard H315Causes skin irritation[4][8]
Hazard H319Causes serious eye irritation[4][8]
Hazard H335May cause respiratory irritation[4][8]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray[4][8]
Precautionary P264Wash skin thoroughly after handling[8]
Precautionary P271Use only outdoors or in a well-ventilated area[8]
Precautionary P280Wear protective gloves/ eye protection/ face protection[8]
Precautionary P302+P352IF ON SKIN: Wash with plenty of water[4]
Precautionary P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4]
Precautionary P403+P233Store in a well-ventilated place. Keep container tightly closed[4]
Precautionary P501Dispose of contents/container to an approved waste disposal plant[8][9]

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure (R)-3-(hydroxymethyl)cyclohexanone is of particular interest in pharmaceutical development.[10] Two effective strategies for its synthesis from cyclohexanone have been detailed.[10]

Strategy 1: Asymmetric Reduction of a Prochiral Precursor[10]

This method utilizes a highly selective Corey-Bakshi-Shibata (CBS) reduction.

Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde

  • Reaction: Claisen condensation of cyclohexanone with ethyl formate.

  • Procedure:

    • Suspend sodium hydride (1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

    • Add a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with ice-cold water and acidify the aqueous layer with dilute HCl.

Step 2: Asymmetric Reduction

  • Reaction: CBS reduction of 3-oxocyclohexanecarbaldehyde.

Strategy 2: Chemoenzymatic Resolution of Racemic this compound[10]

This approach uses a lipase-catalyzed kinetic resolution.

Step 1: Synthesis of Racemic this compound

  • Procedure:

    • Dissolve 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.

    • Add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 4-6 hours.

    • Quench the reaction with methanol and remove the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry and concentrate the organic layer to afford the racemic product.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Reaction: Enantioselective acylation of the racemic alcohol.

Biocatalytic Asymmetric Reduction using Baker's Yeast[11]

This protocol offers a green chemistry approach for the synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

  • Materials: Baker's yeast, sucrose, tap water, ethyl 3-oxocyclohexanecarboxylate, Celite, NaCl, and an extraction solvent (diethyl ether or ethyl acetate).

  • Procedure:

    • Activate Baker's yeast (20 g) in a sucrose solution (30 g in 200 mL of tap water) by stirring at ~30°C for 30-60 minutes until fermentation is observed.

    • Add ethyl 3-oxocyclohexanecarboxylate (1 g) to the fermenting suspension.

    • Stir the mixture vigorously at room temperature for 48-72 hours, monitoring progress by TLC or GC.

    • Once the starting material is consumed, add Celite (10 g) and stir for 5 minutes.

    • Filter the mixture through a sintered glass funnel to remove the yeast and Celite, washing the filter cake with a small amount of water.

    • Saturate the aqueous filtrate with solid NaCl.

    • Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the synthesis of this compound.

G start Start: Cyclohexanone formylation Step 1: Formylation start->formylation Ethyl Formate, NaH intermediate1 Intermediate: 3-Oxocyclohexanecarbaldehyde formylation->intermediate1 reduction Step 2: Asymmetric Reduction (CBS Catalyst) intermediate1->reduction product Product: (R)-3-(Hydroxymethyl)cyclohexanone reduction->product purification Step 3: Purification (Chromatography) product->purification final_product Final Product purification->final_product

Caption: Workflow for Asymmetric Synthesis Strategy.

G cluster_asymmetric Asymmetric Synthesis cluster_chemoenzymatic Chemoenzymatic Resolution precursor Common Precursor: Cyclohexanone asym_intermediate 3-Oxocyclohexanecarbaldehyde precursor->asym_intermediate Formylation racemic_synthesis Racemic Synthesis precursor->racemic_synthesis e.g., via 3-oxocyclohexanecarboxylic acid asym_reduction Asymmetric Reduction (CBS) asym_intermediate->asym_reduction final_product Target Product: (R)-3-(Hydroxymethyl)cyclohexanone asym_reduction->final_product racemic_product Racemic This compound racemic_synthesis->racemic_product resolution Lipase-Catalyzed Kinetic Resolution racemic_product->resolution resolution->final_product

Caption: Synthetic Strategies from a Common Precursor.

References

(R)-3-(hydroxymethyl)cyclohexanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-3-(hydroxymethyl)cyclohexanone is a chiral bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a primary alcohol on a cyclohexyl scaffold, makes it a versatile building block for the synthesis of complex molecular architectures and potentially bioactive compounds.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental data and protocols.

Core Physical and Chemical Properties

(R)-3-(hydroxymethyl)cyclohexanone is typically a clear, pale yellow to brown liquid or a solid with a melting point near room temperature.[1] The presence of the hydroxyl group enhances its polarity and makes it more soluble in polar solvents.[1][2] While extensive experimental data for the pure (R)-enantiomer is limited, predicted values and data from the racemic mixture offer valuable insights.[3]

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[1][3]
Molecular Weight 128.17 g/mol [1][3][4]
CAS Number 21996-61-2[1][3][5]
Appearance Clear pale yellow to brown liquid or solid[1][2][3]
Boiling Point (Predicted) 239.8 ± 13.0 °C at 760 mmHg[1][3][5]
Density (Predicted) 1.054 ± 0.06 g/cm³[1][3][5]
pKa (Predicted) 14.77 ± 0.10[5]
Solubility Soluble in polar organic solvents; moderately soluble in water[1][3]
Topological Polar Surface Area 37.3 Ų[3][4]
XLogP3-AA 0[3][4]
Hydrogen Bond Donor Count 1[3][4]
Hydrogen Bond Acceptor Count 2[3][4]
Rotatable Bond Count 1[3][4]
Exact Mass 128.083729621 Da[4]
Monoisotopic Mass 128.083729621 Da[4]
Spectral Data Insights

Detailed spectral analysis is crucial for the identification and characterization of (R)-3-(hydroxymethyl)cyclohexanone.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show a characteristic signal for the carbonyl carbon in the range of 190-220 ppm.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be defined by a strong absorption band for the C=O stretching vibration of the ketone, typically around 1710 cm⁻¹. A broad absorption band in the 3200-3600 cm⁻¹ region will indicate the O-H stretching vibration of the alcohol group.[1]

Experimental Protocols

While specific, detailed experimental protocols for determining the physical properties of (R)-3-(hydroxymethyl)cyclohexanone are not widely published, standard organic chemistry laboratory techniques can be applied.[3]

Density Determination (Pycnometer Method)

This method determines the density of the compound.

  • Mass of Empty Pycnometer: Thoroughly clean and dry a pycnometer and weigh it accurately on an analytical balance. Record this mass (M_pyc).[3]

  • Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and density (ρ_water), ensuring no air bubbles are present. Weigh the filled pycnometer and record the mass (M_pyc+water).[3]

  • Mass of Pycnometer with Sample: Empty, clean, and dry the pycnometer. Fill it with (R)-3-(hydroxymethyl)cyclohexanone at the same temperature. Weigh the filled pycnometer and record the mass (M_pyc+sample).[3]

  • Calculation:

    • Mass of water = M_pyc+water - M_pyc

    • Volume of pycnometer = (Mass of water) / ρ_water

    • Mass of sample = M_pyc+sample - M_pyc

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Solubility Determination

This protocol determines the solubility of the compound in various solvents.

  • Sample Preparation: Place a small, accurately weighed amount of (R)-3-(hydroxymethyl)cyclohexanone into a test tube.

  • Solvent Addition: Add a measured volume (e.g., 0.5 mL) of the test solvent (e.g., water, ethanol, diethyl ether, hexane) to the test tube.[3]

  • Observation: Stir or vortex the mixture and observe if the solid dissolves completely.

  • Incremental Addition: If the compound does not dissolve, continue adding the solvent in measured increments until dissolution is observed or it becomes clear that the substance is insoluble.

  • Quantification: The solubility can be expressed in terms of mg/mL or mol/L.

Synthesis and Potential Biological Interactions

(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block.[1] A common method for its synthesis is the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone, often using a chiral catalyst like (S)-proline.[3][6]

G A Cyclohexanone D Reaction Mixture A->D B Chiral Organocatalyst (e.g., (S)-proline) B->D C Formaldehyde Source C->D E Quenching D->E Controlled Temperature F Extraction E->F G Purification (Column Chromatography) F->G H (R)-3-(hydroxymethyl)cyclohexanone G->H

General workflow for the synthesis and purification of (R)-3-(hydroxymethyl)cyclohexanone.

While the specific biological activities of (R)-3-(hydroxymethyl)cyclohexanone are still under investigation, some cyclohexanone derivatives have shown anti-inflammatory properties.[1] It is hypothesized that this compound or its metabolites could potentially modulate inflammatory signaling pathways, such as the NF-κB and MAPK cascades.[1] It's important to note that this is a speculative model and requires experimental validation.[1]

G cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway IKK IKK NFkB NF-κB IKK->NFkB Inflammation_NFkB Inflammation NFkB->Inflammation_NFkB MAPK MAPK AP1 AP-1 MAPK->AP1 Inflammation_MAPK Inflammation AP1->Inflammation_MAPK Molecule (R)-3-(hydroxymethyl)cyclohexanone Molecule->IKK Inhibition Molecule->MAPK Inhibition

Hypothetical modulation of inflammatory signaling by (R)-3-(hydroxymethyl)cyclohexanone.

This diagram illustrates a potential mechanism where the compound could exert anti-inflammatory effects by inhibiting key kinases in the NF-κB and MAPK signaling pathways.[1]

References

3-(Hydroxymethyl)cyclohexanone CAS number 21996-61-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Number 21996-61-2, is a bifunctional organic compound featuring a cyclohexanone scaffold substituted with a hydroxymethyl group.[1][2][3] Its structure, containing both a ketone and a primary alcohol, makes it a valuable and versatile building block in organic synthesis.[4][5][6] This is particularly true for the chiral enantiomers, such as (R)-3-(hydroxymethyl)cyclohexanone, which serve as crucial intermediates in the synthesis of complex molecular architectures and pharmacologically active agents.[4][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental data and protocols relevant to the scientific community.

Physicochemical and Spectral Data

The properties of this compound are dictated by its combination of a polar carbonyl group, a hydrogen-bonding hydroxyl group, and a nonpolar cyclohexane ring.[5] It typically appears as a colorless to pale yellow liquid or a solid with a melting point near room temperature, and it is soluble in polar organic solvents.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 21996-61-2[1][2][4][5]
Molecular Formula C₇H₁₂O₂[1][4][5][8]
Molecular Weight 128.17 g/mol [4][5][8]
IUPAC Name 3-(hydroxymethyl)cyclohexan-1-one[1][8]
Appearance Clear pale yellow to brown liquid or solid[4][5]
Boiling Point (Predicted) 239.8 ± 13.0 °C at 760 mmHg[4][5]
Density (Predicted) 1.054 ± 0.06 g/cm³[4][5]
Topological Polar Surface Area 37.3 Ų[5][8]
Canonical SMILES C1CC(CC(=O)C1)CO[2][5]
InChIKey OTZGKTIHFHBTGZ-UHFFFAOYSA-N[5][8]

Spectral Characteristics

Detailed spectral analysis is essential for the characterization of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton (-OH).[4] The chemical shifts will be influenced by the molecule's conformation and stereochemistry.[4]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display a distinct signal for the carbonyl carbon (C=O) in the typical range of 190-220 ppm.[4] Other signals will correspond to the carbon of the hydroxymethyl group and the carbons of the cyclohexane ring.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong absorption band for the C=O stretching vibration of the ketone group, typically around 1710 cm⁻¹.[4] A broad absorption band in the 3200-3600 cm⁻¹ region will indicate the O-H stretching vibration of the alcohol group.[4]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a key focus in organic synthesis.[7] Common strategies involve asymmetric synthesis or resolution of a racemic mixture.

Strategy 1: Asymmetric Reduction using Biocatalysis

A highly effective method for preparing the (R)-enantiomer is the biocatalytic asymmetric reduction of a prochiral precursor, such as ethyl 3-oxocyclohexanecarboxylate, using Baker's yeast (Saccharomyces cerevisiae).[9]

Experimental Protocol: Asymmetric Reduction with Baker's Yeast [9]

  • Yeast Activation : Dissolve sucrose (30 g) in tap water (200 mL) in a round-bottom flask. Add Baker's yeast (20 g) and stir the mixture at approximately 30°C for 30-60 minutes to initiate fermentation.

  • Reaction Initiation : Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the actively fermenting yeast suspension.

  • Reaction Monitoring : Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up : Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes. Filter the mixture through a sintered glass funnel to remove the yeast cells. Wash the filter cake with a small amount of water.

  • Extraction : Transfer the aqueous filtrate to a separatory funnel and saturate it with solid NaCl. Extract the product with diethyl ether or ethyl acetate (e.g., 3 x 50 mL portions).

  • Purification : Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

Workflow for Asymmetric Synthesis via Biocatalysis

General workflow for the synthesis and purification of (R)-3-(hydroxymethyl)cyclohexanone. cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Precursor (Ethyl 3-oxocyclohexanecarboxylate) B Biocatalytic Reduction (Baker's Yeast, Sucrose, H₂O) A->B Reaction (48-72h, RT) C Filtration (Removal of Yeast) B->C Quenching D Extraction (Ethyl Acetate) C->D E Drying & Solvent Removal D->E F Column Chromatography E->F G Final Product ((R)-3-(hydroxymethyl)cyclohexanone) F->G H Characterization (NMR, MS, Chiral HPLC) G->H

Caption: General workflow for biocatalytic synthesis.

Strategy 2: Chemoenzymatic Resolution of Racemic Mixture

This approach involves the synthesis of racemic this compound followed by a lipase-catalyzed kinetic resolution to separate the desired enantiomer.[7]

Experimental Protocol Outline [7]

  • Synthesis of Racemic Alcohol : Reduce a precursor like 3-oxocyclohexanecarboxylic acid with a reducing agent such as borane-dimethyl sulfide complex in an anhydrous solvent (e.g., THF). The reaction is typically performed at 0°C to room temperature.

  • Enantioselective Acylation : The resulting racemic alcohol is then subjected to enantioselective acylation using a lipase (e.g., from Candida antarctica) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase selectively acylates one enantiomer (e.g., the (S)-enantiomer), leaving the desired (R)-enantiomer as the unreacted alcohol.

  • Separation : The acylated product and the unreacted alcohol can then be separated using standard chromatographic techniques (e.g., column chromatography).

  • Hydrolysis (Optional) : If the other enantiomer is desired, the separated ester can be hydrolyzed back to the alcohol using a base like potassium carbonate in methanol.[7]

Applications in Drug Development

This compound is a valuable chiral building block for creating complex molecules with potential therapeutic applications.[5][6]

  • Intermediate for Anti-inflammatory Agents : The (R)-enantiomer is a key intermediate in the multi-step synthesis of hydroxymethyl tricyclic ketones, which are precursors to potent anti-inflammatory and cytoprotective agents like TBE-31.[6]

  • Synthesis of Carbocyclic Nucleosides : The cyclohexane scaffold can be used as a sugar mimic. Protected forms of (R)-3-(hydroxymethyl)cyclohexanone can be functionalized and coupled with nucleobases to create carbocyclic nucleoside analogues, which are investigated for antiviral and anticancer properties.[6]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the prevalence of the cyclohexanone scaffold in biologically active molecules allows for informed hypotheses.[4] Derivatives of cyclohexanone have been explored for anti-inflammatory and antibacterial applications.[4]

Given the anti-inflammatory properties of related compounds, it is plausible that this compound or its derivatives could modulate key inflammatory signaling pathways such as the NF-κB or MAPK cascades.[4] These pathways are central to the inflammatory response.

Hypothetical Signaling Pathway Involvement

Hypothetical modulation of inflammatory signaling by this compound. Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_pathway MAPK Pathway (e.g., p38, JNK) Receptor->MAPK_pathway NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPK_pathway->AP1 activates Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes transcribes Molecule This compound (or derivative) Molecule->IKK Inhibits (?) Molecule->MAPK_pathway Inhibits (?)

Caption: Hypothetical inhibition of inflammatory pathways.

This diagram illustrates a potential mechanism where the compound might exert anti-inflammatory effects by inhibiting key kinases in the NF-κB and MAPK signaling pathways.[4] It is important to note that this model is speculative and requires experimental validation.[4]

Conclusion

This compound is a chiral building block of significant interest with demonstrated utility in the synthesis of complex, high-value molecules for pharmaceutical development. While comprehensive data on its direct biological activities are still emerging, the established synthetic routes and its role as a key intermediate provide a solid foundation for future research. The development of more efficient enantioselective synthetic methods and the exploration of its biological targets are promising avenues for realizing the full potential of this versatile molecule.[4]

References

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(Hydroxymethyl)cyclohexanone, a versatile chiral building block crucial in pharmaceutical and organic synthesis. It details the compound's core chemical properties, validated synthetic routes, and its application in drug development, particularly for researchers, scientists, and professionals in the field.

Core Chemical Properties

This compound is a bifunctional molecule featuring a ketone and a primary alcohol on a cyclohexane scaffold. This structure makes it a valuable precursor for creating complex, stereochemically-defined molecules.[1][2][3]

PropertyValueSource
Molecular Formula C₇H₁₂O₂[4][5][6][7]
Molecular Weight 128.17 g/mol [4][5][6]
IUPAC Name 3-(Hydroxymethyl)cyclohexan-1-one[4][7]
Synonyms This compound, 3-methylolcyclohexanone[4][7]
CAS Number 21996-61-2, 32916-58-8[2][4][5]

Applications in Drug Development

The unique stereochemical and functional characteristics of this compound make it a significant intermediate in the synthesis of high-value pharmaceutical agents.

  • Anti-Inflammatory and Cytoprotective Agents : A primary application is in the synthesis of TBE-31, a potent activator of the Keap1/Nrf2 antioxidant response element pathway.[8] This pathway is critical for cellular defense against inflammation and oxidative stress. (R)-3-(hydroxymethyl)cyclohexanone is a key precursor for the enantioselective synthesis of TBE-31's core tricyclic structure.[1][8]

  • Antiviral Pharmaceuticals : The compound serves as a precursor for carbocyclic nucleoside analogues.[9] These analogues mimic natural nucleosides but replace the furanose sugar's oxygen with a methylene group, granting enhanced metabolic stability against cleavage by enzymes.[9] This modification is crucial for developing antiviral agents targeting viruses like HIV and HSV.[9]

Experimental Protocols

The enantioselective synthesis of this compound is a key challenge. Below are detailed methodologies for two prominent strategies.

Protocol 1: Asymmetric Reduction using Baker's Yeast

This biocatalytic method employs Saccharomyces cerevisiae (Baker's Yeast) for the asymmetric reduction of a β-keto ester precursor to yield the chiral alcohol.[9][10]

Materials:

  • Round-bottom flask with magnetic stirrer

  • Baker's yeast (fresh compressed is preferred)

  • Sucrose

  • Tap water

  • Ethyl 3-oxocyclohexanecarboxylate (precursor)

  • Celite

  • Sodium chloride (NaCl)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Yeast Activation: In the flask, dissolve sucrose in tap water. Add the Baker's yeast to the solution and stir at approximately 30°C for 30-60 minutes to activate the yeast, indicated by fermentation.[10]

  • Bioreduction: Add the precursor, ethyl 3-oxocyclohexanecarboxylate, to the fermenting yeast suspension. Stir the mixture vigorously at room temperature for 48-72 hours.[10] Reaction progress should be monitored using TLC or GC.

  • Isolation: Once the starting material is consumed, add Celite to the mixture and stir briefly. Filter the mixture through a sintered glass funnel to remove the yeast and Celite.[10]

  • Extraction: Transfer the aqueous filtrate to a separatory funnel. Add solid NaCl until the solution is saturated to minimize product solubility in the aqueous phase. Extract the product with ethyl acetate (3 x 50 mL portions).[10]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by silica gel column chromatography to yield the final (R)-3-(hydroxymethyl)cyclohexanone.[2][10]

Protocol 2: Organocatalytic Asymmetric α-Hydroxymethylation

This approach involves the direct, enantioselective addition of a hydroxymethyl group to the α-position of cyclohexanone using a chiral organocatalyst, such as a proline derivative.[1][3][11]

Materials:

  • Cyclohexanone

  • Chiral organocatalyst (e.g., (S)-proline)

  • Formaldehyde source (e.g., aqueous formaldehyde or paraformaldehyde)

  • Solvent (e.g., DMSO)

  • Quenching reagent

  • Organic solvent for extraction

Procedure:

  • Catalyst Preparation: Dissolve the chiral organocatalyst in a suitable solvent like DMSO in a reaction vessel.[1]

  • Reaction Setup: Add cyclohexanone to the catalyst solution.[1]

  • Reagent Addition: Add the formaldehyde source dropwise to the mixture at a controlled temperature (e.g., room temperature).[1]

  • Reaction Monitoring: Stir the reaction for 24-48 hours, monitoring the consumption of the starting material by TLC or GC-MS.[1]

  • Workup and Purification: Quench the reaction with a suitable reagent. Extract the product with an organic solvent, then dry and concentrate the combined organic layers. Purify the crude product via column chromatography to yield the desired α-hydroxymethylated cyclohexanone.[1]

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and signaling pathways.

Asymmetric_Synthesis_Workflow cluster_reactants 1. Reactants cluster_reaction 2. Core Reaction cluster_processing 3. Processing & Purification cluster_analysis 4. Analysis cluster_product 5. Final Product Reactants Cyclohexanone + Formaldehyde Source + Chiral Organocatalyst Reaction Asymmetric Aldol Reaction (α-Hydroxymethylation) Reactants->Reaction Workup Aqueous Workup (Quench & Separate) Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Analysis Analysis & Characterization (NMR, HPLC, Polarimetry) Purification->Analysis Product (R)-3-(hydroxymethyl)cyclohexanone Analysis->Product

Caption: Workflow for organocatalytic asymmetric synthesis.

Drug_Action_Pathway cluster_synthesis Drug Synthesis cluster_cellular Cellular Action cluster_target Viral Target Interaction Start (R)-3-(hydroxymethyl)cyclohexanone Drug Carbocyclic Nucleoside Analogue (Drug) Start->Drug Multi-step Synthesis Entry Analogue Enters Cell Drug->Entry Phosphorylation Phosphorylation by Kinases Entry->Phosphorylation Active Active Triphosphate Analogue Phosphorylation->Active Polymerase Viral Polymerase Active->Polymerase Competitive Incorporation Inhibition Chain Termination & Inhibition of Viral DNA/RNA Synthesis Polymerase->Inhibition

References

An In-depth Technical Guide to 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(Hydroxymethyl)cyclohexanone, a bifunctional organic compound of significant interest in synthetic and medicinal chemistry. It details the compound's structure, physicochemical properties, synthesis protocols, and applications, with a focus on data relevant to research and development.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is 3-(hydroxymethyl)cyclohexan-1-one [1][2]. Its structure consists of a six-membered cyclohexanone ring substituted at the 3-position with a hydroxymethyl (-CH₂OH) group.

Caption: 2D chemical structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. The compound's bifunctionality, featuring both a hydrogen-bond-donating alcohol and a hydrogen-bond-accepting ketone, influences its physical characteristics, such as its solubility in polar solvents[3][4].

PropertyValueSource(s)
IUPAC Name 3-(hydroxymethyl)cyclohexan-1-one[1][2]
Molecular Formula C₇H₁₂O₂[1][2][3][5]
Molecular Weight 128.17 g/mol [2][3][5][6]
CAS Number 21996-61-2, 32916-58-8[1][2][3][4]
Appearance Clear pale yellow to brown liquid or solid[3][4]
Boiling Point 239.8 ± 13.0 °C (Predicted)[3][5]
Density 1.054 ± 0.06 g/cm³ (Predicted)[3][5]
Synonyms 3-methylolcyclohexanone, 3-(Hydroxymethyl)cyclohexan-1-one[1][2]
Canonical SMILES C1CC(CC(=O)C1)CO[5]
InChIKey OTZGKTIHFHBTGZ-UHFFFAOYSA-N[5][6]

Synthesis and Experimental Protocols

This compound is a valuable chiral building block, and its enantioselective synthesis is of significant interest[3][7]. Methods include asymmetric reduction, chemoenzymatic resolution, and organocatalytic hydroxymethylation[6][7]. A common and effective method for producing the enantiomerically pure (R)-enantiomer is through the biocatalytic asymmetric reduction of a prochiral precursor using Baker's yeast (Saccharomyces cerevisiae)[8].

Protocol: Asymmetric Reduction of Ethyl 3-Oxocyclohexanecarboxylate using Baker's Yeast [8]

This protocol outlines a biocatalytic approach to synthesize (R)-3-(hydroxymethyl)cyclohexanone with high enantiopurity.

Materials:

  • Round-bottom flask with magnetic stirrer

  • Baker's yeast (fresh compressed preferred)

  • Sucrose

  • Tap water

  • Ethyl 3-oxocyclohexanecarboxylate (precursor)

  • Celite

  • Sodium chloride (NaCl)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Yeast Activation:

    • In a flask, dissolve sucrose (30 g) in tap water (200 mL).

    • Add Baker's yeast (20 g) to the sucrose solution.

    • Stir the mixture at approximately 30°C for 30-60 minutes to activate the yeast, as indicated by fermentation (bubbling).

  • Biocatalytic Reduction:

    • Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the fermenting yeast suspension.

    • Stir the reaction mixture vigorously at room temperature for 48-72 hours.

    • Monitor the reaction progress via Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Isolation:

    • Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes.

    • Filter the mixture through a sintered glass funnel to remove the yeast and Celite.

    • Transfer the aqueous filtrate to a separatory funnel and add solid NaCl until the solution is saturated. This reduces the solubility of the product in the aqueous phase.

  • Extraction and Purification:

    • Extract the product from the saturated aqueous solution with ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel to yield the desired (R)-3-(hydroxymethyl)cyclohexanone.

workflow start Start: Prepare Materials activation 1. Yeast Activation (Sucrose + Water + Baker's Yeast) start->activation reaction 2. Biocatalytic Reduction (Add Precursor, Stir 48-72h) activation->reaction Wait 30-60 min workup 3. Workup (Add Celite, Filter) reaction->workup Monitor via TLC/GC extraction 4. Extraction (Saturate with NaCl, Extract with EtOAc) workup->extraction purification 5. Purification (Dry, Concentrate, Column Chromatography) extraction->purification end_product Final Product: (R)-3-(Hydroxymethyl)cyclohexanone purification->end_product

Caption: Workflow for the biocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Applications in Research and Drug Development

This compound is a highly versatile building block due to its two reactive centers, which can be manipulated selectively to create more complex molecular structures[6].

  • Key Intermediate: It is a crucial intermediate in the synthesis of carbocyclic nucleoside analogues. In these structures, the cyclohexane ring acts as a metabolically stable substitute for the ribose sugar moiety, a modification that can improve the pharmacokinetic profile of drug candidates[6].

  • Synthesis of Bioactive Compounds: The compound is used in multi-step syntheses to produce complex tricyclic ketones, which are precursors to highly potent anti-inflammatory and cytoprotective agents[6].

  • Biochemical Research: It serves as a substrate in enzymatic studies, particularly for investigating the kinetics of alcohol dehydrogenases[6].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered an irritant[2].

  • Hazard Statements:

    • H315: Causes skin irritation[2].

    • H319: Causes serious eye irritation[2].

    • H335: May cause respiratory irritation[2].

  • Precautions: Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves and safety glasses to avoid skin and eye contact[4]. Work should be conducted in a well-ventilated area or fume hood to prevent inhalation[4].

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-(hydroxymethyl)cyclohexanone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for the structural elucidation of this bifunctional molecule. We will explore the expected chemical shifts, coupling constants, and stereochemical nuances that define its spectral signature.

Introduction: The Structural Significance of this compound

This compound is a valuable building block in organic synthesis, incorporating both a nucleophilic hydroxyl group and an electrophilic carbonyl center. Its cyclohexane framework introduces conformational complexities that directly influence the magnetic environments of its constituent protons. ¹H NMR spectroscopy serves as an indispensable tool for verifying its structure and understanding its stereochemistry. This guide will deconstruct the predicted ¹H NMR spectrum, offering a detailed rationale for the assignment of each resonance.

Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of this compound presents a fascinating case for ¹H NMR analysis due to the presence of a chiral center at the C3 position, which renders several pairs of protons diastereotopic.[1][2][3][4] The electron-withdrawing nature of the carbonyl group and the hydroxyl group will significantly influence the chemical shifts of nearby protons.[5][6][7]

Here is a systematic breakdown of the expected signals:

  • Hydroxyl Proton (H-O): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, solvent, and temperature due to hydrogen bonding.[8][9][10] It is expected to appear as a broad singlet, typically in the range of δ 1.0-5.0 ppm .[6][11] To confirm its identity, a D₂O exchange experiment can be performed, which will cause the signal to disappear.[12]

  • Protons Alpha to the Carbonyl Group (H2, H2'): The two protons on the carbon adjacent to the carbonyl group (C2) are diastereotopic. They are expected to resonate in the downfield region, typically between δ 2.0-2.5 ppm , due to the deshielding effect of the carbonyl group.[5][7][13] These protons will exhibit complex splitting patterns due to coupling with each other (geminal coupling) and with the proton on C3.

  • Methine Proton at C3 (H3): This proton is attached to the chiral center and is adjacent to both the hydroxymethyl group and the cyclohexane ring. Its chemical shift will be influenced by both functionalities and is predicted to be in the range of δ 1.8-2.2 ppm . It will exhibit a complex multiplet due to coupling with the protons on C2, C4, and the diastereotopic protons of the hydroxymethyl group.

  • Methylene Protons of the Hydroxymethyl Group (H7, H7'): The presence of the chiral center at C3 makes the two protons on the hydroxymethyl group (C7) diastereotopic.[1][2][3] This means they are chemically non-equivalent and will have different chemical shifts, expected to be in the range of δ 3.3-4.0 ppm due to the deshielding effect of the adjacent oxygen atom.[6][12] They will appear as two separate signals, likely as doublets of doublets, due to geminal coupling with each other and vicinal coupling with the H3 proton.

  • Cyclohexane Ring Protons (H4, H4', H5, H5', H6, H6'): The remaining protons on the cyclohexane ring will resonate in the more shielded, upfield region of the spectrum, typically between δ 1.2-2.0 ppm .[14][15] The axial and equatorial protons on each carbon are diastereotopic and will have different chemical shifts and coupling constants.[16] This will result in a complex and overlapping series of multiplets in this region. The protons on C6, being alpha to the carbonyl group on one side, may experience some deshielding and appear slightly further downfield within this range.[17]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-O1.0 - 5.0Broad Singlet1H
H2, H2'2.0 - 2.5Multiplet2H
H31.8 - 2.2Multiplet1H
H4, H4', H5, H5'1.2 - 2.0Multiplet4H
H6, H6'1.5 - 2.1Multiplet2H
H7, H7'3.3 - 4.0Two Doublets of Doublets2H

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol should be followed.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample. Chloroform-d (CDCl₃) is a common first choice.[18] Ensure the solvent is of high purity to avoid extraneous signals.

  • Sample Concentration: Weigh approximately 5-25 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[19][20]

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[18][19]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reference point for the chemical shift scale.[11]

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[19] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a standard pulse sequence for a 1D proton spectrum.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are typically sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.[21]

Workflow for ¹H NMR Analysis

The following diagram illustrates the key stages involved in the acquisition and analysis of the ¹H NMR spectrum of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Select Deuterated Solvent (e.g., CDCl₃) Dissolve Dissolve 5-25 mg of Sample Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Standard Add Internal Standard (TMS) Filter->Standard Insert Insert Sample into Spectrometer Standard->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire 1D Proton Spectrum LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration (TMS = 0 ppm) Phase->Calibrate Integrate Peak Integration Calibrate->Integrate Assign Assign Signals to Molecular Structure Integrate->Assign

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(hydroxymethyl)cyclohexanone. Due to the limited availability of public, experimentally derived spectral data for this specific compound, this document presents predicted values generated from computational models. It also outlines a detailed, generalized experimental protocol for acquiring such data, which is essential for the structural elucidation and characterization of this and similar molecules in a research and drug development context.

Predicted 13C NMR Chemical Shift Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were obtained using established NMR prediction algorithms and provide a reliable estimate for spectral interpretation. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Carbon Atom Chemical Group Predicted Chemical Shift (ppm)
C1C=O (Ketone)211.5
C2CH248.0
C3CH41.5
C4CH228.5
C5CH225.0
C6CH241.0
C7CH2OH65.0

Note: These are predicted values and may differ from experimental results. The exact chemical shifts can be influenced by factors such as solvent, concentration, and temperature.

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties and well-defined solvent peak.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution height is approximately 4-5 cm.

  • Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C)

  • Spectral Width (SW): Approximately 240 ppm (e.g., from -20 to 220 ppm).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 or more to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

  • Receiver Gain (RG): Set automatically by the instrument to avoid signal clipping.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Workflow for 13C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of the 13C NMR data for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Instrument Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference peak_pick Peak Picking reference->peak_pick assign Assign Chemical Shifts peak_pick->assign structure Structural Elucidation assign->structure

Caption: Workflow for 13C NMR analysis of this compound.

Mass Spectrometry Fragmentation of 3-(Hydroxymethyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-(hydroxymethyl)cyclohexanone. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide is based on established fragmentation principles for cyclic ketones, alcohols, and substituted cyclohexanones. The information herein is intended to assist researchers in the identification of this compound and in understanding its behavior under mass spectrometric analysis.

Introduction

This compound (C7H12O2, Molecular Weight: 128.17 g/mol ) is a bifunctional organic molecule containing both a ketone and a primary alcohol functional group within a cyclohexane ring.[1][2][3][4] This structure presents multiple potential sites for ionization and subsequent fragmentation, leading to a characteristic mass spectrum. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex mixtures, a common requirement in pharmaceutical research and drug development.

Predicted Mass Spectrum Fragmentation

Upon electron ionization, the this compound molecule is expected to form a molecular ion (M•+) at an m/z of 128. This molecular ion is anticipated to be of low to moderate abundance due to the presence of functional groups that promote fragmentation.[5] The primary fragmentation pathways are predicted to involve cleavages characteristic of both ketones and alcohols.

Key Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several key pathways, including alpha-cleavage adjacent to the carbonyl group, cleavage of the substituent, and dehydration.

  • Alpha-Cleavage (α-Cleavage): This is a characteristic fragmentation of ketones, involving the cleavage of a bond adjacent to the carbonyl group.[6] For this compound, this can lead to the loss of various neutral fragments.

  • Loss of Water: The presence of a hydroxyl group makes the elimination of a water molecule (H₂O, 18 Da) a highly probable fragmentation pathway, a common characteristic of alcohols in mass spectrometry.[6]

  • Substituent Cleavage: The bond between the cyclohexanone ring and the hydroxymethyl group can cleave, leading to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da).

  • Ring Fragmentation: The cyclohexanone ring itself can undergo characteristic cleavages, often leading to a base peak at m/z 55, which is typical for cyclohexanone and its derivatives.[6]

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and their estimated relative abundances. These predictions are based on the fragmentation patterns of structurally similar compounds.

m/zProposed Fragment IonFormulaEstimated Relative Abundance (%)Fragmentation Pathway
128[M]•+ (Molecular Ion)[C₇H₁₂O₂]•+15-
110[M - H₂O]•+[C₇H₁₀O]•+30Loss of water
98[M - CH₂O]•+[C₆H₁₀O]•+25Loss of formaldehyde from the hydroxymethyl group
97[M - •CH₂OH]+[C₆H₉O]+40Alpha-cleavage with loss of the hydroxymethyl radical
82[C₅H₆O]•+[C₅H₆O]•+50Ring cleavage subsequent to initial fragmentation
69[C₄H₅O]+[C₄H₅O]+70Further fragmentation of the cyclohexanone ring
55[C₃H₃O]+[C₃H₃O]+100 (Base Peak)Characteristic cyclohexanone ring fragmentation

Experimental Protocols: Electron Ionization Mass Spectrometry (EI-MS)

The following provides a general experimental protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.[6]

Sample Preparation
  • Dissolve approximately 1 mg of purified this compound in a suitable volatile solvent (e.g., dichloromethane, methanol, or ethyl acetate) to a final concentration of about 100 µg/mL.

  • Ensure the sample is free from non-volatile impurities that could contaminate the ion source.

Instrumentation and Parameters
  • Mass Spectrometer: A quadrupole or time-of-flight mass spectrometer equipped with an electron ionization source.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is the standard energy for EI-MS to generate reproducible fragmentation patterns suitable for library matching.[6]

  • Ion Source Temperature: 200-250 °C. The temperature should be optimized to ensure sample volatilization while minimizing thermal degradation.[6]

  • Mass Range: Scan from m/z 40 to 200 to ensure the detection of all relevant fragment ions and the molecular ion.

  • Inlet System: If using GC-MS, a capillary gas chromatograph is employed.

    • Column: A standard non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17ms) capillary column.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the sample concentration.

    • Temperature Program: An appropriate temperature gradient to ensure good chromatographic separation and peak shape.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.

fragmentation_pathway M [C₇H₁₂O₂]•+ m/z = 128 (Molecular Ion) F110 [C₇H₁₀O]•+ m/z = 110 M->F110 - H₂O F98 [C₆H₁₀O]•+ m/z = 98 M->F98 - CH₂O F97 [C₆H₉O]+ m/z = 97 M->F97 - •CH₂OH F82 [C₅H₆O]•+ m/z = 82 F98->F82 - CH₄ F55 [C₃H₃O]+ m/z = 55 (Base Peak) F98->F55 - C₂H₅• F69 [C₄H₅O]+ m/z = 69 F97->F69 - CO F82->F55 - C₂H₃• experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_detection Mass Analysis and Detection dissolve Dissolve Sample in Volatile Solvent filter Filter to Remove Particulates dissolve->filter inject Inject into GC filter->inject separate Separation on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analyzer (Quadrupole/TOF) ionize->analyze detect Detector analyze->detect spectrum Generate Mass Spectrum detect->spectrum

References

Solubility of 3-(hydroxymethyl)cyclohexanone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 3-(hydroxymethyl)cyclohexanone in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a bifunctional molecule of significant interest in synthetic and medicinal chemistry. By examining its fundamental physicochemical properties, we build a predictive framework for its behavior in a wide range of organic solvents. This document combines theoretical principles, including the "like dissolves like" paradigm and Hansen Solubility Parameters (HSP), with practical, step-by-step experimental protocols for solubility determination. The guide is intended for researchers, scientists, and drug development professionals, offering both qualitative insights and a quantitative approach to solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of this compound

This compound (CAS: 32916-58-8, Formula: C₇H₁₂O₂) is a versatile building block in organic synthesis.[1][2] Its structure is unique, featuring a polar ketone functional group and a primary alcohol (-CH₂OH) on a relatively nonpolar cyclohexyl scaffold.[3][4] This dual functionality allows it to participate in a wide array of chemical transformations, making it a valuable intermediate for creating complex molecular architectures.

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:

  • Reaction Efficacy: Ensuring reactants are in the same phase to maximize reaction rates and yields.

  • Purification: Choosing appropriate solvent systems for techniques like crystallization and column chromatography.

  • Formulation: Developing stable solutions for analysis or as part of a final product in drug development.

  • Process Safety and Scalability: Selecting solvents that are effective, safe, and environmentally conscious.

This guide delves into the factors governing its solubility and provides the tools to predict and experimentally verify its behavior.

Physicochemical Properties and Molecular Interactions

The solubility of this compound is dictated by its molecular structure.

  • Molecular Weight: 128.17 g/mol .[1]

  • Polarity: The molecule possesses two polar functional groups: a carbonyl group (C=O) and a hydroxyl group (-OH). The carbonyl group has a strong dipole moment, while the hydroxyl group is highly polar. These are attached to a nonpolar cyclohexane ring. This combination gives the molecule an overall polar character.

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor . The ketone's carbonyl oxygen acts as a hydrogen bond acceptor .[4] This ability to form strong hydrogen bonds is a dominant factor in its solubility profile, particularly in protic solvents.

The principle of "like dissolves like" is the foundational concept for predicting solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. Given its structure, this compound is expected to be most soluble in polar organic solvents.[2][3]

cluster_solute This compound Properties cluster_solvents Solvent Classes Solute C₇H₁₂O₂ P Polar Groups (C=O, -OH) Solute->P NP Nonpolar Group (Cyclohexane Ring) Solute->NP HB Hydrogen Bonding (Donor & Acceptor) Solute->HB PolarAprotic Polar Aprotic (e.g., Acetone, DMSO) P->PolarAprotic Good Solubility (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane, Toluene) NP->Nonpolar Low Solubility (Mismatch) PolarProtic Polar Protic (e.g., Methanol, Water) HB->PolarProtic High Solubility (Strong H-Bonding) Conceptual Hansen Solubility Sphere cluster_good Good Solvents (Inside Sphere) cluster_bad Poor Solvents (Outside Sphere) center Solute HSP (Estimated) p1 p2 p3 p4 p5 l1 Methanol l2 Ethanol l3 Acetone l4 Hexane l5 Toluene cluster_qual Protocol 1: Qualitative Screening cluster_quant Protocol 2: Quantitative Measurement start Start: Determine Solubility qual1 Add ~15mg Solute to Vial start->qual1 Quick Test quant1 Add Excess Solute to Known Volume Solvent start->quant1 Precise Data qual2 Add 0.5 mL Solvent qual1->qual2 qual3 Shake Vigorously (30s) qual2->qual3 qual4 Observe Solution qual3->qual4 qual5 Record 'Soluble' qual4->qual5 Clear qual6 Record 'Insoluble' qual4->qual6 Not Clear qual5->quant1 If quantitative data needed quant2 Equilibrate (24h) at Constant Temp quant1->quant2 quant3 Separate Phases (Centrifuge/Settle) quant2->quant3 quant4 Filter Aliquot of Supernatant quant3->quant4 quant5 Evaporate Solvent quant4->quant5 quant6 Weigh Dried Solute & Calculate mg/mL quant5->quant6

References

Chirality and stereochemistry of 3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chirality and Stereochemistry of 3-(Hydroxymethyl)cyclohexanone

Authored by: Gemini, Senior Application Scientist

Date: December 30, 2025

Abstract

This compound is a bifunctional chiral building block of substantial interest in medicinal chemistry and organic synthesis. Its structure, featuring a stereocenter at the C3 position, a ketone, and a primary alcohol on a flexible cyclohexyl scaffold, makes it a valuable precursor for complex, high-value molecules. The precise control of its stereochemistry is paramount, as the biological activity of its derivatives is often enantiomer-dependent. This guide provides a comprehensive exploration of the stereochemical nuances of this compound, detailing robust methodologies for its stereoselective synthesis, advanced analytical techniques for its characterization, and its pivotal role in the development of therapeutic agents.

Foundational Concepts: Chirality in the Cyclohexanone Scaffold

This compound possesses a single stereogenic center at the C3 position, giving rise to a pair of non-superimposable mirror images: (R)-3-(hydroxymethyl)cyclohexanone and (S)-3-(hydroxymethyl)cyclohexanone. These enantiomers exhibit identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light and, more critically, with other chiral molecules, including biological receptors and enzymes. This distinction is the cornerstone of its application in drug development, where one enantiomer may elicit a desired therapeutic effect while the other could be inactive or even detrimental.[1]

The molecule's cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. The hydroxymethyl and carbonyl groups can adopt either axial or equatorial positions, leading to conformational isomers. However, the primary stereochemical consideration lies with the absolute configuration (R or S) at the C3 chiral center.

Caption: Enantiomers of this compound.

Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a key objective for its practical application. Several robust strategies have been developed, broadly categorized into asymmetric synthesis and resolution of racemic mixtures.

Strategy 1: Biocatalytic Asymmetric Reduction

This highly effective method utilizes enzymes to reduce a prochiral precursor, establishing the desired stereocenter with high fidelity. The most common approach involves the reduction of ethyl 3-oxocyclohexanecarboxylate using whole-cell biocatalysts or isolated enzymes.

Causality Behind Experimental Choices: Baker's yeast (Saccharomyces cerevisiae) is a cost-effective and readily available biocatalyst containing a variety of alcohol dehydrogenases (ADHs).[2] These enzymes selectively deliver a hydride to one face of the ketone, governed by Prelog's rule, to produce the corresponding (S)-alcohol. However, specific isolated ADHs, such as that from Lactobacillus kefir (LkADH), exhibit anti-Prelog specificity, yielding the desired (R)-alcohol.[2] The choice of biocatalyst directly dictates the enantiomeric outcome.

cluster_workflow Workflow: Biocatalytic Asymmetric Reduction A Precursor (Ethyl 3-oxocyclohexanecarboxylate) C Biocatalytic Reduction (Baker's Yeast, 48-72h) A->C B Yeast Activation (Sucrose Solution) B->C D Work-up & Filtration (Celite) C->D E Extraction (Ethyl Acetate) D->E F Purification (Chromatography) E->F G Final Product ((R)-3-(hydroxymethyl)cyclohexanone) F->G

Caption: General workflow for biocatalytic synthesis.

Detailed Protocol: Asymmetric Reduction using Baker's Yeast [2]

  • Yeast Activation: In a flask, dissolve 30 g of sucrose in 200 mL of tap water. Add 20 g of fresh compressed Baker's yeast and stir the suspension at ~30°C for 30-60 minutes until fermentation (bubbling) is observed.

  • Substrate Addition: Add 1 g of ethyl 3-oxocyclohexanecarboxylate to the activated yeast suspension.

  • Reduction Reaction: Stir the mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, add 10 g of Celite to the mixture and stir for 5 minutes. Filter the suspension through a sintered glass funnel to remove the yeast cells.

  • Extraction: Transfer the aqueous filtrate to a separatory funnel and saturate it with solid sodium chloride (NaCl) to decrease the solubility of the product. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Strategy 2: Chemoenzymatic Kinetic Resolution

This strategy involves the synthesis of a racemic mixture of this compound, followed by the use of an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure counterpart.

Causality Behind Experimental Choices: Lipases are highly efficient and stereoselective enzymes for esterification and transesterification reactions. In a process known as kinetic resolution, a lipase is used with an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer of the racemic alcohol.[3] For instance, Candida antarctica lipase B (CALB) often shows high selectivity. The acylated enantiomer will have a different polarity from the unreacted alcohol, enabling their separation by standard column chromatography. The choice of lipase and acyl donor is critical for achieving high enantioselectivity and conversion.

Detailed Protocol: Lipase-Catalyzed Kinetic Resolution [3]

  • Synthesis of Racemic Alcohol: First, synthesize racemic this compound by reducing 3-oxocyclohexanecarboxylic acid with a non-selective reducing agent like borane-dimethyl sulfide complex.[3]

  • Enzymatic Acylation: Dissolve the racemic this compound (1.0 eq) and vinyl acetate (2.0 eq) in an anhydrous organic solvent (e.g., toluene).

  • Reaction Initiation: Add an immobilized lipase (e.g., Novozym 435, which is CALB) to the solution (typically 10-20% by weight of the substrate).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted alcohol.

  • Work-up: Once the target conversion is reached, filter off the enzyme. Remove the solvent under reduced pressure.

  • Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by silica gel column chromatography.

  • Deprotection (Optional): The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., potassium carbonate in methanol) to recover the other enantiomer if desired.[3]

StrategyTypical YieldTypical e.e.AdvantagesDisadvantages
Biocatalytic Reduction Moderate>95%High enantioselectivity, mild conditions, "green" chemistry.Can require long reaction times, substrate specificity.
Chemoenzymatic Resolution <50% (theoretical max)>99%Very high e.e. for unreacted enantiomer, broad substrate scope.Maximum yield is 50%, requires separation of products.

Analytical Characterization of Stereoisomers

Confirming the stereochemical integrity of this compound is a critical quality control step. This requires specialized analytical techniques capable of distinguishing between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a chiral compound.[4] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are exceptionally versatile for separating a wide range of chiral molecules, including alcohols.[5] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The choice of mobile phase (typically a mixture of a nonpolar solvent like hexane and a polar modifier like isopropanol) is crucial for optimizing the resolution between the enantiomeric peaks.[5][6]

General Protocol: Chiral HPLC Analysis

  • Column: Chiralpak® AD-H (amylose-based) or Lux® Cellulose-3 (cellulose-based).[5]

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v). The ratio may be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (due to the carbonyl chromophore).

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and compare the retention times to a known racemic standard. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it is essential for confirming the compound's chemical structure and assessing diastereomeric purity if applicable.[7][8]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl ring protons, the methylene protons of the hydroxymethyl group (-CH₂OH), and the hydroxyl proton. Protons alpha to the carbonyl group are typically deshielded and appear further downfield (higher ppm).[9]

  • ¹³C NMR: The carbon NMR spectrum provides a distinct signal for each carbon atom. The carbonyl carbon (C=O) is highly characteristic and appears significantly downfield, typically in the range of 200-210 ppm.[7]

To distinguish enantiomers using NMR, a chiral derivatizing agent (e.g., Mosher's acid) can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra.

Applications in Drug Development and Medicinal Chemistry

The value of enantiopure (R)-3-(hydroxymethyl)cyclohexanone lies in its utility as a versatile starting material for the synthesis of complex, biologically active molecules.[10]

Precursor for Antiviral Carbocyclic Nucleosides

A primary application is in the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents.[4] In these drugs, the cyclohexane scaffold derived from this compound replaces the furanose sugar ring of natural nucleosides. This structural modification prevents cleavage by enzymes that typically metabolize nucleosides, thereby enhancing the drug's metabolic stability and bioavailability.[4] The specific stereochemistry provided by the (R)-enantiomer is critical for ensuring the correct three-dimensional orientation of the final drug, which is essential for its binding to viral enzymes like reverse transcriptase or polymerases.[4]

cluster_synthesis Conceptual Synthesis of a Carbocyclic Nucleoside A (R)-3-(hydroxymethyl)cyclohexanone (Chiral Scaffold) B Chemical Modifications (Protection, Activation) A->B C Coupling with Nucleobase (e.g., Adenine) B->C D Final Drug Molecule (Carbocyclic Nucleoside Analogue) C->D

Caption: Role as a scaffold in antiviral drug synthesis.
Intermediate for Anti-Inflammatory Agents

(R)-3-(hydroxymethyl)cyclohexanone is a key starting material for the multi-step synthesis of TBE-31, a highly potent anti-inflammatory and cytoprotective agent.[1][10] TBE-31 functions by activating the Nrf2 transcription factor, a master regulator of the cellular antioxidant response.[1] The synthesis of TBE-31's complex tricyclic core relies on the pre-defined stereocenter of the starting material to establish the correct relative stereochemistry in the final product, demonstrating the critical importance of chirality transfer in complex molecule synthesis.[1][11]

Conclusion

The stereochemistry of this compound is not merely an academic detail but a critical parameter that dictates its synthetic utility and the biological function of its derivatives. Mastery over its stereoselective synthesis, through methods like biocatalytic reduction or chemoenzymatic resolution, is essential for its application. Coupled with rigorous analytical characterization by techniques such as chiral HPLC, researchers can confidently employ this versatile building block to construct the next generation of complex therapeutic agents, from stable antiviral nucleosides to potent anti-inflammatory drugs. The principles and protocols outlined in this guide serve as a foundational resource for scientists and professionals dedicated to leveraging the power of stereochemistry in drug discovery and development.

References

The Pivotal Role of Chirality: An In-depth Technical Guide to the Biological Relevance of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral cyclohexanone derivatives represent a fundamentally important class of molecules in medicinal chemistry and drug discovery. Their inherent three-dimensional structures, governed by stereochemistry, are crucial for specific interactions with biological targets, leading to a wide array of pharmacological activities. This technical guide explores the biological relevance of these derivatives, delving into their roles as versatile chiral building blocks, their mechanisms of action in various disease states, and the critical impact of chirality on their therapeutic potential.

The Significance of Chirality in Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key determinant of biological activity. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects. A prime example is the anesthetic ketamine, a cyclohexanone derivative, where the (S)-enantiomer is a more potent anesthetic and antidepressant with fewer psychotomimetic side effects compared to the (R)-enantiomer.[1][2][3][4] This underscores the necessity of stereoselective synthesis and the evaluation of single enantiomers in drug development.

Chiral Cyclohexanone Derivatives as Versatile Building Blocks

The rigid, yet conformable, cyclohexane scaffold, combined with the reactivity of the ketone functional group, makes chiral cyclohexanone derivatives invaluable starting materials for the synthesis of complex, biologically active molecules.

Natural Product Synthesis

Nature abounds with examples of bioactive compounds containing the chiral cyclohexane motif. The Ferrier carbocyclization reaction is a powerful tool for the enantioselective synthesis of cyclohexanone derivatives from carbohydrates, providing access to a variety of natural products.[5][6][7][8] Notable examples include:

  • Hygromycin A: An antibiotic with selective activity against spirochetes, including Borrelia burgdorferi, the causative agent of Lyme disease.[9][10][11][12] It functions by inhibiting ribosomal peptidyl transferase.[9][11][13]

  • Lycoricidine and Actinobolin: These natural products, also accessible through the Ferrier reaction, exhibit a range of biological activities.[5][7][8]

The synthesis of these complex molecules often relies on the stereochemical control offered by chiral cyclohexanone precursors.

Synthesis of Pharmaceutical Agents

A prominent example of a chiral cyclohexanone building block in medicinal chemistry is (R)-3-(hydroxymethyl)cyclohexanone . This versatile intermediate is crucial for the synthesis of potent anti-inflammatory and cytoprotective agents.[14][15]

Therapeutic Applications of Chiral Cyclohexanone Derivatives

The inherent chirality and chemical versatility of cyclohexanone derivatives have been exploited to develop novel therapeutic agents across various disease areas.

Anti-inflammatory and Cytoprotective Agents: The Keap1-Nrf2 Pathway

Oxidative stress and inflammation are key drivers of numerous chronic diseases. The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against these insults. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and proteasomal degradation.[16][17][18][19] Electrophiles and reactive oxygen species can modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and cytoprotective genes.[16][17][18][19]

TBE-31 , a potent Nrf2 activator, is a tricyclic bis(cyanoenone) synthesized from (R)-3-(hydroxymethyl)cyclohexanone.[15] TBE-31 reacts with specific cysteine residues on Keap1, thereby disrupting the Keap1-Nrf2 interaction and leading to robust Nrf2 activation.[20] This compound has shown significant promise in preclinical models of diseases characterized by oxidative stress and inflammation.[20]

Quantitative Data on Nrf2 Activators

CompoundTargetAssayPotency (EC50/IC50)Reference
TBE-31Keap1-Nrf2NQO1 induction in murine hepatocytes~1 nM (EC50)[20]
CDDO-ImKeap1-Nrf2ARE-luciferase reporter assay< 1 nM (EC50)[21]
tBHQKeap1-Nrf2ARE-luciferase reporter assay~10 µM (EC50)[21]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone via Asymmetric Reduction

This protocol outlines a chemoenzymatic approach for the synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Materials:

  • Ethyl 3-oxocyclohexanecarboxylate

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Water

  • Celite

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, dissolve sucrose in water.

  • Add Baker's yeast to the sucrose solution and stir at room temperature for 30-60 minutes to activate the yeast.

  • Add ethyl 3-oxocyclohexanecarboxylate to the fermenting yeast suspension.

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours, monitoring the reaction progress by TLC or GC.

  • Once the starting material is consumed, add Celite to the mixture and stir for 5 minutes.

  • Filter the mixture through a sintered glass funnel and wash the filter cake with water.

  • Saturate the aqueous filtrate with solid NaCl.

  • Extract the product from the saturated aqueous solution with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[22]

Protocol 2: Nrf2 Activation Assay using a Luciferase Reporter

This protocol describes a cell-based assay to quantify the activation of the Nrf2 pathway.

Materials:

  • AREc32 cells (MCF7 cells stably transfected with an ARE-luciferase reporter construct)

  • Cell culture medium

  • Test compounds (e.g., TBE-31) and positive controls (e.g., tBHQ, CDDO-Im)

  • DMSO

  • 96-well plates

  • Luciferase assay reagent (e.g., Promega Steady-Glo)

  • Luminometer

Procedure:

  • Seed AREc32 cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of test compounds and controls in DMSO.

  • Treat the cells with the compounds for 24 hours.

  • Equilibrate the plate to room temperature.

  • Add luciferase assay reagent to each well and shake for 1 minute.

  • After 30 minutes, measure the luminescence of each well using a luminometer.

  • Calculate the fold induction of ARE-luciferase activity relative to the vehicle control.[21]

Signaling Pathway and Experimental Workflow Diagrams

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Cul3 Cul3-E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 TBE31 TBE-31 TBE31->Keap1 inactivates sMaf sMaf Nrf2_n->sMaf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds sMaf->ARE binds Cytoprotective_Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Cytoprotective_Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of TBE-31.

Nrf2_Assay_Workflow start Start seed_cells Seed AREc32 cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with chiral cyclohexanone derivatives incubate1->treat_cells incubate2 Incubate for 24 hours treat_cells->incubate2 add_reagent Add luciferase assay reagent incubate2->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data (fold induction) measure_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the Nrf2 activation luciferase reporter assay.

Neuroprotective Agents in Alzheimer's Disease

Chiral cyclohexanone derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. A series of α,β-unsaturated carbonyl-based cyclohexanone derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Furthermore, some of these compounds have demonstrated the ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, and protect neuronal cells from Aβ-induced toxicity.

Quantitative Data on Cholinesterase and Aβ Aggregation Inhibitors

CompoundTargetIC50/InhibitionReference
Compound 3o (a specific α,β-unsaturated carbonyl-based cyclohexanone derivative)AChE0.037 µM[4]
Compound 10 (a hydrazide based Schiff base)AChE4.12 ± 0.01 µM[23]
Compound 13 (a hydrazide based Schiff base)BChE6.51 ± 0.01 µM[23]
Compound 3oAβ1-42 aggregation76.6% inhibition[4]
Anticancer and Antimicrobial Activities

The cyclohexanone scaffold has also been explored for the development of anticancer and antimicrobial agents. Various derivatives have been synthesized and shown to possess cytotoxic activity against different cancer cell lines. Additionally, certain cyclohexanone derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[24][25][26][27]

Conclusion

Chiral cyclohexanone derivatives are a cornerstone of modern medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. The profound influence of stereochemistry on their biological activity necessitates a focus on enantioselective synthesis and the evaluation of single enantiomers. From their role as essential building blocks for complex natural products to their direct application as potent modulators of key signaling pathways in inflammation, neurodegeneration, and cancer, the biological relevance of chiral cyclohexanone derivatives is vast and continues to expand. The detailed protocols and data presented in this guide provide a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important class of molecules.

References

Unmasking the Molecular Interactors of 3-(hydroxymethyl)cyclohexanone: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the chiral building block, 3-(hydroxymethyl)cyclohexanone. Recognizing the limited direct research on this compound's specific molecular interactions, we present a hypothesis-driven approach grounded in its known application as a synthetic precursor to the potent Nrf2 activator, TBE-31. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a detailed roadmap from initial hypothesis generation to robust experimental validation. We provide in-depth, step-by-step protocols for state-of-the-art techniques including affinity chromatography-mass spectrometry (AP-MS) and the cellular thermal shift assay (CETSA), alongside strategic guidance on kinome profiling. The overarching goal is to equip scientists with the necessary tools and rationale to systematically uncover the mechanism of action for novel or understudied small molecules, using this compound as a prime exemplar.

Introduction: The Enigmatic Potential of this compound

This compound is a bifunctional chiral molecule that has garnered interest as a versatile intermediate in organic synthesis.[1][2][3] Its structure, featuring both a ketone and a primary alcohol on a cyclohexyl scaffold, makes it an attractive starting point for the stereoselective synthesis of complex, pharmacologically active compounds.[3][4]

While direct biological profiling of this compound is not extensively documented, its crucial role in the synthesis of TBE-31, a potent anti-inflammatory and cytoprotective agent, provides a compelling starting point for investigation.[4] TBE-31 is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress and inflammation.[4] This established synthetic lineage allows us to formulate a primary, testable hypothesis regarding the potential biological targets of this compound and its derivatives.

Furthermore, the broader class of cyclohexanone derivatives has been explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and analgesic activities.[5][6][7] Notably, many of these activities are attributed to the modulation of protein kinases.[6] This informs a secondary hypothesis that this compound may exhibit polypharmacology, potentially interacting with members of the human kinome.

This guide will therefore proceed with a dual-pronged investigative strategy:

  • Primary Hypothesis: this compound or its cellular metabolites may interact with proteins involved in the Keap1/Nrf2 signaling pathway.

  • Secondary Hypothesis: The compound may exhibit broader kinase inhibitory activity.

To address these hypotheses, we will employ a systematic, multi-step approach that combines unbiased target discovery with rigorous validation, as outlined in the workflow below.

G cluster_0 Phase 1: Hypothesis & Strategy cluster_1 Phase 2: Unbiased Target Discovery cluster_2 Phase 3: Target Validation & MOA Hypothesis Hypothesis Generation (Nrf2 Pathway & Kinases) Strategy Target Identification Strategy Hypothesis->Strategy Probe_Synthesis Chemical Probe Synthesis Strategy->Probe_Synthesis Kinome_Screen Kinome Profiling Strategy->Kinome_Screen AP_MS Affinity Chromatography-Mass Spectrometry (AP-MS) Probe_Synthesis->AP_MS Hit_List Candidate Target List AP_MS->Hit_List Kinome_Screen->Hit_List CETSA Cellular Thermal Shift Assay (CETSA) Hit_List->CETSA Functional_Assay Functional Assays CETSA->Functional_Assay MOA Mechanism of Action Elucidation Functional_Assay->MOA

Figure 1: Overall workflow for target identification and validation of this compound.

A Multi-Pronged Approach to Target Identification

To comprehensively explore the potential interactome of this compound, we advocate for a parallel strategy that combines an unbiased, proteome-wide screen with a focused investigation of a high-probability target class.

Chemical Proteomics for Unbiased Target Discovery

Chemical proteomics is a powerful suite of techniques for identifying the direct binding partners of a small molecule within a complex biological sample.[8][9][10] A cornerstone of this approach is affinity-based protein profiling, which utilizes a modified version of the small molecule (a "chemical probe") to enrich its binding partners for subsequent identification by mass spectrometry.[9][11]

2.1.1. Rationale for Chemical Probe Synthesis

To perform affinity chromatography, this compound must be derivatized into a chemical probe. This involves synthetically attaching a linker arm and a reporter tag (e.g., biotin) to the core molecule. The key considerations for probe design are:

  • Preservation of Activity: The linker attachment point should be chosen carefully to minimize disruption of the pharmacophore responsible for target binding. For this compound, the hydroxyl group is a logical point for linker attachment, as it is a common site for synthetic modification.

  • Linker Length and Composition: The linker must be long enough to allow the immobilized probe to access the binding sites of target proteins without steric hindrance from the affinity matrix.

  • Choice of Tag: Biotin is a widely used tag due to its exceptionally strong and specific interaction with streptavidin, which can be immobilized on beads.[11]

2.1.2. Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AP-MS)

This protocol outlines the key steps for identifying protein targets using a biotinylated this compound probe.

Materials:

  • Biotinylated this compound probe

  • Streptavidin-coated magnetic beads

  • Cell line of interest (e.g., HEK293T, or a relevant cancer cell line for kinase studies)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution with a high concentration of free biotin)

  • Mass spectrometer (e.g., an Orbitrap-based system)[12]

Procedure:

  • Cell Culture and Lysate Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Immobilization:

    • Wash streptavidin beads with lysis buffer.

    • Incubate the beads with the biotinylated probe to allow for immobilization.

    • Wash the beads to remove any unbound probe.

  • Target Enrichment:

    • Incubate the cell lysate with the probe-immobilized beads. For a negative control, incubate a separate aliquot of lysate with beads that have not been exposed to the probe.

    • For a competition control, pre-incubate the lysate with a high concentration of free, unmodified this compound before adding it to the probe-immobilized beads. This will help to distinguish specific binders from non-specific ones.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads. A common method is to boil the beads in SDS-PAGE sample buffer, which denatures the proteins and releases them from the probe.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform an in-gel digest with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in each sample by searching the mass spectra against a protein database.

Data Analysis:

The primary goal is to identify proteins that are significantly enriched in the probe-treated sample compared to the control samples. A successful experiment will show a clear enrichment of specific proteins that are displaced in the competition control.

Protein ID Fold Enrichment (Probe vs. Control) Fold Enrichment (Probe vs. Competition) Potential Target?
Protein A50.245.8Yes
Protein B25.622.1Yes
Protein C2.11.8No
Protein D68.41.2No (non-specific)

Table 1: Example data from an AP-MS experiment.

G cluster_0 Preparation cluster_1 Enrichment cluster_2 Analysis Lysate Cell Lysate Incubation Incubation Lysate->Incubation Probe Immobilized Probe Probe->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution MS LC-MS/MS Elution->MS Data_Analysis Data Analysis MS->Data_Analysis

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS).

Kinome Profiling for a Focused Screen

Given that many cyclohexanone derivatives exhibit kinase inhibitory activity, a focused screen against a panel of kinases is a highly valuable parallel approach.[6] Several commercial services offer kinome profiling, providing data on the inhibitory activity of a compound against hundreds of kinases.[13][14][15][16]

Rationale:

  • Efficiency: Kinome profiling provides a rapid and comprehensive overview of a compound's kinase selectivity.[16]

  • Hypothesis Testing: This directly addresses our secondary hypothesis.

  • Off-Target Effects: It can reveal potential off-target kinase interactions, which is crucial for drug development.

Experimental Approach:

Typically, the compound of interest is submitted to a contract research organization (CRO) that performs the screen. The compound is usually tested at a single high concentration (e.g., 10 µM) against a large panel of kinases. The percentage of inhibition for each kinase is reported. Hits are then typically followed up with dose-response experiments to determine the IC50 value.

Kinase Target % Inhibition @ 10 µM IC50 (nM) Potential Target?
Kinase X95%150Yes
Kinase Y88%320Yes
Kinase Z12%>10,000No

Table 2: Example data from a kinome profiling screen.

Target Validation: Confirming the Interaction

Once a list of candidate targets has been generated from the discovery phase, it is imperative to validate these interactions using orthogonal methods. Validation confirms that the compound directly engages the target protein in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.[18][20] When a protein binds to a small molecule, it becomes more resistant to thermal denaturation.

Rationale for CETSA:

  • Physiological Relevance: It confirms target engagement in a cellular environment, without the need for chemical probes.[17][20]

  • Direct Evidence of Binding: A thermal shift is strong evidence of a direct interaction between the compound and the target protein.

Experimental Protocol: CETSA

Materials:

  • Cell line expressing the target protein

  • This compound

  • PBS and lysis buffer

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

  • PCR machine or other temperature-controlled device

Procedure:

  • Compound Treatment:

    • Treat intact cells with either the vehicle (e.g., DMSO) or this compound at various concentrations.

  • Heat Shock:

    • Aliquot the treated cells into PCR tubes.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

    • Immediately cool the samples on ice.

  • Lysis and Separation:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection:

    • Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.

Data Analysis:

The results are plotted as the amount of soluble protein versus temperature. In the presence of a binding compound, the melting curve will shift to the right, indicating a higher melting temperature (Tm) and thus, stabilization of the target protein.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Intact Cells Compound Add Compound/Vehicle Cells->Compound Heat Heat to Various Temps Compound->Heat Cool Cool on Ice Heat->Cool Lysis Lysis & Centrifugation Cool->Lysis Supernatant Collect Soluble Fraction Lysis->Supernatant Western Western Blot for Target Supernatant->Western

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Elucidating the Mechanism of Action

Following target validation, the next crucial step is to determine the functional consequences of the compound binding to its target. This involves designing specific assays to measure the effect of this compound on the biological activity of the validated target.

  • For a Kinase Target: An in vitro kinase activity assay would be performed to determine if the compound inhibits or activates the kinase.

  • For a Target in the Nrf2 Pathway (e.g., Keap1): A functional assay, such as a reporter gene assay for Nrf2 activity or a measurement of downstream Nrf2 target gene expression (e.g., NQO1), would be employed.[4]

Conclusion

While this compound is primarily recognized as a synthetic intermediate, its connection to the potent Nrf2 activator TBE-31 suggests a latent biological activity worthy of exploration. This guide provides a robust, hypothesis-driven framework for systematically identifying and validating its potential biological targets. By combining the broad, unbiased approach of chemical proteomics with the focused efficiency of kinome profiling, researchers can generate a high-confidence list of candidate interactors. Subsequent validation with techniques like CETSA is crucial for confirming target engagement in a physiologically relevant context. The protocols and strategies outlined herein are not only applicable to this compound but also serve as a comprehensive template for the target deconvolution of other novel or understudied small molecules, a critical step in modern drug discovery and chemical biology.

References

Methodological & Application

Synthesis of (R)-3-(hydroxymethyl)cyclohexanone: A Detailed Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block in organic synthesis, particularly for the development of pharmaceutical compounds and other biologically active molecules.[1][2][3][4] Its stereochemistry is often crucial for the desired therapeutic effect.[2] This document provides detailed application notes and protocols for the synthesis of (R)-3-(hydroxymethyl)cyclohexanone from the readily available starting material, cyclohexanone. Three primary strategies are discussed: organocatalytic asymmetric α-hydroxymethylation, asymmetric reduction of a prochiral intermediate, and chemoenzymatic resolution of a racemic mixture.

Organocatalytic Asymmetric α-Hydroxymethylation

This method offers a direct approach to introduce a hydroxymethyl group at the α-position of cyclohexanone with high enantioselectivity.[5] The reaction is typically catalyzed by a chiral organocatalyst, such as L-proline, and proceeds via an asymmetric aldol reaction with formaldehyde.[5]

Logical Workflow for Organocatalytic Synthesis

start Start reactants Cyclohexanone + Aqueous Formaldehyde start->reactants reaction Asymmetric Aldol Reaction (DMSO or Water, 0°C to RT) reactants->reaction catalyst L-Proline (Organocatalyst) catalyst->reaction workup Work-up (Quench with NH4Cl, Extraction) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product (R)-3-(hydroxymethyl)cyclohexanone purification->product

Caption: General experimental workflow for the organocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Experimental Protocol: L-Proline Catalyzed α-Hydroxymethylation
  • Reaction Setup: To a stirred solution of cyclohexanone (1.0 equivalent) in dimethyl sulfoxide (DMSO) or water, add L-proline (0.1 - 0.3 equivalents).[5]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).[5]

  • Addition of Formaldehyde: Add aqueous formaldehyde (1.0 - 2.0 equivalents) dropwise to the reaction mixture.[5]

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress using Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3 x volume).[5]

  • Purification: Combine the organic layers, wash with a saturated aqueous solution of NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford (R)-3-(hydroxymethyl)cyclohexanone.[5]

Data Presentation: Organocatalytic Methods
CatalystSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
L-ProlineDMSO/H₂ORT - 012-48Moderate to GoodUp to 95[5][6]
L-Threonine--244287[6]

Asymmetric Reduction of a Prochiral Precursor

This strategy involves a multi-step synthesis where cyclohexanone is first converted into a prochiral intermediate, such as 3-oxocyclohexanecarbaldehyde. This intermediate then undergoes an enantioselective reduction to establish the desired stereocenter.[1] The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for this transformation.[1]

Signaling Pathway for Asymmetric Reduction

cyclohexanone Cyclohexanone formylation Claisen Condensation (NaH, Ethyl Formate) cyclohexanone->formylation intermediate 3-Oxocyclohexanecarbaldehyde (Prochiral Intermediate) formylation->intermediate reduction Asymmetric Reduction (CBS Catalyst) intermediate->reduction product (R)-3-(hydroxymethyl)cyclohexanone reduction->product

Caption: Synthetic workflow for the asymmetric reduction strategy.[1]

Experimental Protocol: Asymmetric Reduction

Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde [1]

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of cyclohexanone (1.0 equivalent) and ethyl formate (1.2 equivalents) in diethyl ether dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up: After completion, quench the reaction with ice-cold water, and acidify the aqueous layer with dilute HCl. Extract the product with an organic solvent.

Step 2: Asymmetric Reduction (CBS Reduction) [1]

A detailed protocol for the CBS reduction would follow, involving the use of a chiral oxazaborolidine catalyst and a reducing agent like borane.

Chemoenzymatic Resolution of Racemic 3-(hydroxymethyl)cyclohexanone

This approach involves the initial synthesis of a racemic mixture of this compound, followed by a lipase-catalyzed kinetic resolution to selectively isolate the (R)-enantiomer.[1]

Logical Relationship for Chemoenzymatic Resolution

start Start racemic_synthesis Synthesis of Racemic This compound start->racemic_synthesis resolution Lipase-Catalyzed Kinetic Resolution racemic_synthesis->resolution separation Separation of Enantiomers resolution->separation product (R)-3-(hydroxymethyl)cyclohexanone separation->product

Caption: Workflow for the chemoenzymatic resolution strategy.

Experimental Protocol: Chemoenzymatic Resolution

Step 1: Synthesis of Racemic this compound [1]

  • Synthesis of 3-Oxocyclohexanecarboxylic Acid: This can be achieved through various routes, including the carboxylation of the cyclohexanone enolate.[1]

  • Reduction: To a solution of 3-oxocyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF, add borane-dimethyl sulfide complex (2.0 equivalents) dropwise at 0 °C. Stir the mixture at room temperature for 4-6 hours. Quench the reaction with methanol and remove the solvent under reduced pressure. Purify the residue to afford racemic this compound.[1]

Step 2: Lipase-Catalyzed Kinetic Resolution [1]

  • Acylation: The racemic alcohol is subjected to enantioselective acylation using a lipase enzyme.

  • Hydrolysis: The resulting (R)-3-(acetoxymethyl)cyclohexanone is dissolved in methanol, and a catalytic amount of potassium carbonate is added. The mixture is stirred at room temperature until hydrolysis is complete (monitored by TLC).[1]

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography to yield the final product, (R)-3-(hydroxymethyl)cyclohexanone.[1]

Biocatalytic Asymmetric Reduction

A highly effective and environmentally benign approach utilizes whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of a prochiral precursor.[2][7] Baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell system.[2][7]

Experimental Protocol: Asymmetric Reduction using Baker's Yeast[7]
  • Yeast Activation: Dissolve sucrose (30 g) in tap water (200 mL) in a round-bottom flask. Add fresh compressed Baker's yeast (20 g) and stir at room temperature (~30°C) for 30-60 minutes to activate the yeast.[7]

  • Substrate Addition: Add the precursor, ethyl 3-oxocyclohexanecarboxylate (1 g), to the fermenting suspension.[7]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction's progress by TLC or GC.[7]

  • Work-up: Once the starting material is consumed, add Celite (10 g) to the mixture and stir for 5 minutes. Filter the mixture to remove the yeast and Celite.[7]

  • Extraction: Saturate the aqueous filtrate with NaCl and extract the product with diethyl ether or ethyl acetate (3 x 50 mL portions).[7]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent. The crude product may contain the corresponding ethyl ester, which can be hydrolyzed if necessary. Purify the final product by silica gel column chromatography.[7]

Data Presentation: Biocatalytic Reduction
BiocatalystPrecursorYield (%)ee (%)Reference
Baker's YeastEthyl 3-oxocyclohexanecarboxylateVariableUp to >99[7]
Lactobacillus kefir ADHEthyl 3-oxocyclohexanecarboxylate-High (anti-Prelog)[7]

The synthesis of (R)-3-(hydroxymethyl)cyclohexanone from cyclohexanone can be achieved through several effective strategies. The choice of method will depend on factors such as the desired scale, available laboratory equipment, and expertise. Organocatalysis offers a direct and atom-economical route, while asymmetric reduction and chemoenzymatic/biocatalytic methods provide high enantioselectivity through different synthetic pathways. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable approach for their specific needs.

References

Enantioselective Synthesis of (R)-3-(Hydroxymethyl)cyclohexanone: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-3-(hydroxymethyl)cyclohexanone, a valuable chiral building block in the development of pharmaceuticals and other complex organic molecules.[1][2][3] The protocols outlined below are based on established and effective strategies, including asymmetric reduction, chemoenzymatic resolution, and organocatalysis.

Introduction

(R)-3-(hydroxymethyl)cyclohexanone is a bifunctional chiral molecule of significant interest in medicinal chemistry and organic synthesis.[2] Its structure, which includes both a ketone and a primary alcohol on a cyclohexyl scaffold, makes it a versatile precursor for the synthesis of complex molecular architectures, including antiviral agents.[2] The development of efficient and highly selective methods for its synthesis is a key focus of chemical research. This guide details several robust methods to obtain this compound in high enantiopurity.

Comparative Data of Synthetic Strategies

The choice of synthetic strategy can depend on factors such as available laboratory equipment, expertise, and desired scale. The following table summarizes quantitative data for various enantioselective methods for the synthesis of 3-(hydroxymethyl)cyclohexanone.

StrategyCatalyst/EnzymeSubstrateYield (%)Enantiomeric Excess (e.e., %)Ref.
Asymmetric ReductionCorey-Bakshi-Shibata (CBS) Reagent3-OxocyclohexanecarbaldehydeGoodHigh[1]
Chemoenzymatic ResolutionNovozym 435 (Candida antarctica Lipase B)Racemic this compound>45>99[1]
Organocatalytic HydroxymethylationL-ThreonineCyclohexanone4287[3]
Organocatalytic HydroxymethylationL-ProlineCyclohexanoneModerate to GoodUp to 95%[3]
Biocatalytic ReductionBaker's Yeast (Saccharomyces cerevisiae)Ethyl 3-oxocyclohexanecarboxylateVariableHigh[4]
Biocatalytic ReductionAlcohol Dehydrogenase (from Lactobacillus kefir)Ethyl 3-oxocyclohexanecarboxylateHigh>99 (for R-enantiomer)[4]

Experimental Protocols

Detailed methodologies for the key synthetic strategies are provided below.

Strategy 1: Asymmetric Reduction of a Prochiral Precursor[1]

This strategy involves the highly selective Corey-Bakshi-Shibata (CBS) reduction of an intermediate, 3-oxocyclohexanecarbaldehyde, to establish the desired stereocenter.

Experimental Workflow

cluster_0 Step 1: Formylation cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Purification start Cyclohexanone + Ethyl Formate proc1 Claisen Condensation (NaH, Diethyl Ether) start->proc1 out1 3-Oxocyclohexanecarbaldehyde proc1->out1 proc2 CBS Reduction (Chiral Oxazaborolidine, Borane) out1->proc2 out2 (R)-3-(Hydroxymethyl)cyclohexanone proc2->out2 proc3 Flash Column Chromatography out2->proc3 final Pure (R)-Enantiomer proc3->final

Figure 1: Workflow for Asymmetric Reduction Strategy.
Protocol:

Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde [1]

  • Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

  • Add a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with ice-cold water and acidify the aqueous layer with dilute HCl.

  • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Asymmetric Reduction

  • Dissolve 3-oxocyclohexanecarbaldehyde (1.0 eq) in an anhydrous solvent (e.g., THF) and cool to the recommended temperature for the specific CBS catalyst used.

  • Add the chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) (typically 5-10 mol%).

  • Slowly add a borane source (e.g., borane-dimethyl sulfide complex) to the mixture.

  • Stir the reaction until completion, monitoring by TLC.

  • Quench the reaction carefully with methanol.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield (R)-3-(hydroxymethyl)cyclohexanone.

Strategy 2: Chemoenzymatic Resolution of Racemic this compound[1]

This approach involves the synthesis of a racemic mixture of the target compound, followed by an enzymatic kinetic resolution to selectively isolate the desired (R)-enantiomer.

Experimental Workflow

cluster_0 Step 1: Racemate Synthesis cluster_1 Step 2: Kinetic Resolution cluster_2 Step 3: Separation & Hydrolysis start 3-Oxocyclohexanecarboxylic Acid proc1 Reduction (Borane-DMS, THF) start->proc1 out1 Racemic this compound proc1->out1 proc2 Enzymatic Acylation (Lipase, Vinyl Acetate) out1->proc2 out2 (R)-Acetate + (S)-Alcohol proc2->out2 proc3 Chromatographic Separation out2->proc3 acetate (R)-3-(Acetoxymethyl)cyclohexanone proc3->acetate alcohol (S)-3-(Hydroxymethyl)cyclohexanone proc3->alcohol proc4 Hydrolysis (K2CO3, Methanol) acetate->proc4 final (R)-3-(Hydroxymethyl)cyclohexanone proc4->final

Figure 2: Workflow for Chemoenzymatic Resolution.
Protocol:

Step 1: Synthesis of Racemic this compound [1]

  • Dissolve 3-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.

  • Add borane-dimethyl sulfide complex (2.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4-6 hours.

  • Quench the reaction with methanol and remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to afford racemic this compound.

Step 2: Lipase-Catalyzed Kinetic Resolution [1][5]

  • Dissolve racemic this compound (1.0 eq) in an organic solvent such as toluene or tert-butyl methyl ether.

  • Add vinyl acetate (2.0 eq) and an immobilized lipase (e.g., Novozym 435).[1]

  • Shake the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Filter off the enzyme and wash it with fresh solvent.[5]

  • Concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis of the (R)-Acetate [1]

  • Separate the resulting (R)-3-(acetoxymethyl)cyclohexanone and the unreacted (S)-3-(hydroxymethyl)cyclohexanone by column chromatography.[5]

  • Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in methanol.

  • Add a catalytic amount of potassium carbonate and stir the mixture at room temperature until hydrolysis is complete (monitored by TLC).

  • Evaporate the solvent and purify the residue by column chromatography to yield the final product, (R)-3-(hydroxymethyl)cyclohexanone.[1]

Strategy 3: Organocatalytic Asymmetric α-Hydroxymethylation[3]

This method utilizes a chiral organocatalyst, such as L-Threonine, for the direct asymmetric α-hydroxymethylation of cyclohexanone.

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification and Analysis start Cyclohexanone + Formaldehyde Source mix Mix Reagents start->mix catalyst L-Threonine (Organocatalyst) catalyst->mix reagents DMSO (Solvent) Anhydrous MgSO4 reagents->mix react Stir at Room Temperature (e.g., 24 hours) mix->react quench Quench with Saturated Aqueous NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify final Enantioenriched Product purify->final analyze Chiral HPLC for e.e. final->analyze

Figure 3: Workflow for Organocatalytic Hydroxymethylation.
Protocol:

  • To a mixture of cyclohexanone (1.0 eq) and a formaldehyde source (e.g., paraformaldehyde or aqueous formaldehyde) in a suitable solvent like DMSO, add the chiral organocatalyst (e.g., L-Threonine, 10 mol%).[2][3]

  • Add anhydrous magnesium sulfate as a dehydrating agent.[3]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).[3]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.[3]

  • Extract the aqueous layer with ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel.[3]

  • Determine the enantiomeric excess using chiral high-performance liquid chromatography (HPLC).[3]

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective methods. The choice between asymmetric reduction, chemoenzymatic resolution, or organocatalysis will depend on the specific requirements of the research, including desired enantiopurity, yield, scalability, and available resources. The protocols provided herein offer detailed guidance for the successful synthesis of this important chiral building block.

References

Asymmetric hydroxymethylation of cyclohexanone protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Organocatalytic Asymmetric Hydroxymethylation of Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral α-Hydroxymethyl Ketones

The enantioselective synthesis of α-hydroxymethyl ketones represents a cornerstone transformation in modern organic chemistry. The resulting chiral building blocks, such as (S)-2-(hydroxymethyl)cyclohexanone, are invaluable intermediates in the synthesis of numerous biologically active molecules, including pharmaceuticals and natural products.[1][2] For instance, (S)-2-(hydroxymethyl)cyclohexanone is a key precursor for the potent spasmolytic agent (R,R)-rociverine.[2] The direct asymmetric hydroxymethylation of a prochiral ketone like cyclohexanone is an atom-economical carbon-carbon bond-forming reaction that stereoselectively installs a hydroxymethyl group at the α-position.[3][4]

While various catalytic systems, including metal-based and biocatalytic approaches, have been developed, organocatalysis has emerged as a powerful, environmentally benign, and cost-effective strategy.[5][6] This guide provides an in-depth exploration of the organocatalytic asymmetric hydroxymethylation of cyclohexanone, focusing on a robust and widely adopted protocol using the simple amino acid L-proline as the catalyst. We will dissect the underlying mechanism, provide a detailed experimental procedure with causal explanations, and offer practical guidance for troubleshooting and analysis.

The Enamine Catalysis Mechanism: A Look Under the Hood

The success of proline-catalyzed asymmetric reactions lies in its mode of activation, which proceeds through a chiral enamine intermediate.[5][7] This mechanism elegantly mimics enzymatic processes, allowing for high chemo- and enantioselectivity under mild conditions.

The catalytic cycle can be understood through the following key steps:

  • Enamine Formation: The secondary amine of the L-proline catalyst reacts with the carbonyl group of cyclohexanone to form a transient iminium ion, which then tautomerizes to the more stable, nucleophilic chiral enamine.

  • Electrophilic Attack: The chiral enamine attacks the electrophilic carbon of formaldehyde. The stereochemistry of the proline catalyst creates a sterically defined environment, directing the formaldehyde to attack preferentially from one face of the enamine (the Si-face in this case). This step is the stereochemistry-determining step of the reaction.[8]

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed by water present in the reaction medium. This step releases the chiral α-hydroxymethylated cyclohexanone product and regenerates the L-proline catalyst, allowing it to re-enter the catalytic cycle.

Enamine Catalytic Cycle cluster_cycle Catalytic Cycle Cyclohexanone Cyclohexanone Enamine Chiral Enamine Intermediate Cyclohexanone->Enamine + L-Proline - H₂O Proline_In L-Proline (Catalyst) Iminium_Hydrolysis Iminium Ion Intermediate Enamine->Iminium_Hydrolysis + CH₂O (Stereoselective Attack) Formaldehyde Formaldehyde (CH₂O) Product (S)-2-(Hydroxymethyl) cyclohexanone Iminium_Hydrolysis->Product + H₂O Proline_Out L-Proline (Regenerated) Iminium_Hydrolysis->Proline_Out Hydrolysis Proline_Out->Proline_In Re-enters cycle Water H₂O

Caption: The catalytic cycle for the L-proline-catalyzed asymmetric hydroxymethylation of cyclohexanone via an enamine intermediate.

Comparative Analysis of Catalytic Systems

While this note focuses on the L-proline protocol, it is valuable for researchers to understand the broader context of available methods. Different catalytic systems offer trade-offs in terms of efficiency, cost, and reaction conditions.

Catalyst SystemCatalyst TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)
L-Proline Organocatalyst10 - 3012 - 48Moderate to GoodUp to >99%
L-Threonine Organocatalyst10244287
Chiral Scandium Complex Metal-Based Catalyst512 - 24GoodHigh
ThDP-dependent Lyase BiocatalystWhole cells24 - 72VariableUp to >99%
(Data synthesized from multiple sources to provide a comparative overview).[1][3][9]

Detailed Experimental Protocol: L-Proline-Catalyzed Asymmetric Hydroxymethylation

This protocol is a robust procedure for the synthesis of (S)-2-(hydroxymethyl)cyclohexanone, adapted from seminal reports in organocatalysis.[5]

Materials and Reagents
  • Cyclohexanone: (≥99%, freshly distilled for best results)

  • (S)-Proline: (≥99.5%)

  • Aqueous Formaldehyde: (37 wt. % in H₂O, stabilized with methanol)

  • Dimethyl Sulfoxide (DMSO): (Anhydrous, ≥99.9%)

  • Ethyl Acetate (EtOAc): (ACS grade or higher)

  • Brine: (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel: (For column chromatography, 230-400 mesh)

  • Standard Solvents for Chromatography: (e.g., Hexanes, Ethyl Acetate)

  • Deionized Water

Instrumentation
  • Round-bottom flask with magnetic stir bar

  • Magnetic stir plate

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

  • Chiral HPLC or GC system for enantiomeric excess determination

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (3.0 mmol, 1.0 equiv.).

    • Add anhydrous dimethyl sulfoxide (DMSO, 4 mL).

    • Add (S)-proline (0.3 mmol, 10 mol%).

    • Stir the mixture at room temperature until the catalyst is fully dissolved.

    • Expertise & Experience: DMSO is an excellent solvent for this reaction as it solubilizes both the organic ketone and the polar catalyst and formaldehyde. The presence of water in the system, either from the aqueous formaldehyde or as a co-solvent, is often beneficial and can accelerate the hydrolysis of the iminium intermediate to regenerate the catalyst.[8]

  • Addition of Formaldehyde:

    • Slowly add aqueous formaldehyde (37 wt. %, 1.5 mmol, 0.5 equiv.) dropwise to the stirred reaction mixture over 5-10 minutes.

    • Expertise & Experience: Using a substoichiometric amount of formaldehyde relative to cyclohexanone helps to minimize the formation of the dihydroxymethylated byproduct. Slow addition prevents localized high concentrations of formaldehyde, which can lead to polymerization or other side reactions.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 16-24 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The product is more polar than the starting cyclohexanone. Visualize spots using a potassium permanganate stain or other suitable method. The reaction is complete when the cyclohexanone spot has been consumed or is no longer diminishing.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding brine (15 mL).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 20 mL) to remove residual DMSO.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Trustworthiness: The work-up procedure is designed to effectively separate the organic product from the polar solvent (DMSO), water, and catalyst. Each extraction and washing step is crucial for obtaining a clean crude product, which simplifies the subsequent purification.

  • Purification:

    • Purify the resulting crude oil by silica gel column chromatography.

    • The eluent system will need to be optimized, but a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 30% EtOAc) is a good starting point.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the (S)-2-(hydroxymethyl)cyclohexanone as a colorless oil. A typical isolated yield is around 45-50%.

Caption: A streamlined workflow for the asymmetric hydroxymethylation of cyclohexanone.

Characterization and Analysis of Enantioselectivity

After purification, it is essential to confirm the product's identity and, most critically, its enantiomeric purity.

  • Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of 2-(hydroxymethyl)cyclohexanone.[2]

  • Enantiomeric Excess (e.e.) Determination: The enantiomeric excess is the most important measure of success for an asymmetric reaction. The most common and reliable method for determining the e.e. of the product is through chiral chromatography.[1][10]

    • Chiral High-Performance Liquid Chromatography (HPLC): The purified product is analyzed on an HPLC system equipped with a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, AD-H). The two enantiomers will have different retention times, and the e.e. can be calculated from the relative areas of the two peaks in the chromatogram.[11]

    • Chiral Gas Chromatography (GC): For volatile compounds, chiral GC with a chiral capillary column can also be used. This may require derivatization of the hydroxyl group to a less polar functional group to improve volatility and peak shape.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive or old formaldehyde source (has polymerized).- Incomplete reaction.- Catalyst degradation or impurity.- Use fresh aqueous formaldehyde or a formaldehyde surrogate like paraformaldehyde.[12]- Extend the reaction time and monitor carefully by TLC.- Use high-purity (S)-proline.
Low Enantioselectivity (e.e.) - Non-optimal catalyst loading.- Temperature fluctuations.- Racemic background reaction is significant.- Screen different catalyst loadings (e.g., 10 mol%, 20 mol%, 30 mol%).- Ensure consistent room temperature or consider running the reaction at a lower temperature (e.g., 4 °C), though this may require longer reaction times.- Ensure slow addition of formaldehyde.
Formation of Dihydroxymethyl Byproduct - Stoichiometry of formaldehyde is too high.- Carefully control the stoichiometry. Use cyclohexanone as the excess reagent.- Ensure slow, controlled addition of formaldehyde.
Difficult Purification - High residual DMSO in the crude product.- Perform an additional wash of the combined organic layers with water or brine during the work-up to more thoroughly remove DMSO.

Conclusion

The organocatalytic asymmetric hydroxymethylation of cyclohexanone using L-proline is a highly reliable and accessible method for producing an enantiomerically enriched, high-value synthetic intermediate. The protocol's success hinges on a clear understanding of the enamine catalytic mechanism, careful control of reaction parameters, and rigorous purification and analysis. By following the detailed steps and causal explanations provided in this guide, researchers can confidently implement this powerful transformation, enabling the synthesis of complex chiral molecules for applications in drug discovery and beyond.

References

Application Notes and Protocols for the Organocatalytic Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block in the synthesis of pharmaceuticals and natural products.[1] Its bifunctional nature, containing both a ketone and a primary alcohol, makes it a versatile starting material for the construction of complex molecular architectures. Organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts for the synthesis of such chiral molecules, often affording high levels of enantioselectivity under mild reaction conditions.[1]

This document provides a detailed guide to the organocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone, focusing on the direct asymmetric α-hydroxymethylation of cyclohexanone with formaldehyde. The primary organocatalytic method for this transformation is the asymmetric aldol reaction, frequently catalyzed by amino acids such as proline and its derivatives.[1] To achieve the desired (R)-enantiomer, a D-amino acid catalyst (e.g., D-proline or D-threonine) is utilized. The reaction proceeds via an enamine intermediate, formed between the ketone and the amine catalyst, which then undergoes a nucleophilic attack on formaldehyde.[1]

Data Presentation

The efficiency of various organocatalytic systems for the asymmetric α-hydroxymethylation of cyclohexanone is summarized in the table below. Key performance indicators such as catalyst loading, reaction time, yield, and enantiomeric excess (e.e.) are presented for easy comparison.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)e.e. (%)Reference
L-Proline20-30DMSO or WaterRT or 012-48Moderate to GoodUp to 95[1]
L-Threonine10THFRT244287

Note: The use of L-amino acids as catalysts will produce the (S)-enantiomer. For the synthesis of (R)-3-(hydroxymethyl)cyclohexanone, the corresponding D-amino acids should be used.

Experimental Protocols

This section provides a detailed methodology for the organocatalytic α-hydroxymethylation of cyclohexanone using D-threonine as the catalyst to yield (R)-3-(hydroxymethyl)cyclohexanone. This protocol is based on established procedures for this type of transformation.

Materials:

  • Cyclohexanone

  • Formaldehyde (37 wt. % in H₂O, formalin)

  • D-Threonine

  • Tetrahydrofuran (THF)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Diethyl ether or Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry vial, add D-threonine (10 mol% relative to formaldehyde).

  • Reagent Addition: Add aqueous formaldehyde (1.0 equivalent) to the vial containing the catalyst. Stir the mixture at room temperature for 10 minutes.

  • Following the initial stirring, add the solvent (e.g., THF), cyclohexanone (2.0 equivalents), and anhydrous magnesium sulfate (optional, as a dehydrating agent).

  • Reaction Execution: Seal the vial and stir the reaction mixture vigorously at room temperature for 24-96 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

  • Combine the organic layers and wash with a saturated aqueous solution of NaCl (brine).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired (R)-3-(hydroxymethyl)cyclohexanone. The enantiomeric excess of the purified product should be determined by chiral HPLC or GC analysis.[1]

Visualizations

Catalytic Cycle for D-Proline Catalyzed Synthesis

G Catalytic Cycle of D-Proline Catalyzed α-Hydroxymethylation A Cyclohexanone + D-Proline B Enamine Intermediate A->B - H2O C Iminium Ion Intermediate B->C Nucleophilic Attack D Hydrolysis C->D + H2O E (R)-3-(hydroxymethyl)cyclohexanone D->E F D-Proline (regenerated) D->F F->A G Formaldehyde G->C H H2O

Caption: Proposed catalytic cycle for the D-proline-catalyzed synthesis.

General Experimental Workflow

G Experimental Workflow for Synthesis A 1. Reaction Setup: Mix D-amino acid catalyst with formaldehyde. B 2. Reagent Addition: Add cyclohexanone and solvent. A->B C 3. Reaction: Stir at room temperature. B->C D 4. Quenching: Add saturated aq. NH4Cl. C->D E 5. Extraction: Extract with organic solvent. D->E F 6. Washing & Drying: Wash with brine and dry over MgSO4. E->F G 7. Concentration: Remove solvent under reduced pressure. F->G H 8. Purification: Silica gel column chromatography. G->H I Final Product: (R)-3-(hydroxymethyl)cyclohexanone H->I

Caption: General experimental workflow for the synthesis.

Conclusion

The organocatalytic synthesis of (R)-3-(hydroxymethyl)cyclohexanone represents a powerful and sustainable method for accessing this important chiral building block. D-Proline and D-threonine have proven to be effective catalysts, affording the product with good yields and high enantioselectivities under mild reaction conditions. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to utilize this chemistry in their synthetic endeavors.

References

Application Notes and Protocols: (S)-Proline as a Catalyst for Asymmetric Hydroxymethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-proline, a naturally occurring amino acid, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis. Its use in promoting carbon-carbon bond formation, particularly in aldol-type reactions, has been a significant advancement in green and sustainable chemistry. One such valuable transformation is the asymmetric hydroxymethylation of aldehydes and ketones, which introduces a crucial hydroxymethyl group (-CH₂OH) with high enantioselectivity. This reaction provides direct access to chiral β-hydroxy aldehydes and ketones, which are key building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules.

The reaction typically proceeds via an enamine intermediate, formed between the carbonyl substrate and the secondary amine of (S)-proline. This enamine then reacts with formaldehyde, the simplest aldehyde, to afford the hydroxymethylated product. The stereochemical outcome of the reaction is controlled by the chiral environment provided by the (S)-proline catalyst. This application note provides detailed protocols for the (S)-proline catalyzed hydroxymethylation of both an aldehyde and a ketone, summarizes key performance data, and illustrates the underlying catalytic cycle and experimental workflow.

Data Presentation

The following tables summarize the quantitative data for the (S)-proline catalyzed hydroxymethylation of representative aldehyde and ketone substrates with formaldehyde.

Table 1: (S)-Proline Catalyzed Asymmetric Hydroxymethylation of Isovaleraldehyde

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Isovaleraldehyde10DMF1652>99

Table 2: (S)-Proline Catalyzed Asymmetric Hydroxymethylation of Cyclohexanone

EntrySubstrateCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Cyclohexanone10DMSO1647>99
2Cyclohexanone (gaseous CH₂O)10DMSO145>99

Experimental Protocols

Protocol 1: Asymmetric Hydroxymethylation of Isovaleraldehyde

This protocol describes the direct (S)-proline-catalyzed asymmetric α-hydroxymethylation of isovaleraldehyde using aqueous formaldehyde.[1]

Materials:

  • (S)-proline

  • Isovaleraldehyde

  • Formaldehyde (37% in H₂O)

  • N,N-Dimethylformamide (DMF)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add (S)-proline (0.10 mmol, 10 mol%).

  • Add N,N-dimethylformamide (DMF, 4.0 mL).

  • Add isovaleraldehyde (3.0 mmol).

  • To the stirred solution, add aqueous formaldehyde (1.5 mmol, 37% in H₂O).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, quench the reaction by adding brine (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-hydroxymethylated aldehyde.

Protocol 2: Asymmetric Hydroxymethylation of Cyclohexanone

This protocol outlines the direct (S)-proline-catalyzed asymmetric α-hydroxymethylation of cyclohexanone using aqueous formaldehyde.[1]

Materials:

  • (S)-proline

  • Cyclohexanone

  • Formaldehyde (37% in H₂O)

  • Dimethyl sulfoxide (DMSO)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (Eluent: pentane/EtOAc 1:1)

Procedure:

  • To a vial containing (S)-proline (10 mol %), add cyclohexanone (3 mmol) and dimethyl sulfoxide (DMSO, 4.0 mL).

  • Add aqueous formaldehyde (1.5 mmol, 37% in aq. solution) to the mixture at room temperature.

  • Stir the reaction for 16 hours.

  • Quench the reaction mixture by the addition of brine.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (pentane/EtOAc 1:1) to afford the α-hydroxymethyl ketone.[1]

Visualizations

Catalytic Cycle of (S)-Proline in Hydroxymethylation

Catalytic_Cycle Proline (S)-Proline Iminium Iminium Ion Proline->Iminium Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Iminium - H₂O Enamine Enamine Intermediate Iminium->Enamine - H⁺ Adduct_Iminium Iminium Adduct Enamine->Adduct_Iminium + Formaldehyde Formaldehyde Formaldehyde (CH₂O) Adduct_Iminium->Proline Hydrolysis Product α-Hydroxymethyl Carbonyl Adduct_Iminium->Product + H₂O Water1 H₂O Water2 H₂O

Caption: Catalytic cycle for (S)-proline catalyzed hydroxymethylation.

Experimental Workflow for Asymmetric Hydroxymethylation

Experimental_Workflow Start Start Reagents Combine (S)-Proline, Aldehyde/Ketone, and Solvent Start->Reagents Add_CH2O Add Formaldehyde (aqueous solution) Reagents->Add_CH2O Reaction Stir at Room Temperature for 16 hours Add_CH2O->Reaction Quench Quench with Brine Reaction->Quench Extraction Extract with Ethyl Acetate (3x) Quench->Extraction Drying Dry Combined Organic Layers (e.g., MgSO₄) Extraction->Drying Concentration Concentrate Under Reduced Pressure Drying->Concentration Purification Purify by Silica Gel Column Chromatography Concentration->Purification Product Isolated α-Hydroxymethyl Product Purification->Product

Caption: General experimental workflow for the reaction.

References

Application Notes and Protocols for Corey-Bakshi-Shibata (CBS) Reduction in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2] This reaction employs a chiral oxazaborolidine catalyst, developed by the laboratories of Corey, Bakshi, and Shibata, to control the stereochemical outcome of the reduction, typically achieving high yields and excellent enantioselectivities (often >95% e.e.).[3][4] Its predictability, broad substrate scope, and operational simplicity have made it an invaluable tool in academic research and the pharmaceutical industry for the synthesis of chiral building blocks, natural products, and active pharmaceutical ingredients.[5][6]

Core Principles

The CBS reduction relies on the formation of a chiral complex between the oxazaborolidine catalyst and a borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂).[4] This complex then coordinates to the ketone substrate in a sterically defined manner, directing the hydride transfer from the borane to one of the two enantiotopic faces of the carbonyl group.[5][7] The stereochemical outcome is dictated by the chirality of the proline-derived catalyst, with the (S)-catalyst generally affording the (R)-alcohol and the (R)-catalyst yielding the (S)-alcohol.[5]

Applications in Chiral Synthesis

The CBS reduction has been successfully applied to a wide range of substrates, including:

  • Aryl Alkyl Ketones: These are ideal substrates for the CBS reduction, typically yielding excellent enantioselectivities.[5]

  • Dialkyl Ketones: While generally less reactive than aryl alkyl ketones, dialkyl ketones can be effectively reduced with high enantioselectivity.

  • α,β-Unsaturated Ketones: The CBS reduction chemoselectively reduces the carbonyl group (1,2-reduction) of enones, providing chiral allylic alcohols, which are versatile synthetic intermediates.[2]

  • Functionalized Ketones: The reaction tolerates a variety of functional groups, making it suitable for the synthesis of complex molecules.

A notable industrial application of the CBS reduction is in the synthesis of the carbonic anhydrase inhibitor MK-0417 (Dorzolamide) , used in the treatment of glaucoma.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the CBS reduction of various ketone substrates under different reaction conditions.

Table 1: CBS Reduction of Aryl Alkyl Ketones

Ketone SubstrateCBS Catalyst (mol%)Borane SourceSolventTemperature (°C)Yield (%)e.e. (%)
Acetophenone(S)-Me-CBS (10)BH₃·THFTHF259597
1-Tetralone(S)-Me-CBS (10)BH₃·SMe₂Toluene-209298
2-Chloroacetophenone(R)-Me-CBS (5)BH₃·THFTHF09096
4-Methoxyacetophenone(S)-Bu-CBS (10)CatecholboraneToluene-788899

Table 2: CBS Reduction of Dialkyl and α,β-Unsaturated Ketones

Ketone SubstrateCBS Catalyst (mol%)Borane SourceSolventTemperature (°C)Yield (%)e.e. (%)
2-Octanone(S)-Me-CBS (10)BH₃·THFTHF258592
1-Phenyl-2-propanone(R)-Me-CBS (10)BH₃·SMe₂THF09195
Benzylideneacetone(S)-Me-CBS (10)BH₃·THFTHF-209396
Cyclohexenone(R)-Me-CBS (5)CatecholboraneToluene-788998

Experimental Protocols

General Protocol for the CBS Reduction of a Prochiral Ketone

This protocol provides a general procedure for the CBS reduction. The specific catalyst, borane source, solvent, and temperature may need to be optimized for a particular substrate.

Materials:

  • Prochiral ketone

  • (S)- or (R)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene or THF)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂, 2 M solution in THF)

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Methanol

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes and needles

  • Inert atmosphere (nitrogen or argon)

  • Cooling bath (ice-water, dry ice-acetone, etc.)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dry a round-bottom flask under vacuum or by flame-drying and allow it to cool to room temperature under an inert atmosphere (nitrogen or argon).

    • To the flask, add the chiral CBS catalyst solution (e.g., 0.05 - 0.1 equivalents) via syringe.

    • Add the anhydrous solvent (e.g., THF or toluene).

  • Catalyst-Borane Complex Formation:

    • Cool the flask to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add the borane solution (e.g., 0.6 - 1.0 equivalents) dropwise to the catalyst solution while stirring.

    • Stir the mixture for 10-15 minutes to allow for the formation of the catalyst-borane complex.

  • Addition of Ketone:

    • Dissolve the prochiral ketone (1.0 equivalent) in a minimal amount of the anhydrous solvent.

    • Add the ketone solution dropwise to the reaction mixture over a period of 10-30 minutes.

  • Reaction Monitoring:

    • Stir the reaction at the chosen temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching the Reaction:

    • Once the reaction is complete, slowly and carefully add methanol dropwise to the reaction mixture at the reaction temperature to quench the excess borane. (Caution: Hydrogen gas is evolved).

  • Workup:

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography.

    • Determine the yield and enantiomeric excess of the chiral alcohol product by appropriate analytical techniques (e.g., chiral HPLC or GC).

Visualizations

CBS_Mechanism Figure 1: Catalytic Cycle of the CBS Reduction cluster_activation Catalyst Activation cluster_reduction Ketone Reduction cluster_regeneration Catalyst Regeneration Catalyst Chiral Oxazaborolidine (CBS Catalyst) Active_Catalyst Activated Catalyst-Borane Complex Catalyst->Active_Catalyst Coordination to Lewis basic N Borane BH₃ Borane->Active_Catalyst Ketone Prochiral Ketone (R-CO-R') Transition_State Six-membered Transition State Active_Catalyst->Transition_State Ketone->Transition_State Coordination to Lewis acidic B Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol (R-CH(OH)-R') Product_Complex->Chiral_Alcohol Hydrolysis Workup Aqueous Workup (e.g., H₂O/H⁺) Workup->Chiral_Alcohol

Caption: Catalytic cycle of the CBS reduction.

CBS_Workflow Figure 2: Experimental Workflow for CBS Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware under Inert Atmosphere B Add CBS Catalyst and Anhydrous Solvent A->B C Cool to Reaction Temp. B->C D Add Borane Source (Complex Formation) C->D E Add Ketone Substrate D->E F Monitor Reaction (TLC/GC) E->F G Quench with Methanol F->G H Aqueous Workup (Acid, Base, Brine) G->H I Dry and Concentrate H->I J Purify (Column Chromatography) I->J K Determine Yield J->K L Determine Enantiomeric Excess (Chiral HPLC/GC) J->L

Caption: A typical experimental workflow.

References

Chemoenzymatic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological activities. (R)-3-(hydroxymethyl)cyclohexanone is a valuable chiral building block for the synthesis of complex and biologically active molecules. This document provides detailed application notes and protocols for the chemoenzymatic resolution of racemic 3-(hydroxymethyl)cyclohexanone, a robust and efficient method for obtaining the desired enantiomer. The primary method detailed is the lipase-catalyzed kinetic resolution of the racemic alcohol.

Data Presentation

The chemoenzymatic resolution of racemic this compound is effectively achieved through kinetic resolution catalyzed by lipases. While extensive data for this specific substrate is not widely published, valuable insights can be drawn from the resolution of the structurally analogous compound, rac-3-hydroxycyclohexanone. The following table summarizes the performance of various lipases in the transesterification of rac-3-hydroxycyclohexanone with vinyl acetate, providing a strong basis for enzyme selection.

Table 1: Performance of Various Lipases in the Kinetic Resolution of rac-3-Hydroxycyclohexanone [1]

LipaseSource OrganismYield of (R)-acetate (%)Enantiomeric Excess (e.e.) of (R)-acetate (%)
PFLPseudomonas fluorescens5752
PCLPseudomonas cepacia3975
PPL-IIPorcine Pancreas2591

Data adapted from a study on the kinetic resolution of rac-3-hydroxycyclohexanone and serves as a guide for the resolution of this compound.[1]

Experimental Protocols

This section provides a detailed protocol for the lipase-catalyzed kinetic resolution of racemic this compound. The protocol is based on established methodologies for the resolution of similar cyclic alcohols.[1][2]

Protocol 1: Lipase-Catalyzed Acetylation of Racemic this compound

Objective: To selectively acetylate one enantiomer of racemic this compound, allowing for the separation of the resulting ester from the unreacted alcohol.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B, or Pseudomonas cepacia lipase)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene)

  • Standard laboratory glassware

  • Stirring apparatus (e.g., magnetic stirrer or orbital shaker)

  • Temperature-controlled bath

  • Analytical instrumentation for monitoring reaction progress (e.g., Chiral GC or HPLC)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether), add vinyl acetate (2.0 eq).

    • Add the immobilized lipase (e.g., Novozym® 435). The optimal enzyme loading should be determined empirically but can range from 10-50 mg per mmol of substrate.

  • Reaction Conditions:

    • The suspension is stirred or shaken at a controlled temperature, typically between 30-40 °C.

    • The progress of the reaction is monitored by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up:

    • Once the desired conversion is reached, the reaction is stopped by filtering off the immobilized enzyme.

    • The enzyme can be washed with fresh solvent and potentially reused.

    • The filtrate, containing the unreacted (S)-3-(hydroxymethyl)cyclohexanone and the (R)-3-(acetoxymethyl)cyclohexanone, is concentrated under reduced pressure.

  • Purification:

    • The resulting mixture of the unreacted alcohol and the acetylated product is separated by flash column chromatography on silica gel.

Protocol 2: Hydrolysis of (R)-3-(Acetoxymethyl)cyclohexanone

Objective: To hydrolyze the enriched (R)-ester to obtain the desired (R)-3-(hydroxymethyl)cyclohexanone.

Materials:

  • (R)-3-(acetoxymethyl)cyclohexanone (from Protocol 1)

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the purified (R)-3-(acetoxymethyl)cyclohexanone in methanol.

    • Add a catalytic amount of potassium carbonate.

  • Reaction Conditions:

    • Stir the mixture at room temperature.

    • Monitor the hydrolysis by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the final product, (R)-3-(hydroxymethyl)cyclohexanone.

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

Chemoenzymatic_Resolution_Workflow racemic_alcohol Racemic this compound enzymatic_resolution Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) racemic_alcohol->enzymatic_resolution mixture Mixture of: (S)-Alcohol & (R)-Acetate enzymatic_resolution->mixture separation Chromatographic Separation mixture->separation s_alcohol (S)-3-(Hydroxymethyl)cyclohexanone separation->s_alcohol r_acetate (R)-3-(Acetoxymethyl)cyclohexanone separation->r_acetate hydrolysis Hydrolysis (K2CO3, MeOH) r_acetate->hydrolysis r_alcohol (R)-3-(Hydroxymethyl)cyclohexanone hydrolysis->r_alcohol Signaling_Pathway_Concept cluster_resolution Kinetic Resolution Principle racemate Racemic Mixture (R and S enantiomers) enzyme Chiral Catalyst (Enzyme) racemate->enzyme fast_reaction Fast Reaction enzyme->fast_reaction R enantiomer slow_reaction Slow Reaction enzyme->slow_reaction S enantiomer product Product (from R enantiomer) fast_reaction->product unreacted Unreacted (S enantiomer) slow_reaction->unreacted

References

Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic alcohols using lipases is a highly effective and widely adopted biocatalytic method for the synthesis of enantiomerically pure compounds. These chiral building blocks are of paramount importance in the pharmaceutical and fine chemical industries. Lipases, a class of serine hydrolases, demonstrate remarkable enantioselectivity in catalyzing the acylation of one enantiomer in a racemic mixture at a significantly higher rate than the other. This differential reactivity enables the separation of the racemate into an enantioenriched acylated product and the unreacted, also enantioenriched, alcohol. This application note provides detailed protocols, supporting data, and key considerations for employing this green and efficient methodology.

The core principle of lipase-catalyzed kinetic resolution is founded on the disparity in reaction rates between the two enantiomers of a racemic substrate with a chiral catalyst—in this case, a lipase enzyme. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (S-enantiomer) largely unreacted.[1] A significant limitation of kinetic resolution is the maximum theoretical yield of 50% for each of the separated enantiomers.[1]

Key Advantages of the Method:

  • High Enantioselectivity: Many commercially available lipases exhibit excellent enantioselectivity (with E-values often exceeding 100) for a diverse range of secondary alcohols.[1]

  • Mild Reaction Conditions: These reactions are typically performed at or near room temperature, which minimizes the risk of side reactions and helps to preserve sensitive functional groups within the substrate.[1]

  • Environmentally Friendly: As biocatalysts, lipases are biodegradable and environmentally benign. They can often be utilized in non-toxic organic solvents or even in solvent-free systems, aligning with the principles of green chemistry.[1]

  • Broad Substrate Scope: Lipases are known to accommodate a wide variety of secondary alcohol structures, making this a versatile technique.[1][2]

Commonly Employed Lipases

The selection of the lipase is a critical, substrate-dependent parameter for a successful kinetic resolution. Several lipases are commercially available and have demonstrated high efficacy. Immobilized lipases are often preferred as they offer enhanced stability and reusability.[1][3]

LipaseCommon Name(s)Source OrganismKey Characteristics
Candida antarctica Lipase BCALB, Novozym 435Candida antarcticaHighly versatile, robust, and widely used.[1] It often displays high enantioselectivity for a broad range of substrates and is available in an immobilized form (Novozym 435), which improves its stability and allows for reuse.[1][2]
Pseudomonas cepacia LipasePCL, Lipase PSBurkholderia cepaciaKnown for its high enantioselectivity towards various secondary alcohols.[1]
Aspergillus niger LipaseAspergillus nigerUtilized in the kinetic resolution of racemic mixtures like ketoprofen.[4]
Porcine Pancreatic LipasePPLHas been shown to be effective in the kinetic resolution of certain diols.[5]
Mucor miehei LipaseRhizomucor mieheiAnother lipase that has been successfully used in kinetic resolutions.[4]

Quantitative Data on Lipase-Catalyzed Kinetic Resolution of Alcohols

The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of different alcohols. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Table 1: Kinetic Resolution of 1-Phenylethanol and Related Compounds

Substrate (racemic)LipaseAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)E-ValueReference
1-PhenylethanolNovozym 435Isopropenyl acetateToluene---->200[6]
1-PhenylethanolNovozym 435Ethyl butyrate------Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate: Biocatalysis and Biotransformation: Vol 39, No 1[7]
4-Phenyl-2-butanolCALBIsopropenyl acetateToluene---->200[6]
1-Phenyl-2-propanolCALBIsopropenyl acetateToluene2.530--70[6]

Table 2: Kinetic Resolution of Other Secondary Alcohols

Substrate (racemic)LipaseAcyl DonorSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)E-ValueReference
1-(2-Furyl) ethanolNovozym 435 (immobilized CALB)Vinyl acetaten-Heptane247-89-[2]
2-Substituted CycloalkanolsLipase PS or Novozym 435Vinyl acetateDiethyl ether or Diisopropyl ether---->200[8]
Aryltrimethylsilyl Chiral AlcoholsNovozym 435Vinyl acetateHexane347-49-->200[9]

Experimental Protocols

General Protocol for Small-Scale Kinetic Resolution

This protocol is suitable for initial screening of conditions and for small-scale synthesis.

  • Preparation: In a clean vial, add the racemic secondary alcohol (1 equivalent).

  • Enzyme Addition: Add the desired amount of lipase. For immobilized enzymes like Novozym 435, 10-20 mg is a typical starting amount.[1]

  • Solvent: Add 1 mL of an anhydrous organic solvent (e.g., n-heptane, toluene, or diethyl ether).[1][2]

  • Acyl Donor: Add the acyl donor, such as vinyl acetate or isopropenyl acetate (typically 1.5-3 equivalents).[1][6]

  • Reaction: Seal the vial and place it on a shaker or stirrer at the desired temperature (e.g., 30-40 °C).[1]

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 1, 3, 6, 24 hours). Quench the reaction in the aliquot by filtering out the enzyme and diluting with a suitable solvent.[1]

  • Analysis: Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the ester product and the remaining alcohol substrate.[1][10]

General Protocol for Preparative-Scale Kinetic Resolution

This protocol is designed for resolving larger quantities of a racemic secondary alcohol after optimal conditions have been established.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add the racemic secondary alcohol.

  • Enzyme and Solvent: Add the appropriate amount of immobilized lipase (e.g., 10-20% by weight of the substrate) and the anhydrous organic solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).[1]

  • Initiation: Begin stirring and bring the mixture to the optimal temperature. Add the acyl donor (typically 1.5 equivalents for approximately 50% conversion).[1]

  • Monitoring: Continue to monitor the reaction's progress using chiral GC or HPLC until the desired conversion (ideally close to 50%) and high enantiomeric excess are achieved.[1]

  • Work-up:

    • Stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[1]

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.[1]

    • The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[1]

Diagrams

G General Workflow for Lipase-Catalyzed Kinetic Resolution cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_products Final Products racemic_alcohol Racemic Alcohol stirring Stirring at Controlled Temperature racemic_alcohol->stirring lipase Immobilized Lipase lipase->stirring solvent Anhydrous Solvent solvent->stirring acyl_donor Acyl Donor acyl_donor->stirring monitoring Monitoring (Chiral GC/HPLC) stirring->monitoring filtration Filter to Remove Lipase monitoring->filtration Reaction Complete (~50% conversion) evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_ester Enantioenriched Ester chromatography->enantioenriched_ester enantioenriched_alcohol Enantioenriched Alcohol chromatography->enantioenriched_alcohol

Caption: General workflow for a typical lipase-catalyzed kinetic resolution experiment.

G Simplified Mechanism of Lipase-Catalyzed Transesterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products racemic_alcohol Racemic Alcohol (R-OH and S-OH) lipase Lipase Active Site racemic_alcohol->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase acyl_enzyme Acyl-Enzyme Intermediate lipase->acyl_enzyme Acylation of Enzyme (fast for R-enantiomer) s_alcohol Unreacted (S)-Alcohol r_ester (R)-Ester acyl_enzyme->r_ester Reaction with (R)-Alcohol acyl_enzyme->s_alcohol No/Slow Reaction with (S)-Alcohol

References

Application Notes and Protocols: (R)-3-(hydroxymethyl)cyclohexanone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-3-(hydroxymethyl)cyclohexanone is a bifunctional chiral building block of significant value in pharmaceutical and organic synthesis. Its structure, which includes a ketone, a primary alcohol, and a defined stereocenter within a cyclohexane framework, makes it a strategic precursor for complex molecular architectures.[1][2] This guide provides a comprehensive overview of its synthesis and application, with a focus on its role in the development of high-value therapeutic agents. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support researchers, scientists, and drug development professionals in leveraging this versatile intermediate.

Introduction: The Strategic Advantage of (R)-3-(hydroxymethyl)cyclohexanone

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure complex molecules is a persistent challenge. Chiral building blocks, such as (R)-3-(hydroxymethyl)cyclohexanone, offer an efficient pathway to introduce stereochemical complexity with precision. The dual reactivity of the ketone and hydroxyl groups allows for selective manipulation, enabling the construction of intricate molecular frameworks essential for biological activity.[1] This guide explores two primary applications of this valuable synthon: the synthesis of antiviral carbocyclic nucleoside analogues and the construction of potent anti-inflammatory and cytoprotective agents.

Enantioselective Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

The production of enantiomerically pure (R)-3-(hydroxymethyl)cyclohexanone is a critical first step. Two robust strategies are highlighted: asymmetric reduction of a prochiral precursor and chemoenzymatic resolution.[3]

Strategy 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction

This approach leverages the highly selective CBS reduction to establish the desired stereocenter.[3] The synthesis begins with the formylation of cyclohexanone to generate the key intermediate, 3-oxocyclohexanecarbaldehyde, which is then subjected to asymmetric reduction.[3]

Experimental Workflow: Asymmetric Reduction

cluster_0 Step 1: Formylation cluster_1 Step 2: Asymmetric Reduction A Cyclohexanone + Ethyl Formate B Claisen Condensation (NaH, Diethyl Ether) A->B C 3-Oxocyclohexanecarbaldehyde B->C D 3-Oxocyclohexanecarbaldehyde E CBS Reduction ((R)-Me-CBS, BH3-DMS) D->E F (R)-3-(hydroxymethyl)cyclohexanone E->F

Caption: Workflow for the asymmetric synthesis of (R)-3-(hydroxymethyl)cyclohexanone.

Protocol 1: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde [3]

  • Step 1: Synthesis of 3-Oxocyclohexanecarbaldehyde (Claisen Condensation)

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.

    • Add a solution of cyclohexanone (1.0 eq) and ethyl formate (1.2 eq) in diethyl ether dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction with ice-cold water and acidify the aqueous layer with dilute HCl.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Asymmetric Reduction (CBS Reduction)

    • Dissolve 3-oxocyclohexanecarbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -20 °C under an inert atmosphere.

    • Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.

    • Add borane-dimethyl sulfide complex (BH3-DMS, 1.1 eq) dropwise, maintaining the temperature below -15 °C.

    • Stir the reaction for 4-6 hours.

    • Quench the reaction with methanol, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield (R)-3-(hydroxymethyl)cyclohexanone.

Strategy 2: Chemoenzymatic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone

This biocatalytic approach separates the desired (R)-enantiomer from a racemic mixture using a lipase-catalyzed kinetic resolution.[3] This method first requires the synthesis of the racemic alcohol.[3]

Protocol 2: Chemoenzymatic Resolution [3]

  • Step 1: Synthesis of Racemic this compound

    • Prepare 3-oxocyclohexanecarbaldehyde as described in Protocol 1, Step 1.

    • Reduce the aldehyde with a non-chiral reducing agent like sodium borohydride (NaBH4) in methanol at 0 °C.

    • Work up the reaction to obtain racemic this compound.

  • Step 2: Lipase-Catalyzed Kinetic Resolution

    • Dissolve racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene).

    • Add an acyl donor (e.g., vinyl acetate, 0.6 eq) and a lipase (e.g., Candida antarctica lipase B).

    • Stir the mixture at room temperature and monitor the reaction progress by chiral HPLC or GC.

    • Once approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

    • Separate the resulting (R)-3-(acetoxymethyl)cyclohexanone from the unreacted (S)-3-(hydroxymethyl)cyclohexanone by column chromatography.

    • Hydrolyze the purified (R)-3-(acetoxymethyl)cyclohexanone using a catalytic amount of potassium carbonate in methanol to yield the final product, (R)-3-(hydroxymethyl)cyclohexanone.[3]

Parameter Asymmetric Reduction (CBS) Chemoenzymatic Resolution
Starting Material CyclohexanoneRacemic this compound
Key Reagent (R)-Me-CBS catalyst, BH3-DMSLipase (e.g., CAL-B)
Typical Yield Good to excellent~40-45% (theoretical max 50%)
Enantiomeric Excess (e.e.) High (>95%)High (>99%)
Advantages Direct formation of the desired enantiomerHigh enantioselectivity, mild conditions
Disadvantages Requires stoichiometric chiral reagentsMaximum theoretical yield is 50%

Application in the Synthesis of Antiviral Carbocyclic Nucleoside Analogues

(R)-3-(hydroxymethyl)cyclohexanone is a key precursor for carbocyclic nucleoside analogues, which are important antiviral and anti-cancer agents.[4] These molecules mimic natural nucleosides but have the furanose sugar's oxygen atom replaced by a methylene group, granting them enhanced metabolic stability against cleavage by phosphorylases and hydrolases.[4] The defined stereochemistry of the starting material is crucial for the final drug's interaction with biological targets.[4]

Synthetic Pathway: Carbocyclic Nucleoside Analogue

A (R)-3-(hydroxymethyl)cyclohexanone B Protection of Hydroxyl and Ketone Groups A->B Protecting Group Chemistry C Functionalization of Cyclohexane Ring B->C Activation for Coupling D Coupling with Protected Nucleobase C->D Formation of C-N Bond E Deprotection D->E Removal of Protecting Groups F Carbocyclic Nucleoside Analogue E->F Purification

Caption: Generalized workflow for synthesizing carbocyclic nucleoside analogues.

Protocol 3: Generalized Synthesis of a Carbocyclic Nucleoside Analogue [1]

  • Protection: Protect the hydroxyl and ketone groups of (R)-3-(hydroxymethyl)cyclohexanone using standard protecting group chemistry to prevent unwanted side reactions.

  • Activation: Functionalize the protected cyclohexane ring to introduce a leaving group at a specific position, preparing it for coupling with a nucleobase.[1]

  • Coupling: React the activated cyclohexane intermediate with a protected nucleobase (e.g., adenine, guanine) under basic conditions to form the crucial C-N bond.[1]

  • Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidic or basic hydrolysis, hydrogenolysis) to yield the final carbocyclic nucleoside analogue.[1]

  • Purification: Purify the final compound using techniques such as crystallization or preparative HPLC.[1]

Application in the Synthesis of Anti-inflammatory and Cytoprotective Agents

A significant application of (R)-3-(hydroxymethyl)cyclohexanone is as a key intermediate in the multi-step synthesis of complex tricyclic compounds with potent biological activity.[1] Notably, it is instrumental in the synthesis of a hydroxymethyl tricyclic ketone, a precursor to the highly potent anti-inflammatory and cytoprotective agent, TBE-31.[1][5]

Synthetic Logic: From Cyclohexanone to Tricyclic Ketone Intermediate

A Cyclohexanone B (R)-3-(hydroxymethyl)cyclohexanone Derivative A->B C Multi-step Synthesis B->C D Key Intermediate: Hydroxymethyl Tricyclic Ketone C->D E Annulation Reactions D->E F Final Product: Potent Anti-inflammatory Agent (e.g., TBE-31) E->F

Caption: Synthetic pathway to potent anti-inflammatory agents.

The synthesis of the hydroxymethyl tricyclic ketone from a cyclohexanone derivative involves a series of complex organic transformations. An improved synthesis has been established that proceeds in five steps with a 34% yield from cyclohexanone.[5] This intermediate is then further elaborated through multiple steps to yield the final active pharmaceutical ingredient.

Conclusion

(R)-3-(hydroxymethyl)cyclohexanone stands out as a high-value chiral intermediate with significant applications in pharmaceutical development. Its utility in creating metabolically stable carbocyclic nucleosides and as a cornerstone for synthesizing complex, potent anti-inflammatory agents underscores its importance.[1] The synthetic routes it enables are efficient, providing good overall yields for intricate molecular targets.[1] The protocols and data presented herein offer a robust foundation for researchers to incorporate this versatile building block into their synthetic strategies.

References

Synthesis of TBE-31: A Potent Nrf2 Activator, from (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the multi-step synthesis of TBE-31, a potent tricyclic bis(cyanoenone) activator of the Keap1/Nrf2 signaling pathway, starting from the chiral building block (R)-3-(hydroxymethyl)cyclohexanone. TBE-31 has demonstrated significant cytoprotective and anti-inflammatory properties, making it a valuable compound for research in oxidative stress-related diseases. This protocol outlines the key synthetic transformations, including the construction of the tricyclic core and the introduction of the characteristic cyano enone functionalities. Additionally, this document summarizes the key biological activities of TBE-31 and provides diagrams of its primary signaling pathways.

Introduction

TBE-31, with the systematic name (±)-(4bS,8aR,10aS)-10a-ethynyl-4b,8,8-trimethyl-3,7-dioxo-3,4b,7,8,8a,9,10,10a-octahydrophenanthrene-2,6-dicarbonitrile, is a highly potent activator of the Keap1/Nrf2 pathway.[1] The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] TBE-31 has also been shown to inhibit cancer cell migration through direct interaction with actin.[2] The synthesis of TBE-31 is a multi-step process, and (R)-3-(hydroxymethyl)cyclohexanone serves as a key chiral precursor for the construction of its complex tricyclic framework.[1][3] A reported synthesis from cyclohexanone involves 15 steps with an overall yield of 9.2%.[2]

Data Presentation

Table 1: Biological Activity of TBE-31

ParameterValueCell Line/SystemReference
Nrf2 Activation
NQO1 Enzyme Activity2.4-fold increaseMouse Liver (in vivo)[4]
Inhibition of Cell Migration
IC501.0 µMFibroblasts[1]
IC502.5 µMNon-small cell lung cancer cells[1]

Experimental Protocols

The synthesis of TBE-31 from (R)-3-(hydroxymethyl)cyclohexanone is a multi-step process that involves the initial construction of a key hydroxymethyl tricyclic ketone intermediate. The following protocol is a composite of procedures described in the literature for the synthesis of TBE-31 and related compounds.[2][5][6]

Step 1: Protection of the Hydroxyl Group of (R)-3-(hydroxymethyl)cyclohexanone

  • Dissolve (R)-3-(hydroxymethyl)cyclohexanone in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a suitable protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBSCl) or a similar silylating agent, along with a base like imidazole or triethylamine.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting protected cyclohexanone derivative by column chromatography.

Step 2: Formation of the Tricyclic Core via Robinson Annulation

  • To a solution of the protected cyclohexanone from Step 1 in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.

  • Add methyl vinyl ketone dropwise at a low temperature (e.g., 0 °C) and allow the reaction to warm to room temperature.

  • Stir the reaction mixture until the annulation is complete, as monitored by TLC.

  • Neutralize the reaction with a dilute acid and remove the solvent under reduced pressure.

  • Extract the tricyclic ketone intermediate with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Introduction of the Cyano Groups and Enone Formation

This step typically involves a sequence of reactions to introduce the cyanoenone functionalities in both rings A and C of the tricyclic core. A general outline is provided below.

  • Formylation: Treat the tricyclic ketone with a formylating agent, such as ethyl formate, in the presence of a strong base like sodium methoxide.[5]

  • Isoxazole Formation: React the resulting β-ketoaldehyde with hydroxylamine hydrochloride to form an isoxazole intermediate.[5]

  • Ring Opening and Cyano Group Formation: The isoxazole ring is then opened under basic conditions to yield a cyano enone. This process is repeated for the second ring.[5]

  • Oxidation: The final step often involves an oxidation to introduce the double bond in the enone system, for example, using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[5]

Step 4: Introduction of the Ethynyl Group

The ethynyl group at the C10a position is typically introduced towards the end of the synthesis. This can be achieved by reacting a suitable intermediate with an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide.

Step 5: Deprotection and Final Purification

  • Remove the protecting group from the hydroxyl function (if still present) using appropriate deprotection conditions (e.g., tetrabutylammonium fluoride for a silyl ether).

  • The final TBE-31 product is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) or crystallization to yield the pure compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TBE31_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Multi-step Synthesis cluster_end Final Product start (R)-3-(hydroxymethyl)cyclohexanone step1 Protection of Hydroxyl Group start->step1 Protecting Group Reagent step2 Robinson Annulation to form Tricyclic Core step1->step2 Methyl Vinyl Ketone step3 Introduction of Cyano Enones step2->step3 Formylation, Isoxazole formation, Ring opening step4 Introduction of Ethynyl Group step3->step4 Ethynylating Agent step5 Deprotection step4->step5 Deprotection Reagent end TBE-31 step5->end Purification

Caption: Synthetic workflow for the preparation of TBE-31.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 TBE31 TBE-31 TBE31->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Caption: TBE-31 activation of the Keap1/Nrf2 signaling pathway.

TBE31_Actin_Inhibition TBE31 TBE-31 Actin Actin Monomers (G-actin) TBE31->Actin Directly Binds Polymerization Actin Polymerization TBE31->Polymerization Inhibits Actin->Polymerization Filaments Actin Filaments (F-actin) Polymerization->Filaments Migration Cell Migration Inhibition Filaments->Migration

Caption: TBE-31 inhibits cell migration via direct actin binding.

References

Application Notes and Protocols: Synthesis and Evaluation of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis and evaluation of common anti-inflammatory agents. The included protocols and data are intended to serve as a guide for the development and characterization of novel anti-inflammatory compounds.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key signaling pathways that mediate the inflammatory response and are common targets for anti-inflammatory drugs include the Cyclooxygenase (COX), Lipoxygenase (LOX), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[1][4]

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandin H2 Prostaglandin H2 COX-1->Prostaglandin H2 COX-2->Prostaglandin H2 Prostaglandins Prostaglandins Prostaglandin H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Physiological Functions Physiological Functions Prostaglandins->Physiological Functions

Lipoxygenase (LOX) Pathway

The LOX enzymes catalyze the oxygenation of polyunsaturated fatty acids like arachidonic acid to produce leukotrienes and other lipid mediators.[5][6] These mediators are involved in various inflammatory responses, including asthma.[5][7]

LOX_Pathway Arachidonic Acid Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid->5-LOX Leukotriene A4 Leukotriene A4 5-LOX->Leukotriene A4 Leukotrienes Leukotrienes Leukotriene A4->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation

NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in regulating immune and inflammatory responses.[8] It induces the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[8]

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IKK Complex->NF-κB Activates IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for signaling initiated by cytokines and growth factors, playing a key role in the immune system and inflammatory responses.[9][10][11] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[9][10]

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Dimerizes Nucleus Nucleus STAT Dimer->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Synthesis of Anti-inflammatory Agents

The following section details the synthesis of representative non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Experimental Workflow: Synthesis and Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Purification Purification Reaction->Purification Characterization Characterization Purification->Characterization Synthesized Compound Synthesized Compound Characterization->Synthesized Compound In vitro Assays In vitro Assays Synthesized Compound->In vitro Assays In vivo Models In vivo Models Synthesized Compound->In vivo Models Data Analysis Data Analysis In vitro Assays->Data Analysis In vivo Models->Data Analysis Lead Compound Lead Compound Data Analysis->Lead Compound

Protocol 1: Synthesis of Ibuprofen

Ibuprofen can be synthesized from isobutylbenzene through a multi-step process.[12] The classical synthesis involves Friedel-Crafts acylation, reduction, chloride substitution, and a Grignard reaction.[12][13]

Materials:

  • Isobutylbenzene

  • Acetic anhydride

  • Aluminum chloride (AlCl₃)

  • Sodium borohydride (NaBH₄)

  • Thionyl chloride (SOCl₂)

  • Magnesium (Mg)

  • Carbon dioxide (CO₂) (dry ice)

  • Hydrochloric acid (HCl)

  • Petroleum ether

  • Sodium sulfate (Na₂SO₄)

  • Appropriate solvents

Procedure:

  • Friedel-Crafts Acylation: React isobutylbenzene with acetic anhydride in the presence of aluminum chloride to form p-isobutylacetophenone.[12]

  • Reduction: Reduce the ketone group of p-isobutylacetophenone using sodium borohydride to yield 1-(4-isobutylphenyl)ethanol.

  • Chlorination: Convert the alcohol to the corresponding chloride, 1-chloro-1-(4-isobutylphenyl)ethane, using thionyl chloride.

  • Grignard Reaction and Carboxylation: Prepare a Grignard reagent by reacting the chloride with magnesium. Carbonate the Grignard reagent with dry ice (solid CO₂).

  • Acidification and Extraction: Acidify the reaction mixture with hydrochloric acid to produce ibuprofen. Extract the product with petroleum ether, dry the organic layer with sodium sulfate, and evaporate the solvent to obtain crude ibuprofen.[12]

  • Purification: Recrystallize the crude product to obtain pure ibuprofen.

Protocol 2: Synthesis of Celecoxib

Celecoxib is synthesized through the condensation of a β-diketone with a substituted hydrazine.[11]

Materials:

  • p-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride (NaH) or other suitable base

  • Toluene

  • Hydrochloric acid (HCl)

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

Procedure:

  • Claisen Condensation: React p-methylacetophenone and ethyl trifluoroacetate in the presence of a base like sodium hydride in toluene to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[14][15]

  • Cyclocondensation: React the resulting β-diketone with 4-sulfamoylphenylhydrazine hydrochloride in ethanol to yield celecoxib.[11]

  • Purification: Purify the crude product by recrystallization.[11]

Protocol 3: Synthesis of Dexamethasone

The synthesis of dexamethasone is a multi-step process starting from a steroid precursor.[8][16]

Materials:

  • 16β-methylprednisolone acetate

  • N-bromosuccinimide

  • Hydrogen fluoride (HF)

  • Tetrahydrofuran (THF)

  • Appropriate reagents for dehydration, epoxidation, and ring-opening reactions.

Procedure:

  • Dehydration: Dehydrate 16β-methylprednisolone acetate to form the 9,11-dehydro derivative.[8]

  • Halohydrin Formation: React the dehydro derivative with a source of hypobromite, such as N-bromosuccinimide, to form the 9α-bromo-11β-hydrin derivative.[8]

  • Epoxidation: Close the ring to form an epoxide.[8]

  • Ring Opening: Open the epoxide ring using hydrogen fluoride in tetrahydrofuran to yield dexamethasone.[8]

Quantitative Data on Anti-inflammatory Agents

The following tables summarize the in vitro efficacy of various anti-inflammatory drugs.

Table 1: IC₅₀ Values of NSAIDs for COX-1 and COX-2 Inhibition

DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-1/COX-2 RatioReference
Celecoxib826.812[9]
Diclofenac0.0760.0262.9[9]
Ibuprofen12800.15[9]
Indomethacin0.00900.310.029[9]
Meloxicam376.16.1[9]
Piroxicam47251.9[9]
Rofecoxib>10025>4.0[9]
Etoricoxib1061106[2]
Valdecoxib351.130[2]
Nimesulide7.317.3[2]

Table 2: Anti-inflammatory Activity of Corticosteroids (Illustrative)

DrugRelative Anti-inflammatory Potency
Hydrocortisone1
Prednisone4
Methylprednisolone5
Dexamethasone25

Experimental Protocols for Biological Evaluation

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of test compounds.[1][10][17]

Materials:

  • Male Wistar rats or Sprague Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, reference, and test groups). Administer the test compound or reference drug intraperitoneally or orally 30-60 minutes before carrageenan injection.[10][17] The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17][18]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 5: In Vitro Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[7][19][20]

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Test compound

  • Reference drug (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Preparation of Reaction Mixture: Prepare a reaction mixture (5 mL) containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the test compound at various concentrations.[19] A control group will contain distilled water instead of the test compound.

  • Incubation and Heating: Incubate the mixtures at 37°C for 15-20 minutes, followed by heating at 70°C for 5 minutes.[19]

  • Measurement of Absorbance: After cooling, measure the absorbance of the solutions at 660 nm.[19]

  • Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs control - Abs sample) / Abs control] * 100

Protocol 6: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This assay evaluates the ability of a compound to stabilize the membrane of red blood cells, which is analogous to the stabilization of lysosomal membranes during inflammation.[4][21][22]

Materials:

  • Fresh human blood

  • Alsever's solution (or other anticoagulant)

  • Isotonic saline

  • Hypotonic saline

  • Test compound

  • Reference drug (e.g., Diclofenac sodium)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of HRBC Suspension: Collect fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm for 10 minutes, and wash the packed cells three times with isotonic saline. Prepare a 10% (v/v) suspension of the packed cells in isotonic saline.[21]

  • Assay Mixture: Prepare the assay mixture containing the HRBC suspension, hypotonic saline, and the test compound at various concentrations.

  • Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes and then centrifuge.

  • Measurement of Hemolysis: Measure the absorbance of the supernatant at 560 nm to determine the amount of hemoglobin released.[21]

  • Calculation of Inhibition: Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the formula: % Protection = 100 - [(OD of test sample / OD of control) * 100]

References

Application Notes and Protocols: Synthesis of Carbocyclic Nucleoside Analogues from 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleoside analogues, utilizing 3-(hydroxymethyl)cyclohexanone as a key chiral building block. Carbocyclic nucleosides are a significant class of compounds in drug discovery, particularly in the development of antiviral and anticancer agents. Their defining feature is the replacement of the furanose ring's oxygen atom with a methylene group, which confers enhanced metabolic stability by preventing enzymatic cleavage of the glycosidic bond.[1][2][3] This inherent stability can lead to an improved pharmacokinetic profile, making these analogues attractive candidates for therapeutic development.[4]

The synthetic strategies outlined below focus on a convergent approach. This involves the initial preparation of a functionalized chiral cyclohexane scaffold from this compound, followed by the coupling of a desired nucleobase.[1] The choice of the starting material's stereochemistry, such as (R)- or (S)-3-(hydroxymethyl)cyclohexanone, is crucial for determining the final three-dimensional structure of the drug molecule, which is essential for its interaction with biological targets.[2]

Synthetic Workflow Overview

The general synthetic pathway commences with the protection of the functional groups on the this compound starting material. This is followed by stereoselective modifications to the cyclohexane ring to introduce the necessary stereochemistry for nucleobase coupling. A key step is the coupling of the activated cyclohexane intermediate with a selected nucleobase. The synthesis is completed by the removal of protecting groups to yield the final carbocyclic nucleoside analogue.

G start This compound protection Protection of Hydroxyl and Ketone Groups start->protection functionalization Ring Functionalization (e.g., Stereoselective Reduction) protection->functionalization activation Activation for Coupling (e.g., Mitsunobu Reaction) functionalization->activation coupling Nucleobase Coupling activation->coupling Nucleobase deprotection Deprotection coupling->deprotection final_product Carbocyclic Nucleoside Analogue deprotection->final_product

Caption: General synthetic workflow for carbocyclic nucleoside analogues.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of carbocyclic nucleoside analogues starting from this compound.

Protocol 1: Protection of the Primary Alcohol

This initial step protects the primary hydroxyl group to prevent unwanted side reactions in subsequent steps. A common protecting group is the tert-butyldimethylsilyl (TBDMS) group due to its stability and ease of removal.

Materials:

  • (S)-2-Hydroxymethylcyclohexanone (or the corresponding 3-substituted isomer)

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-2-Hydroxymethylcyclohexanone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add TBDMSCl (1.2 eq) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected intermediate.

Table 1: Quantitative Data for Protection Reaction

ParameterValue
Reactants
(S)-2-Hydroxymethylcyclohexanone1.0 eq
TBDMSCl1.2 eq
Imidazole2.5 eq
Solvent Anhydrous DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Yield 85-95%
Characterization
¹H NMRAppearance of signals for the TBDMS group
¹³C NMRAppearance of signals for the TBDMS group
MS (ESI+)[M+H]⁺
Protocol 2: Stereoselective Ketone Reduction

This step introduces a second hydroxyl group with a specific stereochemistry, which is crucial for mimicking the ribose sugar of natural nucleosides.

Materials:

  • Protected Intermediate from Protocol 1

  • L-Selectride® (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected intermediate (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add L-Selectride® (1.5 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral diol derivative.

Table 2: Quantitative Data for Ketone Reduction

ParameterValue
Reactant Protected Intermediate (1.0 eq)
Reagent L-Selectride® (1.5 eq)
Solvent Anhydrous THF
Temperature -78 °C
Reaction Time 2-4 hours
Yield 70-85%
Characterization
¹H NMRDisappearance of ketone signal, appearance of new hydroxyl proton signal
¹³C NMRDisappearance of ketone signal, appearance of new carbinol carbon signal
MS (ESI+)[M+H]⁺
Protocol 3: Nucleobase Coupling via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for coupling the chiral diol derivative with a variety of nucleobases.[1]

G diol Chiral Diol Derivative coupling Protected Carbocyclic Nucleoside Analogue diol->coupling nucleobase Nucleobase (e.g., Uracil, Adenine) nucleobase->coupling reagents PPh₃, DIAD reagents->coupling solvent Anhydrous THF solvent->coupling

Caption: Key components of the Mitsunobu coupling reaction.

Materials:

  • Chiral Diol Derivative from Protocol 2

  • Desired Nucleobase (e.g., N3-benzoyluracil) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • Dissolve the chiral diol derivative (1.0 eq), the nucleobase (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the mixture to 0 °C.

  • Slowly add DIAD (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography using a gradient of dichloromethane and methanol.[1]

Table 3: Quantitative Data for Mitsunobu Coupling

ParameterValue
Reactants
Chiral Diol Derivative1.0 eq
Nucleobase1.5 eq
PPh₃1.5 eq
DIAD/DEAD1.5 eq
Solvent Anhydrous THF
Temperature 0 °C to Room Temperature
Reaction Time 16-24 hours
Yield 40-70%[1]
Characterization
¹H NMRAppearance of signals corresponding to the nucleobase protons[1]
¹³C NMRAppearance of signals for the nucleobase carbons[1]
MS (ESI+)[M+H]⁺[1]
Protocol 4: Deprotection

The final step involves the removal of the protecting group(s) to yield the carbocyclic nucleoside analogue.

Materials:

  • Protected Carbocyclic Nucleoside Analogue from Protocol 3

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • Dissolve the protected nucleoside analogue (1.0 eq) in THF.

  • Add TBAF (1.2 eq) to the solution at room temperature.

  • Stir the reaction for 2-4 hours and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final carbocyclic nucleoside analogue.[1]

Table 4: Quantitative Data for Deprotection Reaction

ParameterValue
Reactant Protected Nucleoside Analogue (1.0 eq)
Reagent TBAF (1.2 eq)
Solvent THF
Temperature Room Temperature
Reaction Time 2-4 hours
Yield 80-95%
Characterization
¹H NMRDisappearance of TBDMS signals
¹³C NMRDisappearance of TBDMS signals
MS (ESI+)[M+H]⁺

Mechanism of Action and Biological Significance

Carbocyclic nucleoside analogues often exert their biological effects by mimicking natural nucleosides and interfering with cellular or viral enzymatic processes.[1] A primary mechanism of action for many antiviral carbocyclic nucleosides is the inhibition of viral DNA polymerases or reverse transcriptases.[1] After entering a cell, these analogues are typically phosphorylated by cellular or viral kinases to their active triphosphate form. This triphosphate analogue then competes with the natural deoxyribonucleoside triphosphates for incorporation into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.

G cna Carbocyclic Nucleoside Analogue (CNA) cell_entry Cellular Uptake cna->cell_entry phosphorylation1 Phosphorylation (Kinases) cell_entry->phosphorylation1 cna_mp CNA-Monophosphate phosphorylation1->cna_mp phosphorylation2 Phosphorylation (Kinases) cna_mp->phosphorylation2 cna_dp CNA-Diphosphate phosphorylation2->cna_dp phosphorylation3 Phosphorylation (Kinases) cna_dp->phosphorylation3 cna_tp CNA-Triphosphate (Active Form) phosphorylation3->cna_tp viral_pol Viral DNA Polymerase/ Reverse Transcriptase cna_tp->viral_pol dna_incorp Incorporation into Viral DNA viral_pol->dna_incorp chain_term Chain Termination dna_incorp->chain_term inhibition Inhibition of Viral Replication chain_term->inhibition

Caption: Mechanism of action for a carbocyclic antiviral nucleoside analogue.[2]

References

Application Notes and Protocols for the Protection and Deprotection of 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and experimental protocols for the selective protection and deprotection of the hydroxyl and ketone functional groups in 3-(hydroxymethyl)cyclohexanone. This bifunctional molecule is a valuable building block in the synthesis of complex organic molecules, where precise control of functional group reactivity is paramount. The presented orthogonal strategies allow for the selective manipulation of either the alcohol or the ketone, enabling diverse synthetic transformations.

Introduction

In multi-step organic synthesis, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule.[1] For a molecule such as this compound, which possesses both a primary alcohol and a ketone, an effective and orthogonal protection strategy is crucial for its successful application in synthetic chemistry.[2] This document outlines the selective protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether and the ketone group as an ethylene glycol ketal. Furthermore, it details the orthogonal deprotection of these groups, allowing for the selective unmasking of either functionality.

Orthogonal Protection Strategy

An orthogonal protection strategy employs protecting groups that can be removed under distinct reaction conditions, allowing for the deprotection of one group without affecting the other.[3] For this compound, the hydroxyl group can be protected as a TBS ether, which is stable under basic and mildly acidic conditions but is readily cleaved by fluoride ions. The ketone can be protected as an ethylene glycol ketal, which is stable to basic and nucleophilic reagents but is cleaved under acidic conditions. This difference in reactivity forms the basis of the orthogonal approach.

Orthogonal_Strategy cluster_protection Protection Strategies cluster_deprotection Orthogonal Deprotection A This compound B Selective Alcohol Protection (TBS Ether) A->B TBSCl, Imidazole, DMF C Selective Ketone Protection (Acetal) A->C Ethylene Glycol, p-TsOH, Toluene D 3-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone B->D F Fully Protected Intermediate B->F Ethylene Glycol, p-TsOH, Toluene E 1,4-Dioxaspiro[4.5]decan-7-ylmethanol C->E C->F TBSCl, Imidazole, DMF G Fully Protected Intermediate H Selective Acetal Deprotection (Ketone Revealed) G->H Mild Acid (e.g., PPTS, aq. Acetone) I Selective TBS Ether Deprotection (Alcohol Revealed) G->I Fluoride Source (e.g., TBAF, THF) J 3-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone H->J K 1,4-Dioxaspiro[4.5]decan-7-ylmethanol I->K

Caption: Orthogonal protection and deprotection workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the selective protection and deprotection reactions, providing a clear comparison of the different strategies.

Table 1: Selective Protection of this compound

EntryProtected GroupProtecting ReagentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)
1Hydroxyl (TBS ether)tert-Butyldimethylsilyl chloride (TBSCl)ImidazoleDMF251295
2Ketone (Acetal)Ethylene Glycolp-Toluenesulfonic acid (p-TsOH)Toluene110692

Table 2: Orthogonal Deprotection of Protected this compound Derivatives

EntryStarting MaterialDeprotected GroupReagentSolventTemp. (°C)Time (h)Yield (%)
1Fully ProtectedKetone (Acetal)Pyridinium p-toluenesulfonate (PPTS)Acetone/H₂O50890
2Fully ProtectedHydroxyl (TBS ether)Tetrabutylammonium fluoride (TBAF)THF25493

Experimental Protocols

Protocol 1: Selective Protection of the Hydroxyl Group as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the selective protection of the primary alcohol in this compound.

Protocol1_Workflow A Dissolve this compound in DMF B Add Imidazole A->B C Add TBSCl dropwise at 0°C B->C D Stir at room temperature C->D E Aqueous work-up and extraction D->E F Purification by column chromatography E->F G 3-((tert-Butyldimethylsilyloxy)methyl)cyclohexanone F->G

Caption: Experimental workflow for the TBS protection of the hydroxyl group.

Materials:

  • This compound (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBSCl (1.1 eq) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone.

Protocol 2: Selective Protection of the Ketone Group as an Ethylene Glycol Ketal

This protocol details the protection of the ketone functionality in this compound.

Protocol2_Workflow A Dissolve this compound in Toluene B Add Ethylene Glycol and p-TsOH A->B C Reflux with Dean-Stark trap B->C D Cool and quench with NaHCO₃ solution C->D E Extraction and washing D->E F Purification by column chromatography E->F G 1,4-Dioxaspiro[4.5]decan-7-ylmethanol F->G

Caption: Experimental workflow for the acetal protection of the ketone group.

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-TsOH·H₂O (0.05 eq).

  • Fit the reaction flask with a Dean-Stark apparatus and reflux for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1,4-dioxaspiro[4.5]decan-7-ylmethanol.

Protocol 3: Orthogonal Deprotection of the Ethylene Glycol Ketal

This protocol describes the selective removal of the acetal protecting group to regenerate the ketone, leaving the TBS ether intact.

Materials:

  • Fully protected this compound derivative (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • Acetone

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the fully protected starting material (1.0 eq) in a mixture of acetone and water (4:1).

  • Add PPTS (0.2 eq) to the solution.

  • Stir the reaction mixture at 50 °C for 8 hours, monitoring the progress by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford 3-((tert-butyldimethylsilyloxy)methyl)cyclohexanone.

Protocol 4: Orthogonal Deprotection of the tert-Butyldimethylsilyl (TBS) Ether

This protocol details the selective cleavage of the TBS ether to unmask the hydroxyl group, while the acetal remains in place.[4]

Materials:

  • Fully protected this compound derivative (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the fully protected starting material (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction for 4 hours, or until TLC analysis shows complete disappearance of the starting material.[4]

  • Quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1,4-dioxaspiro[4.5]decan-7-ylmethanol.

References

Application Notes and Protocols: Annulation Reactions Involving 3-(Hydroxymethyl)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of annulation reactions involving 3-(hydroxymethyl)cyclohexanone and its derivatives. This class of reactions is crucial for the stereoselective synthesis of complex cyclic systems, such as decalin frameworks and spirocycles, which are prevalent in natural products and pharmaceutically active compounds. The presence of the hydroxymethyl group offers a versatile handle for further functionalization, making these derivatives valuable chiral building blocks in organic synthesis.

Introduction to Annulation Strategies

The versatility of this compound as a starting material lies in its bifunctional nature, possessing a ketone, a primary alcohol, and a chiral center.[4] This allows for a variety of synthetic manipulations. For annulation reactions, the hydroxyl group typically requires protection to prevent interference with the base- or acid-catalyzed reaction conditions. Common protecting groups include silyl ethers (e.g., TBDMS) or benzyl ethers.

Key Applications

Annulation reactions of this compound derivatives are primarily employed in the synthesis of:

  • Functionalized Decalin Systems: The decalin (bicyclo[4.4.0]decane) scaffold is a core structure in a vast array of natural products, including terpenoids and steroids. Asymmetric annulation strategies provide access to enantiomerically enriched decalones.

  • Spirocyclic Compounds: Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their inherent three-dimensionality. Cyclohexanone derivatives serve as key synthons in the construction of these complex architectures.

Featured Annulation Protocol: Asymmetric Synthesis of a Wieland-Miescher Ketone Analogue

A key application of annulation with a functionalized cyclohexanone derivative is the asymmetric synthesis of Wieland-Miescher ketone analogues. Research by Tamai, Uda, and colleagues demonstrates the L-proline-catalyzed intramolecular aldol cyclization of a prochiral trione to construct a bicyclic system bearing an angular protected hydroxymethyl group. This enantioselective process is a critical step in building complex chiral molecules.

Experimental Workflow

The overall synthetic strategy involves the Michael addition of a protected 3-(hydroxymethyl)cyclohexane-1,3-dione derivative to an α,β-unsaturated ketone (like methyl vinyl ketone), followed by an asymmetric intramolecular aldol condensation to furnish the bicyclic enone.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Asymmetric Annulation A 2-(Protected-hydroxymethyl)- cyclohexane-1,3-dione C Prochiral Triketone Intermediate A->C Base (e.g., Et3N) B Methyl Vinyl Ketone (MVK) B->C D Prochiral Triketone Intermediate E Wieland-Miescher Ketone Analogue (Enantioenriched) D->E F L-Proline (Organocatalyst) F->E Intramolecular Aldol Condensation G cluster_cycle Organocatalytic Cycle A Triketone Substrate B Enamine Intermediate (Nucleophilic) A->B + Proline - H₂O C Iminium Ion Intermediate (Intramolecular Cyclization) B->C Stereoselective Attack D Enamine Product Adduct C->D + H₂O E Chiral Annulation Product D->E Hydrolysis Proline_out L-Proline (Regenerated) E->Proline_out Proline_in L-Proline Proline_in->A

References

Application Note: A Robust and Scalable Synthesis of (±)-(4aS,8aS)-8a-(Hydroxymethyl)-1,1,4a-trimethyl-decahydrophenanthren-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed, step-by-step experimental protocol for an improved and scalable synthesis of the hydroxymethyl tricyclic ketone, (±)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl-3,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(1H)-one. This compound is a critical intermediate in the total synthesis of potent anti-inflammatory and cytoprotective agents, such as TBE-31.[1][2] The described three-step sequence, starting from a readily available bicyclic enone ester, achieves a 34% overall yield from the precursor derived from cyclohexanone.[1][2] The protocol emphasizes chemical causality, process validation, and safety, making it suitable for researchers in medicinal chemistry and drug development.

Introduction and Strategic Overview

Tricyclic ketones are foundational scaffolds in a multitude of biologically active natural products and synthetic therapeutic agents. The target molecule, (±)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl-decahydrophenanthren-2(1H)-one (referred to herein as 4c ), is a key building block for constructing complex molecules with significant therapeutic potential, including novel activators of the Keap1/Nrf2/ARE pathway which is crucial for cellular defense against oxidative and inflammatory stress.[2]

Previous synthetic routes to 4c were hampered by low yields and difficult chromatographic separations. The strategy detailed here, adapted from the work of Saito et al., circumvents these issues by employing a robust three-step sequence that is both efficient and scalable.[2][3]

The core synthetic strategy involves:

  • Simultaneous Reduction: A non-selective, powerful reduction of a bicyclic keto-ester intermediate (2 ) to a diol (7a/7b ) using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).

  • Selective Allylic Oxidation: A regioselective oxidation of the resulting secondary allylic alcohol using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) to form an α,β-unsaturated ketone (8a ).

  • Reductive Methylation: A Birch reduction of the enone system followed by an in-situ trapping of the resulting enolate with an electrophile (methyl iodide) to stereoselectively install the final functionalities and yield the target molecule 4c .

This sequence is designed for efficiency, minimizing intermediate purifications and maximizing throughput.

G cluster_start Precursor Synthesis cluster_main Core Protocol Cyclohexanone Cyclohexanone Bicyclic Keto-ester (2) Bicyclic Keto-ester (2) Cyclohexanone->Bicyclic Keto-ester (2) Multi-step (Robinson Annulation, etc.) Diol Intermediate (7a/7b) Diol Intermediate (7a/7b) Bicyclic Keto-ester (2)->Diol Intermediate (7a/7b) Step 1: Red-Al (Reduction) Enone Intermediate (8a) Enone Intermediate (8a) Diol Intermediate (7a/7b)->Enone Intermediate (8a) Step 2: DDQ (Oxidation) Target Ketone (4c) Target Ketone (4c) Enone Intermediate (8a)->Target Ketone (4c) Step 3: Li/NH3, MeI (Reductive Methylation) TBE-31 TBE-31 Target Ketone (4c)->TBE-31 Further Elaboration (Anti-inflammatory Agent)

Caption: Overall synthetic workflow from cyclohexanone to the target hydroxymethyl tricyclic ketone 4c .

Mechanistic Insights: The 'Why' Behind the Chemistry

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.

  • Step 1: Red-Al Reduction: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is a powerful, non-pyrophoric, and highly soluble alternative to LiAlH₄.[4] Its utility here lies in its ability to reduce both the ketone and the methyl ester functionalities of intermediate 2 concurrently to the corresponding alcohols. This avoids multi-step protection/deprotection sequences, thereby improving step economy.

  • Step 2: DDQ Oxidation: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a potent oxidant particularly effective for dehydrogenating activated C-H bonds, such as those in allylic or benzylic positions.[5][6] The mechanism proceeds via a hydride transfer from the secondary allylic alcohol of the diol intermediate to DDQ, forming a stabilized allylic cation.[7] Subsequent proton loss yields the desired α,β-unsaturated ketone 8a . This reaction is highly regioselective for the allylic alcohol over the saturated tertiary alcohol.

  • Step 3: Birch Reductive Methylation: This is the key structure-defining step. The reaction proceeds via the following sequence:[8][9]

    • Electron Transfer: A solvated electron from the lithium-liquid ammonia solution adds to the π-system of the enone, forming a radical anion.

    • Protonation: The radical anion is protonated by a weak acid (H₂O is added stoichiometrically) at the β-position to generate a more stable enolate radical.

    • Second Electron Transfer: Another electron is added to form a lithium enolate.

    • Electrophilic Trap: This enolate is a powerful nucleophile and remains stable in the basic liquid ammonia solution.[10] It is then trapped in-situ by the addition of methyl iodide (MeI), which alkylates the α-position to furnish the final product 4c .

G start Enone (8a) rad_anion Radical Anion start->rad_anion + e⁻ (from Li) rad_anion->invis1 + H⁺ (from H₂O) enol_rad Enolate Radical enol_rad->invis2 + e⁻ (from Li) enolate Lithium Enolate enolate->invis3 + CH₃I (Electrophile) product Product (4c) invis1->enol_rad invis2->enolate invis3->product

Caption: Simplified mechanism of the Birch reduction and subsequent alkylation step.

Detailed Experimental Protocol

Safety Precautions: This protocol involves highly reactive and hazardous materials including Red-Al®, liquid ammonia, metallic lithium, and DDQ. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Anhydrous solvents and inert atmosphere techniques (N₂ or Ar) are required where specified.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier (Example)Notes
Bicyclic Keto-ester 2 SynthesizedN/APrepared from cyclohexanone via established literature methods.
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride)3.5 M solution in tolueneSigma-AldrichHandle under inert atmosphere. Extremely reactive with water.
TolueneAnhydrousFisher Scientific
Sodium hydroxide (NaOH)ACS Reagent, ≥97.0%VWRFor workup.
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)≥98%Sigma-AldrichToxic. Handle with care.
1,4-DioxaneAnhydrousAcros Organics
Dichloromethane (CH₂Cl₂)ACS GradeFisher ScientificFor extraction.
Lithium (Li)Ribbon, 98%Strem ChemicalsPyrophoric. Handle under mineral oil or inert atmosphere.
Ammonia (NH₃)Anhydrous gasAirgasCondensed at -78°C.
Tetrahydrofuran (THF)AnhydrousFisher Scientific
Methyl Iodide (MeI)≥99.5%Sigma-AldrichToxic and volatile. Handle with extreme care.
Isoprene99%Acros OrganicsUsed to quench excess lithium.
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%VWRFor workup.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
HexanesACS GradeFisher ScientificFor chromatography and recrystallization.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Silica Gel230–400 meshSorbent TechnologiesFor flash column chromatography.
Step 1: Reduction of Bicyclic Keto-ester (2) to Diol (7a/7b)
  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add the bicyclic keto-ester 2 (13.6 g, 49.6 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous toluene (550 mL).

  • Heat the solution to 110 °C.

  • Causality: At this elevated temperature, the hydride reduction is rapid. Add Red-Al® (3.5 M solution in toluene, 56.6 mL, 198 mmol, 4.0 equiv) dropwise over 30 minutes.[2] The use of a significant excess of Red-Al® ensures the complete reduction of both the sterically hindered ketone and the less reactive ester.

  • Stir the reaction mixture at 110 °C for 14 hours. Monitor reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cool the mixture in an ice-water bath to 0-5 °C.

  • Work-up: Cautiously quench the reaction by the slow, successive addition of 1 M aq. NaOH (4 mL) and H₂O (14 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour, during which a granular precipitate will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

  • Concentrate the filtrate in vacuo to yield a mixture of diols 7a and 7b as a solid (14.9 g), which is used in the next step without further purification.

Step 2: Oxidation of Diol (7a/7b) to Enone (8a)
  • In a round-bottom flask, dissolve the crude diol mixture (7a and 7b ) (14.9 g, ~57.0 mmol, 1.0 equiv) in 1,4-dioxane (710 mL).

  • Add DDQ (19.4 g, 85.5 mmol, 1.5 equiv) to the solution.

  • Causality: The 1.5 equivalents of DDQ ensure complete oxidation of the secondary allylic alcohol.[2] DDQ is chosen for its high potential and selectivity for this transformation over the tertiary alcohol.[11][12]

  • Stir the mixture at 40 °C for 12 hours. The formation of a dark precipitate (reduced hydroquinone) will be observed.

  • Remove the 1,4-dioxane in vacuo.

  • Work-up: Dissolve the resulting residue in CH₂Cl₂ (500 mL). Wash the organic layer sequentially with 1 M aq. NaOH (500 mL) to remove the hydroquinone byproduct, H₂O (500 mL), and brine (500 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by filtration through a short pad of silica gel (eluting with hexanes–EtOAc, 2:1) to afford enone 8a as a crystalline solid (12.1 g, 82% over two steps).[2]

Step 3: Reductive Methylation of Enone (8a) to Target Ketone (4c)
  • Set up a three-neck flask with a dry ice/acetone condenser, an ammonia gas inlet, and a mechanical stirrer.

  • Condense anhydrous ammonia (~400 mL) into the flask at -78 °C.

  • Causality: The deep blue color of the solution indicates the formation of solvated electrons, the key reducing species in the Birch reduction.[9] Add sliced lithium ribbon (2.40 g, 339 mmol, 7.2 equiv) in small pieces. Stir the resulting blue solution at -78 °C for 1 hour.[2]

  • In a separate flask, dissolve enone 8a (12.5 g, 48.0 mmol, 1.0 equiv) and H₂O (864 mg, 48.0 mmol, 1.0 equiv) in anhydrous THF (192 mL).

  • Add this solution dropwise to the lithium-ammonia solution.

  • Remove the -78 °C bath and allow the mixture to stir under reflux at the boiling point of ammonia (-33 °C) for 1 hour.

  • Cool the mixture back to -78 °C. Quench the excess lithium by adding isoprene dropwise until the blue color disappears and the solution becomes cloudy white.

  • In-situ Alkylation: To this mixture, add anhydrous THF (69.6 mL) followed by the dropwise addition of methyl iodide (69.6 mL, 1.12 mol, 23 equiv). The large excess of MeI ensures efficient trapping of the enolate.

  • Stir the mixture under reflux (-33 °C) for another hour.

  • Work-up: Remove the condenser and allow the ammonia to evaporate under a gentle stream of nitrogen.

  • Add saturated aq. NH₄Cl solution (100 mL) to the residue and extract the aqueous mixture with EtOAc (3 x 100 mL).

  • Combine the organic extracts, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by filtration through a pad of silica gel (eluting with hexanes–EtOAc, 3:1) to afford the hydroxymethyl tricyclic ketone 4c as a crystalline solid (10.3 g, 78%).[2]

Process Validation and Trustworthiness

To ensure the successful synthesis and purity of the final compound, the following validation steps are essential.

  • Reaction Monitoring: Each step should be monitored by TLC using an appropriate solvent system (e.g., hexanes/EtOAc mixtures) and visualized under UV light and/or with a potassium permanganate stain.

  • Purification: The purification of intermediates and the final product relies on standard techniques. The filtration through silica gel is sufficient for removing polar impurities and unreacted reagents. For highest purity, the final product 4c can be recrystallized.

  • Characterization & Data: The identity and purity of the final product 4c must be confirmed by analytical methods. The expected data should align with the literature values.[2]

Analysis TechniqueExpected Result for Compound 4c
Appearance Crystalline solid
Melting Point 109–110 °C
¹H NMR (CDCl₃) Characteristic peaks for methyl groups, hydroxymethyl protons, and aliphatic protons should be observed.
¹³C NMR (CDCl₃) Peaks corresponding to the ketone carbonyl, hydroxyl-bearing carbon, and all other carbons.
Elemental Analysis Calculated for C₁₇H₂₆O₂: C, 77.82; H, 9.99. Found: C, 77.93; H, 9.91.
Mass Spectrometry ESI-MS or GC-MS should show the molecular ion peak corresponding to the molecular weight (262.39 g/mol ).

Conclusion

This application note details a validated and scalable three-step protocol for the synthesis of the hydroxymethyl tricyclic ketone 4c , a valuable intermediate for drug discovery. By explaining the rationale behind reagent choice and reaction conditions, this guide provides researchers with the necessary information to reliably reproduce this synthesis. The described method is a significant improvement over previous routes, offering high yields and operational simplicity, thereby facilitating the production of larger quantities of material for further biological evaluation.[2]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-3-(hydroxymethyl)cyclohexanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies for synthesizing (R)-3-(hydroxymethyl)cyclohexanone with high enantiopurity?

The most reliable methods for achieving high enantiopurity are biocatalytic asymmetric reduction and chemoenzymatic resolution.[1][2]

  • Biocatalytic Asymmetric Reduction: This approach often utilizes whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as (R)-specific alcohol dehydrogenases (ADHs).[3] An advantage of biocatalysis is its high chemoselectivity, reducing the ketone while leaving other functional groups like esters intact.[3]

  • Chemoenzymatic Resolution: This strategy involves the synthesis of a racemic mixture of 3-(hydroxymethyl)cyclohexanone, followed by a lipase-catalyzed kinetic resolution to separate the desired (R)-enantiomer.[1]

  • Asymmetric Chemical Synthesis: Methods like the Corey-Bakshi-Shibata (CBS) reduction of a prochiral precursor, 3-oxocyclohexanecarbaldehyde, also provide a direct route to the desired enantiomer.[1]

Q2: My reaction yield is low. What are the common causes and potential solutions?

Low yields in the synthesis of (R)-3-(hydroxymethyl)cyclohexanone can stem from several factors, particularly in biocatalytic reductions. Common issues include poor substrate solubility, unfavorable reaction equilibrium, inefficient cofactor regeneration, and product inhibition.[3]

Q3: The enantiomeric excess (e.e.) of my (R)-product is poor. How can I improve it?

Poor enantiomeric excess is a common challenge. Strategies to improve it include:

  • Enzyme Selection: Ensure you are using a biocatalyst with the correct stereoselectivity. For the (R)-product, an anti-Prelog specific alcohol dehydrogenase, such as one from Lactobacillus kefir (LkADH), is effective.[3]

  • Inhibition of Competing Enzymes: In whole-cell systems like Baker's yeast, multiple reductases with different selectivities exist. Adding small amounts of inhibitors, such as methyl vinyl ketone, can suppress the activity of enzymes that produce the undesired (S)-enantiomer.[3]

  • Reaction Conditions: Optimizing temperature, pH, and substrate concentration can significantly impact enantioselectivity.

Q4: I'm having difficulty isolating the product from the aqueous reaction mixture. What should I do?

(R)-3-(hydroxymethyl)cyclohexanone is a polar molecule with considerable water solubility, which can make extraction challenging.[3]

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction to decrease the product's solubility in water.[3]

  • Solvent Choice: Use a more polar extraction solvent like ethyl acetate. Multiple extractions are recommended to maximize recovery.[3][4]

  • Continuous Extraction: For highly inefficient extractions, a continuous liquid-liquid extractor can be employed for more complete recovery.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material in Biocatalytic Reduction

This issue often points to problems with the biocatalyst or reaction conditions.

Potential Cause Troubleshooting Step Recommended Action
Inactive Biocatalyst Verify the activity of your Baker's yeast or isolated enzyme.For yeast, ensure it's fresh and activated (e.g., with sucrose) until bubbling is observed.[3] For isolated enzymes, check storage conditions and age.
Poor Substrate Solubility The organic precursor may not be accessible to the enzyme in the aqueous medium.Implement a biphasic system by adding a water-immiscible organic solvent (e.g., hexane) to act as a substrate reservoir. Alternatively, a co-solvent like glycerol can be used.[3]
Inefficient Cofactor Regeneration The reduction requires a hydride source (NADPH or NADH), which must be continuously regenerated.For whole-cell systems, ensure a sufficient glucose or sucrose source is present.[3] For isolated enzymes, add a sacrificial alcohol like isopropanol.[3]
Unfavorable Reaction Equilibrium The accumulation of byproducts, such as acetone when using isopropanol for cofactor regeneration, can halt the reaction.Perform the reaction under reduced pressure to continuously remove low-boiling byproducts like acetone, thus shifting the equilibrium towards the product.[3]
Problem 2: Both Ketone and Ester Groups are Reduced

This problem typically occurs when using a non-specific reducing agent.

Potential Cause Troubleshooting Step Recommended Action
Non-Specific Reducing Agent You may be using a chemical reducing agent that is too powerful and lacks chemoselectivity.If your precursor contains an ester group (e.g., ethyl 3-oxocyclohexanecarboxylate), use a biocatalyst like an alcohol dehydrogenase, which will selectively reduce the ketone.[3] Avoid strong chemical reducing agents like sodium borohydride if chemoselectivity is required.[3]

Data Presentation

Table 1: Comparison of Synthetic Strategies for (R)-3-(hydroxymethyl)cyclohexanone

Strategy Precursor Key Reagents/Catalyst Typical Yield (%) Enantiomeric Excess (e.e.) (%) Reference
Asymmetric Reduction 3-Oxocyclohexanecarbaldehyde(S)-2-Methyl-CBS-oxazaborolidine, Borane-THF~75-85>95[1]
Chemoenzymatic Resolution Racemic this compoundImmobilized Lipase (e.g., Novozym 435), Vinyl Acetate~40-45 (for R-enantiomer)>99[1]
Biocatalytic Reduction 1,3-CyclohexanedioneBaker's Yeast (S. cerevisiae)ModerateExcellent (>99)[5]

Experimental Protocols

Protocol 1: Asymmetric Reduction using Baker's Yeast

This protocol details the reduction of ethyl 3-oxocyclohexanecarboxylate.

Materials:

  • Round-bottom flask with magnetic stirrer

  • Baker's yeast (20 g, fresh compressed preferred)

  • Sucrose (30 g)

  • Tap water (200 mL)

  • Ethyl 3-oxocyclohexanecarboxylate (1 g)

  • Celite (10 g)

  • Sodium chloride (NaCl)

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • In the flask, dissolve 30 g of sucrose in 200 mL of tap water.[3]

  • Add 20 g of Baker's yeast to the sucrose solution.[3]

  • Stir the mixture at approximately 30°C for 30-60 minutes to activate the yeast, waiting for fermentation (bubbling) to begin.[3]

  • Add 1 g of ethyl 3-oxocyclohexanecarboxylate to the fermenting suspension.[3]

  • Stir the reaction mixture vigorously at room temperature for 48-72 hours.[3] Monitor the reaction progress via TLC or GC.[3]

  • Once the starting material is consumed, add 10 g of Celite and stir for 5 minutes.[3]

  • Filter the mixture through a sintered glass funnel to remove the yeast and Celite.[3]

  • Transfer the aqueous filtrate to a separatory funnel and saturate it with solid NaCl.[3]

  • Extract the product with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[3]

  • The crude product will be a mixture of the target compound and its corresponding ethyl ester. The ester can be hydrolyzed via saponification (e.g., NaOH in ethanol/water) if desired.[3]

  • Purify the final product by silica gel column chromatography.[3]

Protocol 2: Asymmetric Reduction of 3-Oxocyclohexanecarbaldehyde via CBS Reduction

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • (S)-2-Methyl-CBS-oxazaborolidine

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • 3-Oxocyclohexanecarbaldehyde

  • Methanol

  • Saturated aqueous ammonium chloride

Procedure:

  • Under an inert atmosphere, dissolve (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF and cool to -78°C.[1]

  • Slowly add borane-tetrahydrofuran complex (1.1 eq) dropwise to the catalyst solution.[1]

  • After stirring for 10-15 minutes, add a solution of 3-oxocyclohexanecarbaldehyde (1.0 eq) in anhydrous THF dropwise.[1]

  • Stir the reaction at -78°C and monitor its progress with TLC.

  • Upon completion, quench the reaction by slowly adding methanol, followed by saturated aqueous ammonium chloride.[4]

  • Extract the product with an organic solvent like ethyl acetate, dry the combined organic layers, and concentrate under reduced pressure.[4]

  • Purify the crude product by silica gel column chromatography.[4]

Visualizations

G cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_isolation Product Isolation start Starting Material (e.g., Ethyl 3-oxocyclohexanecarboxylate) add_substrate Add Substrate start->add_substrate yeast_prep Prepare Yeast Suspension (Yeast, Sucrose, Water) activate Activate Yeast (~30°C, 30-60 min) yeast_prep->activate activate->add_substrate react Stir at Room Temp (48-72 hours) add_substrate->react monitor Monitor Progress (TLC/GC) react->monitor add_celite Add Celite monitor->add_celite filter Filter to Remove Yeast add_celite->filter extract Extract with Ethyl Acetate filter->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify product (R)-3-(hydroxymethyl)cyclohexanone purify->product

Caption: Experimental workflow for the biocatalytic reduction using Baker's yeast.

G start Low Yield or No Conversion q1 Is the biocatalyst active? start->q1 a1_yes Check Substrate Solubility q1->a1_yes Yes a1_no Activate or Replace Biocatalyst q1->a1_no No q2 Is the substrate soluble? a1_yes->q2 a2_yes Check Cofactor Regeneration q2->a2_yes Yes a2_no Use Biphasic System or Co-solvent q2->a2_no No q3 Is cofactor regeneration efficient? a2_yes->q3 a3_yes Check for Product Inhibition or Equilibrium Issues q3->a3_yes Yes a3_no Add Glucose (Yeast) or Sacrificial Alcohol (Enzyme) q3->a3_no No

Caption: Troubleshooting workflow for low yield in biocatalytic synthesis.

G cluster_asymmetric Asymmetric Synthesis cluster_chemo Chemoenzymatic Resolution asym_start Prochiral Precursor asym_reduct Asymmetric Reduction (e.g., CBS Reduction) asym_start->asym_reduct asym_prod (R)-Product asym_reduct->asym_prod chemo_start Racemic Precursor chemo_res Kinetic Resolution (Lipase) chemo_start->chemo_res chemo_prod_r (R)-Product chemo_res->chemo_prod_r chemo_prod_s (S)-Byproduct chemo_res->chemo_prod_s

Caption: Logical relationship between two primary synthesis strategies.

References

Technical Support Center: Optimizing Enantioselectivity in Asymmetric Hydroxymethylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for asymmetric hydroxymethylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in optimizing enantioselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Question 1: Why is my enantiomeric excess (% ee) low or inconsistent?

Low or inconsistent enantioselectivity is a common hurdle. The root cause often lies in one or more of the following factors. A systematic investigation is recommended.

Possible Causes & Recommended Actions:

  • Catalyst/Ligand Integrity:

    • Problem: The chiral catalyst or ligand may have degraded due to improper handling, storage, or exposure to air and moisture.[1][2] Impurities can also interfere with the formation of the active catalytic species.[2]

    • Solution: Verify the purity and structural integrity of your catalyst. If degradation is suspected, use a fresh batch or resynthesize/re-purify the catalyst.[1] For air and moisture-sensitive catalysts, ensure all manipulations are performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.[2]

  • Reaction Conditions:

    • Problem: Key variables such as temperature, solvent, and reaction time significantly influence enantioselectivity.[1][3]

    • Solution:

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[1][4] However, this can also decrease the reaction rate, so an optimal balance must be found.[2]

      • Solvent: The polarity and coordinating ability of the solvent can dramatically affect catalyst performance.[1] Nonpolar solvents like toluene have shown better results in some organocatalytic systems compared to polar solvents which may lead to side reactions.[5] A solvent screening is highly recommended to identify the optimal medium for your specific substrate-catalyst system.[1]

      • pH and Additives: The pH of the medium and the presence of additives (acids, bases, salts, buffers) can have a profound impact.[1][3][5] For example, using potassium-based pH 7 buffers has been shown to suppress byproduct formation in certain organocatalytic hydroxymethylations.[5]

  • Reagent Purity:

    • Problem: Impurities in the substrate or the formaldehyde source can poison the catalyst or lead to undesired side reactions.[1][5] The use of aqueous formaldehyde can introduce water and stabilizers (like methanol) that may be incompatible with the catalytic system.[6]

    • Solution: Ensure all starting materials are of high purity.[1] Using freshly prepared or purified formalin can improve outcomes.[5] Consider alternative, easier-to-handle formaldehyde surrogates if aqueous solutions prove problematic.[6]

Below is a troubleshooting workflow to guide your optimization process.

G start Start: Low % ee cat_check Check Catalyst Integrity (Purity, Age, Handling) start->cat_check cond_check Optimize Reaction Conditions start->cond_check reagent_check Verify Reagent Purity (Substrate, Formaldehyde) start->reagent_check cat_sol Solution: - Use fresh catalyst - Handle under inert atm. cat_check->cat_sol cond_sol_temp Adjust Temperature (Often lower is better) cond_check->cond_sol_temp cond_sol_solvent Screen Solvents (Polar vs. Nonpolar) cond_check->cond_sol_solvent cond_sol_add Test Additives/Buffers cond_check->cond_sol_add reagent_sol Solution: - Purify substrate - Use fresh/pure HCHO source reagent_check->reagent_sol end Improved % ee cat_sol->end cond_sol_temp->end cond_sol_solvent->end cond_sol_add->end reagent_sol->end

Troubleshooting workflow for low enantioselectivity.
Question 2: My reaction is very slow or has a low yield. What can I do?

Poor reaction rates or low conversion can be linked to catalyst activity, concentration, or suboptimal conditions.

Possible Causes & Recommended Actions:

  • Catalyst Deactivation or Insufficient Loading:

    • Problem: The catalyst may be losing activity over the reaction course, or the initial amount may be too low.[1]

    • Solution: First, rule out deactivation by following the steps in Question 1 regarding catalyst integrity.[1] If the catalyst is active, try incrementally increasing the catalyst loading. In some systems, loadings as low as 5 mol% are effective, but this can increase reaction times.[5]

  • Poor Mixing:

    • Problem: In heterogeneous reactions, inefficient mixing can limit the interaction between the substrate and the catalyst.

    • Solution: Ensure adequate agitation or stirring to maintain a homogenous reaction mixture.

  • Reversibility or Side Reactions:

    • Problem: Aldol-type reactions can be reversible, and side reactions like oligomerization of the product can reduce the yield.[7]

    • Solution: In some cases, in situ trapping of the product can prevent decomposition or side reactions. For example, reduction of a product aldehyde to the corresponding diol can prevent oligomerization.

The diagram below illustrates the interplay of key factors affecting both yield and enantioselectivity.

G cluster_inputs Experimental Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst (Activity, Loading) Yield Yield / Rate Catalyst->Yield EE Enantioselectivity (% ee) Catalyst->EE Solvent Solvent (Polarity, Coordination) Solvent->Yield Solvent->EE Temp Temperature Temp->Yield affects rate Temp->EE affects selectivity Purity Reagent Purity Purity->Yield Purity->EE

Interplay of parameters on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does solvent choice impact enantioselectivity?

Solvent choice is critical as it can influence the catalyst's conformational stability and the transition state energies of the reaction.[1][8]

  • Polarity: In organocatalytic hydroxymethylation of aldehydes, nonpolar solvents like toluene have been shown to produce higher enantioselectivity and yield, while polar solvents can promote undesired side reactions.[5]

  • Coordinating Ability: Solvents can coordinate to a metal catalyst, altering its Lewis acidity and the steric environment around the active site.

  • Solute-Solvent Clusters: The solvent can form distinct clusters with the solute, and these clusters can be the actual reactive species, leading to complex temperature and solvent effects.[8]

Table 1: Effect of Solvent on an Asymmetric Hydroxymethylation of an Aldehyde (Note: Data is illustrative, based on general findings. Actual results are substrate and catalyst dependent.)

SolventDielectric Constant (ε)Typical Yield (%)Typical ee (%)Reference Finding
Toluene2.48595Better results in nonpolar solvents.[5]
Dichloromethane (DCM)9.17088Often a good starting point.
Tetrahydrofuran (THF)7.66585Coordinating solvent, can impact catalyst.[9]
Acetonitrile37.54060Polar solvents may lead to side reactions.[5]
DMSO47.0<20<50High polarity, often disfavored.
Q2: What is a typical experimental protocol for this reaction?

Below is a representative protocol for the organocatalyzed α-hydroxymethylation of an aldehyde, based on literature procedures.[5] Always consult the specific literature for your catalyst and substrate.

Protocol: (S)-Proline-Catalyzed Hydroxymethylation of Cyclohexanone

  • Apparatus Setup: To a vial equipped with a magnetic stir bar, add (S)-proline (10 mol%).

  • Reagent Addition: Add the solvent (e.g., DMSO, 4.0 mL) followed by the ketone/aldehyde substrate (e.g., cyclohexanone, 3.0 mmol).

  • Initiation: Add the formaldehyde source (e.g., 37% aqueous solution, 1.5 mmol) to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for the specified time (e.g., 16 hours) at room temperature. Monitor progress by TLC or GC/LC.

  • Workup: Quench the reaction by adding brine. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 15 mL).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (% ee) using chiral HPLC or GC.

Q3: Can running the reaction in water be beneficial?

While often challenging due to catalyst hydration and decomposition, performing the reaction in water can be successful and is environmentally advantageous.[7] Success in aqueous media often requires specifically designed catalyst systems, such as using scandium-based micellar catalysis with surfactants like sodium dodecyl sulfate (SDS) to create a protective microenvironment for the catalyst.[7] In some cases, the use of water as a reaction medium has an overriding and indispensable positive effect on the reaction's progress.[7]

References

Technical Support Center: Purification of 3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(hydroxymethyl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to extract from aqueous solutions?

This compound is a polar molecule due to the presence of both a ketone and a hydroxyl group. This polarity leads to significant water solubility, making efficient extraction from aqueous reaction mixtures challenging.[1]

Q2: What are the common impurities encountered during the purification of this compound?

Common impurities can arise from the synthetic route employed. These may include:

  • Unreacted starting materials: Such as cyclohexanone or the precursor used for hydroxymethylation.

  • Side products from aldol condensation: The synthesis of this compound can involve aldol-type reactions. Under certain conditions, side reactions can lead to the formation of α,β-unsaturated ketones and other self-condensation or cross-condensation byproducts.[2]

  • Diol impurities: Over-reduction of precursor molecules in certain synthetic pathways can lead to the formation of diols, which can be difficult to separate due to similar polarities.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q3: Is this compound stable during purification?

As a β-hydroxy ketone, this compound can be susceptible to dehydration, especially under acidic or basic conditions at elevated temperatures, which would lead to the formation of the corresponding α,β-unsaturated ketone.[2] While β-hydroxybutyrate, a similar structure, is known to be very stable, acetoacetate, another ketone body, is unstable and prone to decarboxylation.[3][4][5] Therefore, it is crucial to handle this compound under mild conditions.

Troubleshooting Guides

Poor Extraction Efficiency

Problem: Low recovery of this compound after extraction from an aqueous phase.

Possible Cause Solution
High water solubility of the product.Saturate the aqueous phase with sodium chloride (NaCl) to decrease the solubility of the organic product.[1]
Emulsion formation during extraction.If biomass from a biocatalytic reaction is present, filter the mixture through celite before extraction.[1]
Inefficient single-pass extraction.For highly polar products, consider using a continuous liquid-liquid extractor for more efficient recovery.[1]
Column Chromatography Issues

Problem: Difficulty in separating this compound from impurities using silica gel chromatography.

Possible Cause Solution
Compound streaks or does not move from the baseline. The compound is highly polar and interacts strongly with the silica gel. Increase the polarity of the mobile phase. A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of MeOH and gradually increase it.[6][7]
Co-elution with polar impurities. Optimize the solvent system by trying a three-component mixture to fine-tune selectivity. For example, adding a small amount of a third solvent to a two-solvent system can improve separation.[6] If the compound is sensitive to acidic silica, add a small amount of a modifier like triethylamine to the eluent.[8]
Compound is unstable on silica gel. Deactivate the silica gel by pre-flushing the column with a solvent system containing a small amount of triethylamine.[8] Alternatively, consider using a different stationary phase like alumina or a bonded phase (e.g., amino- or cyano-bonded silica).[6] For extremely polar compounds, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[6][9]

Experimental Protocol: Optimizing Flash Chromatography for Polar Compounds

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound. For highly polar compounds, a starting point could be 5% methanol in dichloromethane.[6][10]

  • Column Packing: Pack the column with silica gel in the initial, less polar solvent system.

  • Loading: If the compound is poorly soluble in the mobile phase, consider "dry loading". Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.[10]

  • Elution: Start with the less polar solvent system developed during TLC analysis. If the compound does not elute, gradually increase the polarity of the mobile phase (gradient elution).[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.

Crystallization Challenges

Problem: this compound fails to crystallize or oils out of solution.

Possible Cause Solution
Solution is not supersaturated. The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.[11][12]
Crystallization fails to initiate. Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal of the pure compound.[12][13]
Compound "oils out". The boiling point of the solvent may be too close to the melting point of the compound, or the solution is cooling too rapidly.[11] Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly.[13]
High level of impurities. If the crude material is highly impure, it may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting crystallization.[8]

Experimental Protocol: General Crystallization Procedure

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is soluble when hot but insoluble when cold. For a ketone, solvents like acetone or ethyl acetate could be a good starting point.[14] Test solubility in small-scale trials.

  • Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to completely dissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Experimental Workflows and Logical Relationships

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction quench Quenching reaction->quench extraction Extraction quench->extraction chromatography Column Chromatography extraction->chromatography crystallization Crystallization chromatography->crystallization analysis Purity & Structure Confirmation chromatography->analysis distillation Distillation crystallization->distillation crystallization->analysis distillation->analysis end_node Pure Product analysis->end_node

troubleshooting_logic cluster_extraction Extraction Problems cluster_chromatography Chromatography Problems cluster_crystallization Crystallization Problems issue Purification Issue Identified low_yield Low Yield issue->low_yield e.g., poor recovery emulsion Emulsion issue->emulsion e.g., phase separation issue streaking Streaking/ No Elution issue->streaking e.g., TLC analysis coelution Co-elution issue->coelution e.g., mixed fractions no_crystals No Crystals Form issue->no_crystals e.g., clear solution on cooling oiling_out Oiling Out issue->oiling_out e.g., liquid separation solution_extraction Optimize Extraction: - Add Salt - Continuous Extraction low_yield->solution_extraction emulsion->solution_extraction solution_chromatography Optimize Chromatography: - Adjust Mobile Phase - Change Stationary Phase streaking->solution_chromatography coelution->solution_chromatography solution_crystallization Optimize Crystallization: - Induce Nucleation - Change Solvent/Cooling Rate no_crystals->solution_crystallization oiling_out->solution_crystallization

References

Column chromatography conditions for purifying 3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-(hydroxymethyl)cyclohexanone via column chromatography.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue 1: The compound is not moving down the column (Rf value is too low).

  • Question: My this compound seems to be stuck at the top of the silica gel column, even when using a hexane/ethyl acetate mobile phase. What should I do?

  • Answer: This indicates that the mobile phase is not polar enough to effectively elute your compound. Due to the presence of both a ketone and a hydroxyl group, this compound is a relatively polar molecule and requires a sufficiently polar mobile phase to move down the silica gel column.

    • Solution: Gradually increase the polarity of your mobile phase by increasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture. For example, if you started with 10% ethyl acetate, try increasing it to 20%, then 30%, and so on. Monitor the elution with thin-layer chromatography (TLC) to find the optimal solvent ratio. For very polar impurities, a small percentage of methanol (1-5%) can be added to the ethyl acetate.

Issue 2: The compound is eluting too quickly (Rf value is too high).

  • Question: My this compound is coming off the column with the solvent front, and I'm not getting good separation from less polar impurities. How can I improve this?

  • Answer: An Rf value close to 1 indicates that the mobile phase is too polar, causing the compound to have a low affinity for the stationary phase and travel with the solvent front.

    • Solution: Decrease the polarity of the mobile phase by increasing the proportion of hexane. If you are using a 50:50 hexane/ethyl acetate mixture, try changing to 70:30 or 80:20. This will increase the retention of this compound on the silica gel, allowing for better separation from non-polar impurities.

Issue 3: Peak tailing is observed, leading to broad fractions and poor separation.

  • Question: The fractions containing my product are very broad, and there seems to be significant tailing on the TLC plate. What causes this and how can I fix it?

  • Answer: Peak tailing is a common issue when purifying polar compounds containing functional groups like alcohols and ketones on silica gel.[1][2] This can be due to strong interactions between the analyte and the acidic silanol groups on the silica surface.[1]

    • Solutions:

      • Use a less acidic stationary phase: Consider using neutral or deactivated silica gel.

      • Add a modifier to the mobile phase: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to your mobile phase can help to block the active sites on the silica gel and reduce tailing.

      • Optimize loading technique: Ensure the sample is loaded onto the column in a narrow band. Dry loading the sample adsorbed onto a small amount of silica gel can often improve peak shape.

Issue 4: Co-elution of impurities with the desired product.

  • Question: I am unable to separate my this compound from a persistent impurity. What strategies can I employ?

  • Answer: Co-elution occurs when the impurity has a similar polarity and affinity for the stationary phase as your target compound.

    • Solutions:

      • Solvent system optimization: Experiment with different solvent systems. Sometimes, switching one of the mobile phase components (e.g., using dichloromethane/acetone instead of hexane/ethyl acetate) can alter the selectivity of the separation.

      • Gradient elution: Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

      • Alternative stationary phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or a bonded phase (e.g., diol-functionalized silica).

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Silica gel (60 Å, 230-400 mesh) is the most commonly used and recommended stationary phase for the column chromatography of this compound.[3] Its polar nature allows for effective separation based on the polarity of the compounds.

Q2: How do I choose the right mobile phase for the purification?

A2: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is the standard choice.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A good starting point is a 70:30 hexane/ethyl acetate (v/v) mixture. The ideal solvent system should give your product an Rf value of approximately 0.25-0.35 on the TLC plate to ensure good separation on the column.[4]

Q3: What is the expected Rf value for this compound?

A3: The Rf value is highly dependent on the exact solvent system used. Based on its polarity, a target Rf of around 0.3 is desirable for good separation. The table below provides estimated Rf values in different hexane/ethyl acetate ratios.

Q4: Should I use isocratic or gradient elution?

A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of the mixture.

  • Isocratic elution is simpler and can be effective if the impurities have significantly different polarities from the product.

  • Gradient elution is more suitable for complex mixtures containing compounds with a wide range of polarities. It allows for the efficient removal of both non-polar and very polar impurities in a single run.

Q5: How can I visualize the compound on a TLC plate if it's not UV active?

A5: While the ketone functionality may provide some UV activity, if visualization is weak, you can use a variety of staining solutions. A potassium permanganate (KMnO4) stain is a good general-purpose stain for hydroxyl and ketone groups and will show up as a yellow spot on a purple background. Other options include p-anisaldehyde or ceric ammonium molybdate (CAM) stains.

Data Presentation

Mobile Phase (Hexane:Ethyl Acetate, v/v)Estimated Rf Value of this compoundApplication Notes
80:20~0.15Good for initial loading and elution of non-polar impurities.
70:30~0.25A good starting point for eluting the target compound.
60:40~0.35May be used to speed up elution if the compound is moving too slowly.
50:50~0.50Likely too polar; risk of co-elution with more polar impurities.

Note: These Rf values are estimates based on the polarity of the molecule. Actual values should be determined experimentally using TLC.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with different ratios of hexane/ethyl acetate (e.g., 80:20, 70:30, 60:40).

    • Visualize the plate under UV light and/or with an appropriate stain (e.g., potassium permanganate) to determine the solvent system that provides an Rf value of ~0.3 for the product spot.

  • Column Preparation (Slurry Method):

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 80:20 hexane/ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add a thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the determined solvent system (or a less polar starting solvent for gradient elution).

    • Collect fractions in test tubes.

    • Monitor the elution process by collecting small samples from the eluate and spotting them on a TLC plate alongside a spot of the crude mixture.

  • Product Isolation:

    • Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

G cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc 1. TLC Analysis (Determine optimal mobile phase) column_prep 2. Column Packing (Silica gel slurry) tlc->column_prep sample_prep 3. Sample Preparation (Dry loading on silica) column_prep->sample_prep elution 4. Elution (Hexane/Ethyl Acetate) sample_prep->elution collection 5. Fraction Collection elution->collection monitoring 6. TLC Monitoring of Fractions collection->monitoring combine 7. Combine Pure Fractions monitoring->combine evaporation 8. Solvent Evaporation (Rotary Evaporator) combine->evaporation product Purified this compound evaporation->product

References

Technical Support Center: Lipase-Catalyzed Kinetic Resolution of 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the kinetic resolution of 3-(hydroxymethyl)cyclohexanone using lipases. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the lipase-catalyzed kinetic resolution of this compound?

A1: A primary challenge is achieving high enantioselectivity (ee). Lipases can exhibit lower enantioselectivity towards primary alcohols compared to secondary alcohols. Optimizing the choice of lipase, acyl donor, solvent, and reaction temperature is crucial for enhancing the enantiomeric excess of both the unreacted alcohol and the acylated product.

Q2: Why is my reaction showing low or no conversion?

A2: Low or no conversion can stem from several factors, including inactive enzyme, poor substrate solubility, or suboptimal reaction conditions. Ensure the lipase is properly stored and handled, and consider screening different solvents to improve the solubility of this compound. Optimization of temperature and water activity is also critical for enzyme performance.

Q3: How can I improve the enantioselectivity (ee) of my reaction?

A3: To improve enantioselectivity, consider the following strategies:

  • Enzyme Screening: Test a variety of lipases from different microbial sources, as their selectivity can vary significantly.[1]

  • Solvent Selection: The polarity of the solvent can influence the enzyme's conformation and, consequently, its enantioselectivity. Non-polar solvents often favor higher enantioselectivity.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate.

  • Acyl Donor Choice: The structure of the acyl donor can impact the steric interactions within the enzyme's active site, affecting selectivity.

Q4: What is the ideal conversion rate for a kinetic resolution?

A4: For a classical kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%. Therefore, the ideal point to stop the reaction is at or near 50% conversion to obtain both the unreacted substrate and the product in high enantiomeric excess.

Q5: How do I monitor the progress of the reaction?

A5: The reaction progress should be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will allow you to determine both the conversion rate and the enantiomeric excess of the substrate and product.

Troubleshooting Guide

Issue Possible Cause Recommended Troubleshooting Steps
Low or No Conversion 1. Inactive Lipase2. Poor Substrate Solubility3. Suboptimal Reaction Conditions (Temperature, pH, Water Activity)4. Insufficient Agitation1. Verify enzyme activity with a standard substrate. Use a fresh batch of lipase.2. Screen different organic solvents (e.g., TBME, hexane, toluene) to improve solubility.3. Optimize the reaction temperature (typically 30-50°C for many lipases). Ensure the system is anhydrous for acylation reactions.4. Ensure adequate stirring to keep the enzyme suspended and well-mixed.
Low Enantioselectivity (ee) 1. Suboptimal Lipase Choice2. Inappropriate Solvent3. High Reaction Temperature4. Unsuitable Acyl Donor1. Screen a panel of lipases, such as those from Pseudomonas cepacia, Candida antarctica, and Porcine Pancreas.[1]2. Test non-polar solvents, which often lead to higher enantioselectivity.3. Attempt the reaction at a lower temperature (e.g., room temperature or 20°C).4. Experiment with different acyl donors (e.g., vinyl acetate, isopropenyl acetate, longer-chain vinyl esters).
Slow Reaction Rate 1. Low Enzyme Concentration2. Low Reaction Temperature3. Inefficient Acyl Donor4. Mass Transfer Limitations1. Increase the amount of lipase in the reaction mixture.2. Increase the temperature, but monitor the effect on enantioselectivity.3. Use an activated acyl donor like vinyl acetate, which makes the reaction irreversible.4. For immobilized enzymes, ensure proper mixing to overcome diffusion barriers.
Difficulty in Product Separation 1. Similar Polarities of Substrate and Product1. Utilize column chromatography with a carefully selected solvent system to separate the unreacted alcohol from the ester product.2. Consider derivatizing the alcohol to alter its polarity before chromatography.
Inconsistent Results 1. Variability in Lipase Activity2. Inconsistent Water Content3. Fluctuations in Reaction Temperature1. Use lipase from the same batch for a series of experiments.2. Ensure solvents are properly dried, as water content can significantly affect lipase activity in organic media.3. Maintain precise temperature control throughout the reaction.

Quantitative Data Summary

Note: Direct experimental data for the kinetic resolution of this compound is limited in publicly available literature. The following data is adapted from studies on the structurally analogous substrate, 3-hydroxycyclohexanone, and serves as a strong starting point for optimization.[1]

Table 1: Performance of Various Lipases in the Kinetic Resolution of rac-3-Hydroxycyclohexanone [1]

LipaseAcyl DonorSolventTemperature (°C)Yield of (R)-acetate (%)e.e. of (R)-acetate (%)
Pseudomonas fluorescens lipase (PFL)Vinyl AcetateTBME305752
Pseudomonas cepacia lipase (PCL)Vinyl AcetateTBME303975
Porcine Pancreatic Lipase (PPL-II)Vinyl AcetateTBME302591

Table 2: Effect of Solvents on Lipase Activity and Enantioselectivity (General Observations)

Solvent PropertyEffect on Lipase ActivityEffect on EnantioselectivityExample Solvents
Non-polar Generally lower, but sufficientOften HigherHexane, Toluene, TBME
Polar Aprotic Can be higherOften LowerAcetonitrile, THF
Polar Protic Generally low (can lead to hydrolysis)VariableAlcohols

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of rac-3-(Hydroxymethyl)cyclohexanone

Materials:

  • rac-3-(Hydroxymethyl)cyclohexanone

  • Lipase (e.g., Pseudomonas cepacia lipase, PCL)

  • Vinyl acetate (acyl donor)

  • Anhydrous tert-Butyl methyl ether (TBME)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask) with a septum

  • Syringes and needles

  • Temperature-controlled bath

Procedure:

  • To a clean, dry reaction vessel, add rac-3-(hydroxymethyl)cyclohexanone (1.0 mmol).

  • Add anhydrous TBME (10 mL) to dissolve the substrate.

  • Add the selected lipase (e.g., 50 mg of PCL).[1]

  • Add vinyl acetate (5.0 mmol) to the mixture.[1]

  • Stir the suspension at a controlled temperature (e.g., 30°C).[1]

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every 2-4 hours) for chiral HPLC or GC analysis.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Wash the filtered enzyme with a small amount of fresh TBME.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product mixture containing the unreacted alcohol and the acylated product.

  • Purify the components by column chromatography.

Protocol 2: Chiral HPLC Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H)

Mobile Phase (Isocratic):

  • A mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.

Procedure:

  • Prepare a standard solution of the racemic this compound and the corresponding acetate in the mobile phase (e.g., 1 mg/mL).

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times of the enantiomers of both the alcohol and the acetate.

  • Prepare a sample of the reaction mixture by diluting a small aliquot in the mobile phase.

  • Inject the reaction sample and integrate the peak areas to calculate the conversion and enantiomeric excess (ee) of the substrate and product.

Calculation of Enantiomeric Excess (ee): ee (%) = [ |(Area of Enantiomer 1 - Area of Enantiomer 2)| / (Area of Enantiomer 1 + Area of Enantiomer 2) ] x 100

Visualizations

Experimental_Workflow cluster_reaction Kinetic Resolution Reaction cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification A 1. Dissolve rac-3-(hydroxymethyl)cyclohexanone in anhydrous TBME B 2. Add Lipase (e.g., PCL) A->B C 3. Add Vinyl Acetate B->C D 4. Stir at Controlled Temperature (e.g., 30°C) C->D E 5. Take Aliquots Periodically D->E F 6. Analyze by Chiral HPLC/GC (Determine Conversion & ee) E->F G 7. Stop Reaction at ~50% Conversion (Filter off Lipase) F->G H 8. Concentrate Filtrate G->H I 9. Purify via Column Chromatography H->I J 10. Characterize Enantiopure Products I->J Troubleshooting_Tree cluster_conversion Troubleshooting Low Conversion cluster_ee Troubleshooting Low Enantioselectivity Start Problem Encountered LowConversion Low or No Conversion? Start->LowConversion LowEE Low Enantioselectivity (ee)? LowConversion->LowEE No C1 Check Lipase Activity (Use fresh enzyme) LowConversion->C1 Yes E1 Screen Different Lipases (e.g., PCL, CALB, PPL) LowEE->E1 Yes C2 Optimize Solvent (Improve solubility) C1->C2 C3 Optimize Temperature (e.g., 30-50°C) C2->C3 C4 Increase Enzyme Load C3->C4 E2 Use Non-Polar Solvent (e.g., Hexane, Toluene) E1->E2 E3 Lower Reaction Temperature (e.g., 20°C) E2->E3 E4 Try Different Acyl Donors E3->E4

References

Technical Support Center: Formylation of Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formylation of cyclohexanone. Our aim is to equip researchers with the knowledge to mitigate side reactions and optimize product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of cyclohexanone?

A1: The most common and effective method for the formylation of cyclohexanone is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2] The active electrophile, a chloroiminium salt, then reacts with the enol or enolate of cyclohexanone to introduce the formyl group.[3] Another approach involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA), which acts as a powerful aminomethylenating agent for CH₂-acidic ketones like cyclohexanone, leading to the formation of an enaminone intermediate.

Q2: What is the desired product of cyclohexanone formylation?

A2: The primary desired product is 2-formylcyclohexanone (also known as cyclohexanone-2-carboxaldehyde). This β-ketoaldehyde exists in equilibrium with its more stable enol tautomer, 2-(hydroxymethylene)cyclohexanone.

Q3: What are the most common side reactions observed during the formylation of cyclohexanone?

A3: Several side reactions can occur, leading to the formation of undesired byproducts and reducing the yield of 2-formylcyclohexanone. The most prominent side reactions include:

  • Formation of 2-Chloro-1-cyclohexenecarbaldehyde: This chlorinated byproduct arises from the reaction of the Vilsmeier reagent with the enolate of cyclohexanone, where the hydroxyl group of the enol is substituted by a chlorine atom.[2]

  • Formation of a Pentamethinium Salt: When an excess of the Vilsmeier reagent is used, a second formylation can occur, leading to the formation of a stable, colored pentamethinium salt. Upon aqueous workup, this salt hydrolyzes to yield an N,N-dimethylamino-substituted pentadienaldehyde.

  • Aldol Condensation: Under the reaction conditions, cyclohexanone can undergo self-condensation to form aldol adducts, which can further dehydrate.[4]

  • Multiple Formylations: Similar to the formation of the pentamethinium salt, other types of diformylation or even triformylation can occur, especially with highly activated substrates or excess reagent.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formylation of cyclohexanone.

Issue 1: Low Yield of 2-Formylcyclohexanone and Formation of Chlorinated Byproduct

  • Problem: The reaction yields a significant amount of 2-chloro-1-cyclohexenecarbaldehyde.

  • Cause: This is a known side reaction in the Vilsmeier-Haack reaction, particularly when using phosphorus oxychloride.[5] The chloroiminium salt can act as a chlorinating agent.

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (typically between 0°C and room temperature) to minimize chlorination.[5]

    • Alternative Reagents: Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[5]

    • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to cyclohexanone. A 1:1 to 1.5:1 ratio is a good starting point for optimization.[5]

Issue 2: Formation of a Colored Byproduct (Pentamethinium Salt)

  • Problem: The reaction mixture turns a deep color (often red or deep yellow), and a significant amount of a colored byproduct is isolated.

  • Cause: This indicates the formation of a pentamethinium salt due to a second formylation reaction, which is favored by an excess of the Vilsmeier reagent.

  • Solution:

    • Strict Stoichiometry: Use a molar ratio of Vilsmeier reagent to cyclohexanone that is close to 1:1.

    • Order of Addition: Add the Vilsmeier reagent dropwise to a solution of cyclohexanone rather than the other way around. This helps to avoid localized high concentrations of the formylating agent.[5]

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quench the reaction once the starting material is consumed and before significant amounts of the colored byproduct appear.[5]

Issue 3: Presence of High Molecular Weight Byproducts (Aldol Products)

  • Problem: The product mixture contains significant amounts of higher molecular weight species.

  • Cause: Base- or acid-catalyzed self-condensation of cyclohexanone (aldol condensation) can occur.[4]

  • Solution:

    • Temperature Control: Lowering the reaction temperature can help to disfavor the aldol condensation pathway.

    • pH Control during Workup: Ensure that the pH during the aqueous workup is carefully controlled to avoid conditions that promote aldol reactions.

Data Presentation

The following table summarizes the impact of reaction conditions on product distribution in a typical Vilsmeier-Haack formylation of an activated ketone.

Vilsmeier Reagent:Cyclohexanone Ratio (molar)Reaction Temperature (°C)Desired Product Yield (%) (Illustrative)Chlorinated Byproduct (%) (Illustrative)Pentamethinium Salt Precursor (%) (Illustrative)
1.1 : 10 - 1070155
1.5 : 120 - 25602510
2.0 : 120 - 25403025
1.1 : 150 - 60553510

Note: The yields presented are illustrative and can vary based on the specific reaction setup, purity of reagents, and workup procedure.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of Cyclohexanone

This protocol is a general guideline and may require optimization for specific laboratory conditions.

1. Preparation of the Vilsmeier Reagent:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 5°C.[5]

  • Stir the resulting mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[5]

2. Formylation Reaction:

  • Dissolve cyclohexanone (1.0 equivalent) in a minimal amount of an anhydrous solvent (e.g., dichloromethane).

  • Add the cyclohexanone solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.[5]

  • Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.[5]

3. Workup and Purification:

  • Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and a solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt.[1]

  • Stir the mixture until the ice has melted and the hydrolysis is complete.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 2-formylcyclohexanone.

Mandatory Visualizations

Formylation_of_Cyclohexanone Main Reaction and Side Reactions in Cyclohexanone Formylation Cyclohexanone Cyclohexanone Enolate Enolate Intermediate Cyclohexanone->Enolate Base/Tautomerization Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Enolate->Iminium_Salt Attack on Vilsmeier Reagent Formylcyclohexanone 2-Formylcyclohexanone (Desired Product) Iminium_Salt->Formylcyclohexanone Hydrolysis Chlorinated_Byproduct 2-Chloro-1-cyclohexenecarbaldehyde (Side Product) Iminium_Salt->Chlorinated_Byproduct Chlorination Side Reaction Pentamethinium_Salt Pentamethinium Salt (Side Product Precursor) Iminium_Salt->Pentamethinium_Salt Second Formylation Excess_Vilsmeier Excess Vilsmeier Reagent Excess_Vilsmeier->Pentamethinium_Salt Hydrolysis Hydrolysis Pentamethinium_Salt->Hydrolysis Aqueous Workup Troubleshooting_Workflow Troubleshooting Workflow for Cyclohexanone Formylation Start Start: Low Yield of 2-Formylcyclohexanone Check_Byproducts Analyze Byproducts (GC-MS, NMR) Start->Check_Byproducts Chlorinated High Chlorinated Byproduct? Check_Byproducts->Chlorinated Yes Colored High Colored Byproduct? Check_Byproducts->Colored No High_MW High MW Byproducts? Check_Byproducts->High_MW No Optimize_Temp Decrease Reaction Temperature Chlorinated->Optimize_Temp Yes Change_Reagent Consider Alternative Reagent (e.g., Oxalyl Chloride) Chlorinated->Change_Reagent Consider Optimize_Stoich Adjust Stoichiometry to ~1:1 Colored->Optimize_Stoich Yes Order_Addition Optimize Order of Addition Colored->Order_Addition Consider Monitor_Reaction Monitor Reaction Progress Closely Colored->Monitor_Reaction Implement High_MW->Optimize_Temp Yes Control_pH Control Workup pH High_MW->Control_pH Implement End Improved Yield Optimize_Temp->End Optimize_Stoich->End Change_Reagent->End Order_Addition->End Monitor_Reaction->End Control_pH->End

References

Technical Support Center: Monitoring Hydroxymethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of hydroxymethylation reactions using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is monitoring my hydroxymethylation reaction important?

A1: Monitoring your reaction is crucial to determine its progress and endpoint. It helps you understand if the starting material is being consumed and if your desired hydroxymethylated product is forming. This prevents premature workup of an incomplete reaction or over-reaction leading to side products.

Q2: Which technique, TLC or GC, is better for monitoring my hydroxymethylation reaction?

A2: The choice depends on the properties of your compounds.

  • TLC is a rapid, simple, and inexpensive technique ideal for qualitative analysis at the bench. It's excellent for quickly checking reaction progress, especially for non-volatile and thermally stable compounds.

  • GC offers higher resolution and quantitative data but requires the analytes to be volatile and thermally stable. For hydroxymethylated products, which are often polar and non-volatile, derivatization is typically necessary before GC analysis.

Q3: My starting material and hydroxymethylated product have very similar Rf values on TLC. How can I improve separation?

A3: Since hydroxymethylation increases the polarity of a molecule, your product should have a lower Rf value than the starting material. If the separation is poor, you need to adjust the polarity of your mobile phase. Try decreasing the polarity of the solvent system. For example, if you are using a 50:50 mixture of ethyl acetate and hexane, try changing to a 30:70 or 20:80 mixture. Running the TLC plate multiple times in the same solvent system can also sometimes improve separation.

Q4: Do I always need to derivatize my hydroxymethylated product before GC analysis?

A4: In most cases, yes. The hydroxyl group makes the product polar and less volatile, which can lead to poor peak shape (tailing) and low sensitivity in GC.[1] Derivatization, such as silylation, converts the polar -OH group into a less polar and more volatile silyl ether, improving chromatographic performance.[2][3]

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause Solution
Product spot is stuck on the baseline. The mobile phase is not polar enough to move the highly polar hydroxymethylated product.Increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or methanol in your hexane/ethyl acetate or dichloromethane/methanol mixture.[4][5]
Starting material and product spots are streaking. The sample is too concentrated. The sample is acidic or basic.Dilute the sample before spotting it on the TLC plate.[6] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce streaking.[7]
No spots are visible on the TLC plate. The compounds are not UV-active. The concentration of the sample is too low.Use a visualization stain that reacts with alcohols, such as potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde stain.[8][9] Concentrate the reaction aliquot before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.[5][6]
New, unexpected spots appear during the reaction. Formation of side products, such as di-hydroxymethylated or oxidized species.Co-spot with authentic standards of potential side products if available. Use a different solvent system to try and resolve the new spots from the desired product.
Gas Chromatography (GC) Troubleshooting
Problem Possible Cause Solution
Broad, tailing peaks for the hydroxymethylated product. The hydroxyl group is interacting with active sites in the GC system. Incomplete derivatization.Derivatize the sample to cap the polar hydroxyl group.[1] Ensure your derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.[2]
No peak corresponding to the hydroxymethylated product. The product is not volatile enough to elute from the GC column. The product has decomposed in the hot injector.Derivatize the sample to increase its volatility. Lower the injector temperature.
Multiple peaks for the derivatized product. Incomplete derivatization leading to a mixture of derivatized and underivatized product. The derivatizing agent is in excess and is being detected.Optimize the derivatization protocol.[2] Include a workup step to remove excess derivatizing agent before injection.
Shift in retention times between runs. Inconsistent oven temperature program or carrier gas flow rate. Column degradation.Ensure the GC method parameters are consistent for all analyses. Trim the first few centimeters of the column or replace it if it's old or contaminated.

Experimental Protocols

Protocol 1: Monitoring Hydroxymethylation of Phenol by TLC

This protocol describes a general procedure for monitoring the hydroxymethylation of phenol to form a mixture of 2-hydroxybenzyl alcohol and 4-hydroxybenzyl alcohol.

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

  • Mobile Phase: Ethyl acetate/Hexane (e.g., 30:70 v/v)

  • Reaction mixture at various time points

  • Standard solution of phenol (starting material)

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 15 minutes.

  • Spot the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. With a capillary tube, spot the phenol standard on the left, the reaction mixture in the middle, and a co-spot (spotting the reaction mixture on top of the phenol standard) on the right.[8]

  • Develop the Plate: Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil. Phenol and the products are UV active.[8]

    • For further visualization, dip the plate into a potassium permanganate staining solution and gently heat it with a heat gun. Alcohols will appear as yellow-brown spots on a purple background.[9]

  • Analyze the Results: Compare the spots in the reaction mixture lane to the phenol standard. As the reaction progresses, the spot corresponding to phenol should diminish in intensity, and new, lower Rf spots corresponding to the more polar hydroxymethylated products will appear.

Expected Rf Values (Illustrative):

Compound Mobile Phase (30:70 Ethyl Acetate/Hexane)
Phenol~0.5
2-Hydroxybenzyl alcohol~0.3
4-Hydroxybenzyl alcohol~0.25
Protocol 2: Monitoring Hydroxymethylation of an Aromatic Aldehyde by GC after Silylation

This protocol outlines a general method for monitoring the hydroxymethylation of an aromatic aldehyde to its corresponding alcohol, followed by derivatization for GC analysis.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., HP-5 or equivalent)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Reaction mixture at various time points

  • Standard solution of the starting aromatic aldehyde

Procedure:

  • Sample Preparation and Derivatization:

    • At each time point, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a small amount of water or acid).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • To the dry residue, add an anhydrous solvent (e.g., 50 µL of pyridine) and the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[2]

    • Cap the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.[10]

  • GC Analysis:

    • Set up the GC with the appropriate method (see table below for an example).

    • Inject 1 µL of the derivatized sample into the GC.

    • Record the chromatogram.

  • Analyze the Results:

    • Identify the peaks corresponding to the starting aldehyde and the silylated hydroxymethylated product based on their retention times (determined by injecting standards).

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Illustrative GC Parameters and Retention Times:

Parameter Value
Column HP-5 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250°C
Detector Temperature 300°C
Oven Program 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
Compound Retention Time (min)
Benzaldehyde (Starting Material)~5.5
Benzyl alcohol (TMS ether)~7.2

Visualizations

experimental_workflow_TLC cluster_prep Preparation cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_plate Spot TLC Plate (Reactant, Reaction Mix, Co-spot) prep_chamber->spot_plate Equilibrate develop_plate Develop Plate spot_plate->develop_plate Place in chamber visualize_plate Visualize Plate (UV, Stain) develop_plate->visualize_plate Dry analyze_results Analyze Rf Values visualize_plate->analyze_results Observe spots experimental_workflow_GC cluster_prep Sample Preparation cluster_analysis GC Analysis sample_reaction Take Reaction Aliquot derivatize Derivatize Sample (e.g., Silylation) sample_reaction->derivatize Dry & Add Reagent inject_sample Inject into GC derivatize->inject_sample Heat analyze_chromatogram Analyze Chromatogram (Retention Times, Peak Areas) inject_sample->analyze_chromatogram Run Method troubleshooting_logic start Problem with Reaction Monitoring is_tlc Using TLC? start->is_tlc is_gc Using GC? is_tlc->is_gc No tlc_problem What is the TLC issue? is_tlc->tlc_problem Yes gc_problem What is the GC issue? is_gc->gc_problem Yes streaking Streaking Spots tlc_problem->streaking no_spots No Spots Visible tlc_problem->no_spots poor_sep Poor Separation tlc_problem->poor_sep solve_streaking Dilute Sample or Add Modifier to Eluent streaking->solve_streaking solve_no_spots Use a Stain or Concentrate Sample no_spots->solve_no_spots solve_poor_sep Change Eluent Polarity poor_sep->solve_poor_sep peak_tailing Peak Tailing gc_problem->peak_tailing no_peak No Product Peak gc_problem->no_peak solve_tailing Derivatize Sample or Check for Active Sites peak_tailing->solve_tailing solve_no_peak Derivatize to Increase Volatility or Lower Injector Temp no_peak->solve_no_peak

References

Technical Support Center: Quenching Procedures for Asymmetric Reduction Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the quenching and work-up of asymmetric reduction reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of "quenching" in an asymmetric reduction reaction?

A1: Quenching serves two primary purposes. First, it neutralizes any unreacted, highly reactive reducing agent (e.g., Lithium Aluminum Hydride (LAH), Sodium Borohydride) to render the reaction mixture safe for handling and subsequent work-up. Second, it hydrolyzes intermediate species, such as metal alkoxides, to liberate the desired chiral alcohol product. A carefully executed quench is critical to prevent side reactions that could diminish yield or compromise the product's enantiomeric purity.

Q2: How do I select an appropriate quenching agent for my reaction?

A2: The choice of quenching agent depends primarily on the reducing agent used and the stability of the product.

  • For powerful, water-reactive hydrides like LiAlH₄ (LAH): A less reactive reagent is often used first to consume the bulk of the excess hydride before the addition of water. Common choices include ethyl acetate or acetone, which are added slowly at low temperatures (e.g., 0 °C). This is followed by a careful aqueous work-up.

  • For milder hydrides like NaBH₄: These reagents are less reactive and are often used in protic solvents like methanol or ethanol. The quench is typically simpler, often involving the addition of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl), to neutralize the reaction and hydrolyze the borate esters.

  • For Catalytic Hydrogenations (e.g., Noyori Reduction): The "quench" is effectively the termination of the reaction by releasing the hydrogen pressure. The work-up then focuses on separating the product from the catalyst. This typically involves filtration, often through a pad of celite or silica, to remove the metal catalyst before concentrating the product.

Q3: Can the quenching procedure affect my final enantiomeric excess (ee)?

A3: Absolutely. An improper quench is a common cause of reduced enantiomeric excess (% ee). Racemization or epimerization of the desired chiral alcohol can occur under harsh quenching conditions. Key factors that can compromise stereochemical integrity include:

  • Temperature Spikes: Many hydrides react exothermically with quenching agents. If the addition is too fast or cooling is inadequate, the resulting temperature increase can provide the energy needed for racemization.

  • pH Extremes: Strongly acidic or basic conditions during the quench and work-up can catalyze the racemization of certain chiral alcohols, particularly those with an adjacent stereocenter or activating group.

  • Prolonged Exposure: Leaving the product for extended periods under adverse pH or temperature conditions during work-up can also lead to a gradual loss of enantiopurity.

Troubleshooting Guides

Issue 1: My enantiomeric excess (% ee) is lower than expected after work-up.

This is a frequent challenge in asymmetric synthesis. If you've confirmed the ee of your starting materials and the reaction itself is known to be highly selective, the quenching and work-up steps are strong suspects.

Potential Cause Diagnostic Check Recommended Solution
Racemization/Epimerization during Quench Did the reaction flask become excessively warm during the addition of the quenching agent? Was a strong acid or base used in the work-up?Always perform the quench at low temperatures (e.g., 0 °C or below). Add the quenching agent slowly and dropwise with vigorous stirring. Use milder quenching reagents like saturated aq. NH₄Cl or Rochelle's salt solution instead of strong acids/bases where possible.
Suboptimal Reaction Temperature Was the internal reaction temperature carefully monitored and maintained throughout the experiment?Lowering the reaction temperature often enhances enantioselectivity by making the difference in activation energies between the two enantiomeric transition states more significant. Perform a temperature optimization study.
Presence of Impurities Are all reagents and solvents of high purity and anhydrous?Impurities in the starting material or solvents can interfere with the chiral catalyst or promote a non-selective background reaction. Consider repurifying substrates and ensure solvents are freshly distilled and dry.
Inaccurate Analytical Method Has the chiral HPLC or GC method been properly validated for resolution, accuracy, and linearity?Ensure baseline separation (Resolution > 1.5) of the enantiomers. A common pitfall is assuming equal detector response for both enantiomers; this should be verified.

G cluster_problem Problem cluster_causes Potential Causes (Quenching & Work-up Related) cluster_solutions Solutions Problem Low Enantiomeric Excess (% ee) Observed Temp Temperature Spike during Quench Problem->Temp Exothermic? pH Harsh pH Conditions (Strong Acid/Base) Problem->pH Reagents? Time Prolonged Work-up Time Problem->Time Duration? Agent Incorrect Quenching Agent Choice Problem->Agent Protocol? Sol_Temp Maintain low temp (e.g., 0 °C) Add quencher dropwise Temp->Sol_Temp Sol_pH Use mild buffers (e.g., aq. NH4Cl, Rochelle's Salt) pH->Sol_pH Sol_Time Minimize time between quench and isolation Time->Sol_Time Sol_Agent Use non-protic pre-quench for strong hydrides (e.g., EtOAc) Agent->Sol_Agent

Issue 2: A thick, unfilterable emulsion or gel formed during my LAH quench.

This is a common issue with aluminum hydride reductions, making product isolation difficult and leading to lower yields. It is caused by the formation of gelatinous aluminum salts.

Potential Cause Diagnostic Check Recommended Solution
Standard Water/Base Quench Was the standard "1:1:3" (water:15% NaOH:water) method used?This method can sometimes produce fine precipitates. Consider alternative work-ups.
Formation of Aluminum Salts Is the solid material a fine, gelatinous precipitate?The "Fieser method" is a reliable alternative. For each 'x' g of LAH used, add 'x' mL of water, followed by 'x' mL of 15% aq. NaOH, and finally '3x' mL of water, all added dropwise at 0 °C. Stirring for 15-30 minutes should produce a granular, easily filterable solid.
Product Trapped in Salts Is the yield low despite complete reaction?Use of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is highly effective. Rochelle's salt is a chelating agent for aluminum and helps to break up emulsions, resulting in two clear, separable layers.

Data Presentation

The choice of reaction parameters, which are closely linked to the quenching strategy, can significantly impact stereochemical outcomes.

Table 1: Effect of Temperature and Solvent on Enantioselectivity

The following table summarizes the impact of key reaction parameters on enantiomeric excess in a representative asymmetric reduction of a ketone using a chiral auxiliary. While not a direct comparison of quenching agents, it highlights how conditions surrounding the reaction and work-up are critical.

Entry Solvent Temperature (°C) Yield (%) ee (%)
1Toluene09585
2Toluene-209492
3Toluene-7890>99
4THF09682
5THF-789197
6CH₂Cl₂-788895

Data is representative and compiled for illustrative purposes.

Experimental Protocols & Methodologies

Protocol 1: Standard Quenching Protocol for a Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction uses a chiral oxazaborolidine catalyst with borane as the stoichiometric reducing agent.

  • Reaction Completion: Once the reaction is deemed complete by TLC or LCMS, maintain the reaction mixture at the final reaction temperature (e.g., -40 °C to -78 °C).

  • Quenching: Slowly and carefully add methanol dropwise to the reaction mixture. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the bubbling ceases.

  • Warm and Extract: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G start Asymmetric Reduction (e.g., CBS) quench 1. Quench Reaction (Slow addition of Methanol at low temp) start->quench warm 2. Warm to Room Temperature & Add 1M HCl quench->warm extract 3. Aqueous Work-up (Extraction with organic solvent) warm->extract purify 4. Isolate & Purify Product (Dry, Concentrate, Chromatography) extract->purify end Chiral Alcohol purify->end

Protocol 2: "Fieser Method" for Quenching a LiAlH₄ Reduction

This method is designed to produce granular aluminum salts that are easy to filter, improving product isolation.

  • Cooling: After the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. Dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether or THF) if it is too concentrated.

  • Sequential Addition: For every 1 g of LiAlH₄ used in the reaction, add the following reagents dropwise in sequence with vigorous stirring: a. 1 mL of water b. 1 mL of 15% aqueous sodium hydroxide (NaOH) solution c. 3 mL of water

  • Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 15-30 minutes. A white, granular precipitate should form.

  • Drying & Filtration: Add a drying agent like anhydrous magnesium sulfate or sodium sulfate and stir for another 15 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washings and remove the solvent in vacuo to yield the crude product.

Start/End Critical Step Process Step

>]; }

Start [label="LAH Reduction\nComplete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cool [label="Cool to 0 °C"]; Add_H2O [label="Dropwise H₂O\n(1 mL per g LAH)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_NaOH [label="Dropwise 15% NaOH\n(1 mL per g LAH)", fillcolor="#FBBC05", fontcolor="#202124"]; Add_H2O_2 [label="Dropwise H₂O\n(3 mL per g LAH)", fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Warm & Stir\n(15-30 min)"]; Filter [label="Dry & Filter\n(Anhydrous MgSO₄, Celite)"]; End [label="Isolated Chiral\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cool; Cool -> Add_H2O; Add_H2O -> Add_NaOH; Add_NaOH -> Add_H2O_2; Add_H2O_2 -> Stir; Stir -> Filter; Filter -> End; } dddot Caption: Logical flow for the Fieser quenching procedure.

Workup and extraction techniques for 3-(hydroxymethyl)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(hydroxymethyl)cyclohexanone. The information is designed to address common challenges encountered during workup and extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the workup and extraction of this compound?

A1: Due to the presence of both a ketone and a hydroxyl group, this compound is a polar molecule with significant water solubility.[1] This property can lead to several challenges during workup and extraction, including:

  • Low recovery from aqueous layers: The product may preferentially remain in the aqueous phase during standard liquid-liquid extractions.[1]

  • Emulsion formation: The presence of the polar functional groups can lead to the formation of stable emulsions, making phase separation difficult.

  • Co-extraction of impurities: Polar byproducts and residual reagents may be co-extracted with the desired product into the organic phase.

Q2: Which solvents are recommended for the extraction of this compound?

A2: Ethyl acetate and diethyl ether are commonly used solvents for extracting this compound from aqueous solutions.[1] Methylene chloride has also been noted for its ability to preferentially dissolve ketones in the presence of water-soluble alcohols.[2] The choice of solvent may depend on the specific reaction conditions and impurities present.

Q3: How can I improve the extraction efficiency of the polar this compound product?

A3: To improve the recovery of this polar molecule from an aqueous reaction mixture, consider the following techniques:

  • Salting out: Saturate the aqueous layer with a salt, such as sodium chloride (NaCl), to decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.[1]

  • Continuous liquid-liquid extraction: For highly water-soluble products, a continuous liquid-liquid extractor can be employed over several hours to ensure complete recovery.[1]

  • Multiple extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally a more efficient method for recovering dissolved solutes.

Q4: What are common side reactions and how can the resulting impurities be removed during workup?

A4: Side reactions can include over-oxidation of the primary alcohol to a carboxylic acid or the formation of condensation products.[3] Purification is typically achieved through silica gel column chromatography.[1][4] If borane reagents are used in the synthesis, residual boron compounds can be removed by concentrating the reaction mixture from methanol repeatedly, which forms the volatile trimethyl borate.[5][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield After Extraction The product is highly soluble in the aqueous phase and is not being efficiently extracted.[1]- Saturate the aqueous layer with NaCl before extraction.[1]- Increase the number of extractions (e.g., 3-5 times).- Use a continuous liquid-liquid extractor for exhaustive extraction.[1]
Persistent Emulsion During Extraction The polarity of the product and potential byproducts can stabilize emulsions.- Add brine (saturated NaCl solution) to help break the emulsion.- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period to allow for phase separation.- Centrifugation can also be effective in breaking emulsions.
Product Contaminated with Starting Material or Byproducts Incomplete reaction or co-extraction of polar impurities.- Monitor the reaction to completion using TLC or GC.[4]- Optimize the purification step. Flash column chromatography on silica gel is a common and effective method.[1][4]- Wash the combined organic layers with appropriate aqueous solutions (e.g., saturated sodium bicarbonate to remove acidic impurities, brine to remove excess water).[7][8]
Difficulty Removing Water from the Final Product This compound is hygroscopic and can retain water.- Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[1][4]- For trace amounts of water in the final product, azeotropic distillation with a suitable solvent (e.g., toluene) may be effective.

Experimental Protocols

General Workup and Extraction Protocol (Following a Reduction Reaction)
  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a quenching solution, such as saturated aqueous ammonium chloride (NH₄Cl) or water, to decompose any remaining reducing agent.[4][9]

  • pH Adjustment (if necessary): If the reaction was performed under acidic or basic conditions, neutralize the mixture with a suitable acid or base.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or diethyl ether.[1] For a 100 mL aqueous solution, three extractions with 50 mL of ethyl acetate are recommended.

  • Washing: Combine the organic extracts and wash sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts.[8]

    • Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.[8]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][4]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1][4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1][4]

Quantitative Data Summary

Synthesis Method Precursor Key Reagents/Catalyst Yield Enantiomeric Excess (e.e.) Reference
Biocatalytic ReductionEthyl 3-oxocyclohexanecarboxylateBaker's Yeast (Saccharomyces cerevisiae)ModerateHigh[1]
Asymmetric Reduction3-Oxocyclohexanecarbaldehyde(S)-2-Methyl-CBS-oxazaborolidine, Borane-THF complexGood>95%[7]
Chemoenzymatic ResolutionRacemic this compoundLipase, Acylating Agent~50% (for the desired enantiomer)>99%[7]
BiotransformationNot specifiedImmobilized Baker's YeastNot specified93.3%[10]

Visualized Workflows

G General Workup and Extraction Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_mixture Reaction Mixture quench Quench Reaction (e.g., sat. NH4Cl) reaction_mixture->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (sat. NaHCO3, Brine) extract->wash dry Dry Organic Layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product Pure this compound chromatography->final_product

Caption: General workflow for the workup and extraction of this compound.

G Troubleshooting Logic for Low Extraction Yield start Low Yield After Initial Extraction check_polarity Is the product highly polar? start->check_polarity add_salt Saturate Aqueous Layer with NaCl ('Salting Out') check_polarity->add_salt Yes re_evaluate Re-evaluate Yield check_polarity->re_evaluate No increase_extractions Increase Number of Extractions add_salt->increase_extractions continuous_extraction Use Continuous Liquid-Liquid Extraction increase_extractions->continuous_extraction If yield is still low increase_extractions->re_evaluate If sufficient continuous_extraction->re_evaluate

Caption: Decision-making workflow for addressing low extraction yields.

References

Validation & Comparative

Comparative analysis of synthetic routes to (R)-3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic routes to (R)-3-(hydroxymethyl)cyclohexanone reveals several effective strategies, each with distinct advantages and limitations. This guide provides a detailed comparison of these methods to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs. The primary synthetic strategies include asymmetric reduction of a prochiral precursor, chemoenzymatic resolution of a racemic mixture, biocatalytic asymmetric reduction, and direct asymmetric chemical synthesis.

Comparative Performance of Synthetic Routes

The selection of an optimal synthetic route depends on various factors, including yield, enantioselectivity, cost of reagents, and process complexity. The following table summarizes the key performance indicators for the prominent synthetic routes to (R)-3-(hydroxymethyl)cyclohexanone.

MetricAsymmetric ReductionChemoenzymatic ResolutionBiocatalytic Reduction (Yeast)Asymmetric Chemical SynthesisOrganocatalytic Hydroxymethylation
Overall Yield HighModerateModerateHighModerate to Good
Enantiomeric Excess Excellent (>99%)Excellent (>99%)HighExcellent (>99%)Up to 95%[1]
Starting Material(s) Cyclohexanone, Ethyl Formate3-Oxocyclohexanecarboxylic AcidEthyl 3-oxocyclohexanecarboxylate3-OxocyclohexanecarbaldehydeCyclohexanone, Formaldehyde
Key Catalyst CBS CatalystLipaseBaker's YeastRuthenium CatalystL-Proline[1] or L-Threonine[1]
Process Complexity Multi-stepMulti-stepSingle biocatalytic stepSingle stepSingle step
Environmental Impact Moderate (organic solvents)Low (aqueous media)Low (green solvent)Moderate (metal catalyst)Low to Moderate

Synthetic Strategies and Experimental Protocols

Asymmetric Reduction of a Prochiral Precursor

This strategy involves the creation of a prochiral intermediate, 3-oxocyclohexanecarbaldehyde, from cyclohexanone, followed by an enantioselective reduction of the aldehyde functionality to establish the chiral center. The Corey-Bakshi-Shibata (CBS) reduction is a highly selective method for this transformation.[2]

Start Cyclohexanone Intermediate 3-Oxocyclohexanecarbaldehyde Start->Intermediate  Claisen Condensation  (Ethyl Formate, NaH) Product (R)-3-(hydroxymethyl)cyclohexanone Intermediate->Product  Asymmetric Reduction  (CBS Catalyst) Start 3-Oxocyclohexanecarboxylic Acid Racemate Racemic 3-(hydroxymethyl)cyclohexanone Start->Racemate  Reduction  (Borane-DMS) Resolution Lipase-Catalyzed Kinetic Resolution Racemate->Resolution Product (R)-3-(hydroxymethyl)cyclohexanone Resolution->Product  Separation Byproduct (S)-3-(acetoxymethyl)cyclohexanone Resolution->Byproduct  Acylation Cyclohexanone Cyclohexanone Oxo_aldehyde 3-Oxocyclohexanecarbaldehyde Cyclohexanone->Oxo_aldehyde  Formylation Final_Product (R)-3-(hydroxymethyl)cyclohexanone Cyclohexanone->Final_Product  Organocatalytic  Hydroxymethylation Oxo_aldehyde->Final_Product  Asymmetric Reduction  (CBS or Ru Catalyst) Oxo_acid 3-Oxocyclohexanecarboxylic Acid Racemic_alcohol Racemic this compound Oxo_acid->Racemic_alcohol  Reduction Racemic_alcohol->Final_Product  Enzymatic Resolution

References

A Comparative Guide to Asymmetric Reduction and Chemoenzymatic Resolution for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a critical challenge in modern chemistry, particularly within the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The biological activity of a chiral molecule is often exclusive to a single enantiomer, making the production of single-enantiomer drugs and chemicals essential.[2] This guide provides an objective, data-driven comparison of two powerful strategies for achieving this: Asymmetric Reduction and Chemoenzymatic Resolution.

At a Glance: Key Differences

FeatureAsymmetric Reduction (Asymmetric Catalysis)Chemoenzymatic Resolution
Principle Direct synthesis of a single enantiomer from a prochiral precursor.[3]Separation of a racemic mixture via selective transformation of one enantiomer.[3]
Starting Material Prochiral (achiral)Racemic (50:50 mixture of enantiomers)
Theoretical Max. Yield Up to 100%.[3]50% (Kinetic Resolution); Up to 100% (Dynamic Kinetic Resolution).[3][4]
Atom Economy HighLower (for Kinetic Resolution); High (for Dynamic Kinetic Resolution)
Key Advantage High atom economy and potential for high yields of the desired enantiomer.[3]High enantioselectivity under mild, environmentally benign reaction conditions.[3]
Common Challenges Development of highly active and selective catalysts can be challenging and costly.[3]Limited to a 50% yield (KR); requires separation of product and unreacted substrate.[3] DKR requires compatible chemo- and biocatalysts.[5]
Typical Catalysts Chiral metal complexes (e.g., Ru, Rh, Pd), Organocatalysts (e.g., CBS catalysts, chiral phosphoric acids).[3][6][7]Enzymes (e.g., Lipases, Transaminases, Proteases) often paired with a metal catalyst for racemization in DKR.[3][8]

Asymmetric Reduction

Asymmetric reduction is a premier method for synthesizing chiral alcohols from prochiral ketones, offering an atom-economical route directly to the desired product.[3][7] This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reduction, creating one enantiomer in excess.

Principle of Operation

The core of this method involves the transfer of a hydride to a prochiral ketone, guided by a chiral catalyst. The catalyst, whether a metal complex with a chiral ligand or an organocatalyst, creates a chiral environment around the substrate, forcing the hydride to attack from a specific face, thus producing a predominance of one enantiomer.[7][9]

Asymmetric_Reduction cluster_workflow Asymmetric Reduction Workflow Prochiral Prochiral Substrate (e.g., Ketone) Product Single Enantiomer (e.g., Chiral Alcohol) Prochiral->Product Asymmetric Reduction Catalyst Chiral Catalyst + H- source Catalyst->Product Result High Yield (up to 100%) High e.e. Product->Result

Caption: Workflow for Asymmetric Reduction.

Quantitative Data

The following table summarizes the performance of various catalytic systems in the asymmetric reduction of ketones.

SubstrateCatalyst SystemH-SourceYield (%)e.e. (%)Reference
Acetophenone[RuCl₂(p-cymene)]₂ / (-)-Ephedrine HClWater99.375[6]
1-Tetralone(R)-CBS Catalyst (10 mol%) / BH₃THF9596[7]
2-ChloroacetophenoneChiral Lactam Alcohol (10 mol%) / BH₃THF9298[7]
Phthalimide-protected amino ketones(R)-25a / H₂-10097[6]
Experimental Protocol: Asymmetric Reduction of Acetophenone using a CBS Catalyst

This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction.[7]

  • Catalyst Preparation (In Situ): To a dry, argon-purged flask, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (10 mol%) and anhydrous Tetrahydrofuran (THF). Cool the solution to 0°C.

  • Borane Addition: Slowly add a 1.0 M solution of Borane-THF complex (BH₃·THF, 1.0 equivalent) to the catalyst solution. Stir the mixture at room temperature for 15 minutes to allow for the formation of the active oxazaborolidine catalyst.

  • Substrate Addition: Cool the reaction mixture to -20°C and add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -20°C and monitor its progress using Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), slowly add methanol at 0°C to quench the excess borane.

  • Workup and Purification: Warm the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analysis: Purify the crude product by flash column chromatography on silica gel to afford (R)-1-phenylethanol. Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Chemoenzymatic Resolution

Chemoenzymatic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture.[3] It is particularly valuable for its mild reaction conditions and exquisite selectivity.

Principle of Operation

In a standard Kinetic Resolution (KR) , an enzyme selectively catalyzes the transformation (e.g., acylation) of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. This allows for the separation of the two, but with a theoretical maximum yield of only 50% for each.[3][4]

Kinetic_Resolution cluster_workflow Kinetic Resolution (KR) Workflow Racemate Racemic Mixture (R-Substrate + S-Substrate) Product Transformed S-Product Racemate->Product Selective Transformation Unreacted Unreacted R-Substrate Racemate->Unreacted Selective Transformation Enzyme Enzyme (e.g., Lipase) Enzyme->Product Result Max 50% Yield (for each) Product->Result Unreacted->Result

Caption: Workflow for Chemoenzymatic Kinetic Resolution.

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation.[5] In DKR, a second catalyst (typically a metal complex) is added to continuously racemize the slow-reacting enantiomer back into the racemic mixture.[5] This allows the enzyme to eventually convert the entire starting material into a single enantiomer of the product, achieving a theoretical yield of up to 100%.[10]

DKR cluster_workflow Dynamic Kinetic Resolution (DKR) Workflow R_Sub R-Substrate S_Sub S-Substrate R_Sub->S_Sub Racemization S_Prod S-Product S_Sub->S_Prod Fast Enzymatic Transformation Result High Yield (up to 100%) High e.e. S_Prod->Result Enzyme Enzyme Rac_Cat Racemization Catalyst

Caption: Workflow for Chemoenzymatic Dynamic Kinetic Resolution.

Quantitative Data

The following table summarizes the performance of DKR systems for producing chiral amines and alcohols.

SubstrateEnzymeRacemization CatalystAcyl DonorYield (%)e.e. (%)Reference
1-PhenylethylamineNovozym-435Pd⁰-AmP-MCFEthyl methoxyacetate>99>99[8]
1-PhenylethylamineNovozym-435Pd/BaSO₄Isopropenyl acetate9599[5]
(rac)-1-AminoindaneImmobilized LipaseFlow Reactor (Pd catalyst)->95>99[5]
Secondary AlcoholsImmobilized LipaseAqueous H₂SO₄ (in Pickering Emulsion)->99>99[11]
Experimental Protocol: DKR of 1-Phenylethylamine

This protocol is a representative example of a chemoenzymatic DKR process.[8]

  • Reactor Setup: To a dry reaction vial, add the racemization catalyst (e.g., 1.25 mol% Pd⁰-AmP-MCF), the enzyme (e.g., Novozym-435, 20 mg/mL), and a suitable solvent (e.g., toluene).

  • Substrate and Reagent Addition: Add racemic 1-phenylethylamine (1.0 equivalent) and the acyl donor (e.g., ethyl methoxyacetate, 1.5 equivalents) to the vial.

  • Reaction Conditions: Seal the vial and stir the suspension at a controlled temperature (e.g., 70°C). For some racemization catalysts, an atmosphere of H₂ may be required.

  • Reaction Monitoring: Monitor the conversion and enantiomeric excess of the product by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or HPLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and filter to remove the immobilized enzyme and heterogeneous catalyst.

  • Analysis: Wash the filtrate, dry the organic layer, and concentrate under reduced pressure. The resulting amide product can be purified by chromatography if necessary. The enantiomeric excess is confirmed by chiral HPLC analysis.

Conclusion and Decision-Making Framework

Both asymmetric reduction and chemoenzymatic resolution are highly valuable and powerful strategies for accessing enantiopure chiral compounds. The optimal choice depends heavily on the specific requirements of the synthesis.[3]

  • Choose Asymmetric Reduction when:

    • High atom economy and high theoretical yield are paramount.[3]

    • A well-established and efficient chiral catalyst is available for the specific prochiral substrate.

    • The starting material is achiral and readily available.

  • Choose Chemoenzymatic Resolution when:

    • Extremely high enantioselectivity under mild, environmentally friendly conditions is the primary goal.[3]

    • The starting material is a racemate that is inexpensive or easily synthesized.

    • A Dynamic Kinetic Resolution (DKR) is feasible, combining the high selectivity of an enzyme with a compatible racemization catalyst to overcome the 50% yield limitation of simple kinetic resolution.[10]

The continuous development of new catalysts, both chemical and biological, is constantly expanding the scope and efficiency of both methodologies, making them indispensable tools in the field of chiral synthesis.[3][12]

References

Efficacy of Chiral Organocatalysts in Asymmetric Aldol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. This guide offers an objective comparison of three prominent classes of chiral organocatalysts—Proline and its derivatives, Diphenylprolinol Silyl Ethers, and Squaramide-based catalysts—focusing on their performance in the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction.

The rise of organocatalysis has provided a powerful, green alternative to traditional metal-based catalysis. Organocatalysts are typically less sensitive to air and moisture, often derived from natural sources, and generally have lower toxicity, making them highly attractive for pharmaceutical development and large-scale chemical synthesis.

Performance Data in the Asymmetric Aldol Reaction

The following table summarizes quantitative data on the performance of representative catalysts from each class in the asymmetric aldol reaction. The reaction between an aromatic aldehyde and a ketone is a common benchmark for evaluating catalyst efficacy, with key metrics being yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).

Catalyst ClassCatalyst ExampleAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)dr (anti:syn)
Proline & Derivatives L-Prolinep-NitrobenzaldehydeAcetone30DMSO46876Not Reported
(S)-1-(2-pyrrolidinylmethyl)-pyrrolidineIsobutyraldehydePropionaldehyde10CH₂Cl₂11-2682>9924:1
Diphenylprolinol Silyl Ethers O-TMS-diphenylprolinolCinnamaldehydeCyclopentadiene2TolueneNot Reported9994 (exo)85:15 (exo:endo)
Squaramide Catalysts Cinchonidine-derived squaramidep-NitrobenzaldehydeCyclohexanone1n-heptane249670.595:5

Experimental Protocols

Reproducibility is fundamental to scientific research. The following is a detailed, representative methodology for conducting an asymmetric aldol reaction using an organocatalyst.

General Experimental Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
  • Reaction Setup: In a vial, the organocatalyst (typically 5-30 mol%) is dissolved in the chosen solvent (e.g., DMSO, CH₂Cl₂, Toluene) at the designated reaction temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Addition of Reactants: The ketone (e.g., 5 equivalents) is added to the catalyst solution, followed by the aldehyde (1 equivalent).

  • Reaction Monitoring: The reaction mixture is stirred vigorously and monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy, until the starting aldehyde is consumed. Reaction times can vary from a few hours to several days.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

  • Stereochemical Analysis: The enantiomeric excess (ee%) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis. The diastereomeric ratio (dr) is typically determined by ¹H NMR analysis of the crude reaction mixture.

Visualized Workflows and Mechanisms

To aid in the conceptual understanding of catalyst selection and the underlying reaction mechanism, the following diagrams are provided.

Catalyst_Evaluation_Workflow cluster_planning Phase 1: Planning & Selection cluster_execution Phase 2: Experimental Execution cluster_optimization Phase 3: Optimization & Validation A Define Target Transformation (e.g., Aldol Reaction) B Literature Review: Identify Catalyst Classes (Proline, MacMillan, Squaramide) A->B C Select Candidate Catalysts B->C D Screening of Catalysts (Standard Conditions) C->D E Analysis of Key Metrics (Yield, ee%, dr) D->E E->C Re-evaluate F Identify Lead Catalyst E->F High Performance? G Reaction Condition Optimization (Solvent, Temp., Loading) F->G H Substrate Scope Evaluation G->H I Final Protocol H->I

Caption: A logical workflow for selecting and optimizing a chiral organocatalyst.

The catalytic cycle of proline in the aldol reaction proceeds through an enamine intermediate, a mechanism that mimics the action of Class I aldolase enzymes.

Enamine_Catalytic_Cycle Ketone Ketone (Donor) Enamine Enamine Intermediate Ketone->Enamine + Proline - H₂O Proline Proline Catalyst Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Acceptor) Product Aldol Product Iminium->Product + H₂O Product->Proline Catalyst Regeneration Hydrolysis H₂O

Caption: The enamine mechanism for the proline-catalyzed asymmetric aldol reaction.

Validating the Stereochemistry of (R)-3-(hydroxymethyl)cyclohexanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's stereochemistry is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comprehensive comparison of key analytical techniques for the validation of the stereochemistry of (R)-3-(hydroxymethyl)cyclohexanone, a versatile chiral building block in organic synthesis.

This document outlines the experimental protocols and presents comparative data for three powerful analytical methods: Chiral High-Performance Liquid Chromatography (HPLC), Mosher's Ester Analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and provides orthogonal data to confidently assign the absolute configuration and determine the enantiomeric purity of this important chiral intermediate.

Comparative Analysis of Stereochemical Validation Methods

The selection of an appropriate analytical technique for stereochemical validation depends on several factors, including the developmental stage of the compound, the available instrumentation, and the specific information required (i.e., enantiomeric excess vs. absolute configuration). The following tables summarize the key performance indicators for Chiral HPLC, Mosher's Ester Analysis, and VCD for the analysis of (R)-3-(hydroxymethyl)cyclohexanone.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data

ParameterValue
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase 90:10 (v/v) Hexane/Isopropanol
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Retention Time (R)-enantiomer 12.5 min
Retention Time (S)-enantiomer 15.2 min
Resolution (Rs) > 2.0
Enantiomeric Excess (% ee) ≥ 99%

Note: The data presented is illustrative and based on typical separation parameters for similar chiral compounds. Actual retention times may vary based on specific instrument and column conditions.

Table 2: Mosher's Ester Analysis - 1H NMR Chemical Shift Data (ΔδSR)

Proton Assignmentδ (S-MTPA Ester) [ppm]δ (R-MTPA Ester) [ppm]ΔδSR (δS - δR) [ppm]
-CH2OHa 4.354.25+0.10
-CH2OHb 4.284.20+0.08
H2ax 2.452.55-0.10
H2eq 2.602.70-0.10
H4ax 1.501.40+0.10
H4eq 1.901.80+0.10

Note: This data is a representative example for a chiral alcohol and illustrates the expected sign of ΔδSR for an (R)-alcohol according to Mosher's model. Actual chemical shifts will need to be determined experimentally.

Table 3: Vibrational Circular Dichroism (VCD) Spectroscopy Data

Vibrational ModeFrequency (cm-1)Predicted VCD Intensity (R-enantiomer)
C=O Stretch ~1715Positive
C-O Stretch (-CH2OH) ~1050Negative
Ring C-H Stretches 2850-3000Complex pattern of positive and negative bands

Note: The predicted VCD intensities are based on theoretical calculations and serve as a guide for interpreting experimental spectra.

Experimental Protocols

Detailed methodologies for each of the cited experiments are provided below to facilitate the replication and adaptation of these techniques in your laboratory.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric excess (% ee) of (R)-3-(hydroxymethyl)cyclohexanone.

Materials:

  • HPLC system with a UV detector

  • Chiralcel® OD-H column (250 x 4.6 mm, 5 µm) or equivalent

  • HPLC-grade hexane and isopropanol

  • (R)-3-(hydroxymethyl)cyclohexanone sample

  • Racemic 3-(hydroxymethyl)cyclohexanone standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) hexane/isopropanol. Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known amount of the (R)-3-(hydroxymethyl)cyclohexanone sample in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard at the same concentration.

  • Instrument Setup:

    • Install the Chiralcel® OD-H column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 210 nm.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to verify the resolution of the method.

    • Inject the sample solution.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100.

Mosher's Ester Analysis via 1H NMR Spectroscopy

Objective: To determine the absolute configuration of the stereocenter in this compound.

Materials:

  • NMR spectrometer (≥400 MHz)

  • High-quality NMR tubes

  • Deuterated chloroform (CDCl3)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • This compound sample

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In a clean, dry vial, dissolve this compound (1 eq) and (R)-MTPA (1.2 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) and DCC (1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent and purify the crude ester by flash chromatography.

  • Preparation of the (R)-MTPA Ester:

    • Follow the same procedure as above, but use (S)-MTPA instead of (R)-MTPA.

  • NMR Analysis:

    • Prepare NMR samples of the (S)-MTPA ester and the (R)-MTPA ester in CDCl3.

    • Acquire 1H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for each ester, paying close attention to the protons on either side of the newly formed ester linkage.

  • Data Analysis:

    • Calculate the chemical shift difference (ΔδSR = δS - δR) for each corresponding proton.

    • Apply Mosher's model: Protons on one side of the MTPA plane will have positive ΔδSR values, while protons on the other side will have negative values. This pattern allows for the assignment of the absolute configuration of the alcohol.[1][2][3]

Vibrational Circular Dichroism (VCD) Spectroscopy

Objective: To provide an independent confirmation of the absolute configuration.

Materials:

  • VCD spectrometer

  • IR-transparent sample cell

  • Carbon tetrachloride (CCl4) or other suitable solvent

  • (R)-3-(hydroxymethyl)cyclohexanone sample

Procedure:

  • Sample Preparation: Prepare a solution of (R)-3-(hydroxymethyl)cyclohexanone in CCl4 at a concentration suitable for VCD analysis (typically 10-50 mg/mL).

  • Instrument Setup:

    • Configure the VCD spectrometer for the mid-IR region.

    • Acquire a background spectrum of the solvent in the sample cell.

  • Analysis:

    • Acquire the VCD and IR spectra of the sample solution.

    • The VCD spectrum will show both positive and negative bands corresponding to the differential absorption of left and right circularly polarized light.

  • Data Analysis:

    • Compare the experimental VCD spectrum to a theoretically predicted spectrum for the (R)-enantiomer. A good match between the experimental and theoretical spectra provides strong evidence for the assigned absolute configuration.[4][5]

Visualizing the Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (90:10 Hexane/IPA) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Sample and Racemic Standard (1 mg/mL) inject_racemic Inject Racemic Standard prep_sample->inject_racemic inject_sample Inject Sample inject_racemic->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate_ee Calculate % Enantiomeric Excess integrate->calculate_ee

Caption: Workflow for Chiral HPLC Analysis.

Moshers_Ester_Workflow cluster_synthesis Ester Synthesis cluster_nmr NMR Analysis cluster_data Data Analysis synth_s Synthesize (S)-MTPA Ester (using (R)-MTPA) acquire_s Acquire 1H NMR of (S)-MTPA Ester synth_s->acquire_s synth_r Synthesize (R)-MTPA Ester (using (S)-MTPA) acquire_r Acquire 1H NMR of (R)-MTPA Ester synth_r->acquire_r assign_peaks Assign Proton Signals acquire_s->assign_peaks acquire_r->assign_peaks calculate_delta Calculate ΔδSR (δS - δR) assign_peaks->calculate_delta determine_config Determine Absolute Configuration calculate_delta->determine_config

References

A Comparative Guide to Analytical Techniques for Determining Enantiomeric Excess of 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (e.e.) of chiral molecules is a critical step in synthesis, purification, and quality control. 3-(Hydroxymethyl)cyclohexanone, a versatile chiral building block, is no exception. This guide provides an objective comparison of the primary analytical techniques for determining its enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral resolving agents.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of each analytical technique for the determination of the enantiomeric excess of this compound. Please note that while these values are based on typical performance for similar analytes, they may vary depending on the specific instrumentation and experimental conditions.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers with a chiral stationary phase.[1][2]Differential partitioning of volatile enantiomers with a chiral stationary phase.[3]Formation of transient diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals for each enantiomer.[4]
Typical Resolution (Rs) > 1.5 (baseline separation)> 1.5 (baseline separation)Dependent on the resolving agent and magnetic field strength.
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 15 minutes per sample
Limit of Detection (LOD) ng/mL to µg/mL rangepg/mL to ng/mL rangemg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangemg/mL range
Precision (%RSD) < 2%< 2%< 5%
Sample Requirements Soluble in a suitable mobile phaseVolatile and thermally stable (or derivable)Soluble in a deuterated solvent, relatively pure sample required
Instrumentation Cost HighModerate to HighVery High
Solvent Consumption HighLowLow

Mandatory Visualization: Experimental Workflow

The general workflow for determining the enantiomeric excess of this compound using chromatographic or spectroscopic techniques is outlined below.

G General Workflow for Enantiomeric Excess Determination cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing Sample Racemic or Enantioenriched This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, e.g., for GC or indirect HPLC) Dissolution->Derivatization NMR Chiral NMR Dissolution->NMR Spectroscopic Analysis HPLC Chiral HPLC Derivatization->HPLC Chromatographic Separation GC Chiral GC Derivatization->GC Chromatographic Separation Acquisition Data Acquisition (Chromatogram/Spectrum) HPLC->Acquisition GC->Acquisition NMR->Acquisition Integration Peak Integration or Signal Integration Acquisition->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Caption: General workflow for the determination of enantiomeric excess.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These are proposed starting points and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the separation and quantification of enantiomers.[1][2] The direct approach, utilizing a chiral stationary phase (CSP), is often preferred for its simplicity. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including those with hydroxyl and keto functionalities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV or Evaporative Light Scattering Detector (ELSD)

Proposed Method:

  • Column: A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), is a good starting point.

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (due to the carbonyl chromophore) or ELSD if UV response is poor.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[3] this compound is amenable to GC analysis. The use of a cyclodextrin-based chiral capillary column is recommended.

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Split/splitless injector

  • Autosampler

Proposed Method:

  • Column: A capillary column with a chiral stationary phase, such as a derivatized β- or γ-cyclodextrin.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID)

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 200 °C at 5 °C/min.

  • Injection Mode: Split injection with a split ratio of 50:1.

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents

NMR spectroscopy in the presence of a chiral resolving agent can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation.[4] Chiral lanthanide shift reagents or chiral derivatizing agents are used to induce chemical shift non-equivalence between the enantiomers.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Proposed Method using a Chiral Shift Reagent:

  • Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) is a common choice.

  • Solvent: Deuterated chloroform (CDCl₃)

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the this compound sample in 0.5 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add small, incremental amounts of the chiral shift reagent (e.g., 2-5 mg portions) to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition until baseline separation of a pair of corresponding signals for the two enantiomers is observed. The protons adjacent to the hydroxyl or carbonyl group are often the most affected.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. e.e. (%) = [(Integral₁ - Integral₂) / (Integral₁ + Integral₂)] x 100 Where Integral₁ and Integral₂ are the integration values for the signals of the major and minor enantiomers, respectively.

Proposed Method using a Chiral Derivatizing Agent:

  • Chiral Derivatizing Agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) can be used to convert the alcohol functionality into diastereomeric esters.

  • Reaction:

    • In a small vial, dissolve the this compound sample and a slight excess of Mosher's acid chloride in an anhydrous solvent like pyridine or dichloromethane.

    • Allow the reaction to proceed to completion.

    • Remove the solvent and any excess reagents.

  • NMR Analysis:

    • Dissolve the resulting diastereomeric esters in CDCl₃.

    • Acquire a ¹H or ¹⁹F NMR spectrum. The signals of the methoxy group or the trifluoromethyl group of the Mosher's esters will appear at different chemical shifts for the two diastereomers.

  • Data Analysis: The diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material, is determined by integrating the distinct signals for each diastereomer.

Conclusion

The selection of the most appropriate analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the sample matrix. Chiral HPLC and chiral GC are powerful separation techniques that provide excellent resolution and sensitivity. NMR spectroscopy with chiral resolving agents offers a rapid method for determining enantiomeric excess without the need for chromatographic separation, although it is generally less sensitive. For routine analysis and high-throughput screening, chiral HPLC and GC are often the methods of choice. NMR can be a valuable complementary technique, especially for structural confirmation and when reference standards are unavailable. Proper method development and validation are crucial to ensure accurate and reliable results for any of these techniques.

References

(R)- vs (S)-3-(hydroxymethyl)cyclohexanone: A Comparative Guide to Biological Activity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant disparity in the documented biological activities of (R)- and (S)-3-(hydroxymethyl)cyclohexanone. The current body of research predominantly focuses on the utility of the (R)-enantiomer as a versatile chiral building block in the synthesis of complex, biologically active molecules. In contrast, there is a notable absence of studies investigating the biological effects of the (S)-enantiomer. Consequently, a direct comparison of the intrinsic biological activities of the two enantiomers is not possible based on available data. This guide, therefore, provides a detailed overview of the known applications and inferred biological relevance of the (R)-enantiomer, alongside hypothetical considerations for its mechanism of action, while highlighting the current knowledge gap regarding its (S)-counterpart.

(R)-3-(hydroxymethyl)cyclohexanone: A Key Precursor to Potent Therapeutics

(R)-3-(hydroxymethyl)cyclohexanone has emerged as a valuable intermediate in medicinal chemistry due to its bifunctional nature, possessing both a ketone and a primary alcohol on a chiral cyclohexane scaffold.[1][2] This structure makes it an ideal starting material for the stereoselective synthesis of pharmacologically active compounds.[1]

Application in Anti-inflammatory Drug Synthesis

A primary application of (R)-3-(hydroxymethyl)cyclohexanone is in the synthesis of TBE-31, a potent anti-inflammatory and cytoprotective agent.[1] TBE-31 is a tricyclic bis(cyanoenone) that functions as a powerful activator of the Keap1/Nrf2/antioxidant response element pathway, which is crucial for cellular defense against oxidative stress and inflammation.[1] The chirality of (R)-3-(hydroxymethyl)cyclohexanone is essential for the enantioselective synthesis of the core tricyclic structure of TBE-31.[1]

The biological activity of TBE-31, synthesized from the (R)-enantiomer, has been quantified in various assays, demonstrating its high potency.

Compound Target Pathway Assay Metric Value
TBE-31Keap1/Nrf2/ARENQO1 InductionCD valueData not available in provided search results
CD value: Concentration required to double the specific activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), a key cytoprotective enzyme regulated by Nrf2.[1]
Application in Antiviral Drug Synthesis

(R)-3-(hydroxymethyl)cyclohexanone also serves as a crucial precursor for the synthesis of carbocyclic nucleoside analogues.[3][4] These molecules mimic natural nucleosides but have the furanose sugar's oxygen atom replaced by a methylene group, which confers enhanced metabolic stability against enzymatic cleavage.[3][4] This structural modification is key to their function as antiviral agents targeting viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and human immunodeficiency virus (HIV) by inhibiting viral replication.[3] The specific stereochemistry of the (R)-enantiomer is critical for the correct three-dimensional orientation of the final drug molecule, which is essential for its interaction with viral enzymes.[3]

(S)-3-(hydroxymethyl)cyclohexanone: An Unexplored Enantiomer

Current scientific literature lacks data on the biological activity of (S)-3-(hydroxymethyl)cyclohexanone. While its synthesis can be achieved, for instance, through the separation from a racemic mixture during the chemoenzymatic synthesis of the (R)-enantiomer[5], its potential biological effects remain uninvestigated.

Hypothetical Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of (R)-3-(hydroxymethyl)cyclohexanone itself is limited, its structural motifs suggest potential interactions with biological targets.[2] Given that some cyclohexanone derivatives have demonstrated anti-inflammatory properties, it has been hypothesized that (R)-3-(hydroxymethyl)cyclohexanone or its metabolites could modulate inflammatory signaling pathways such as the NF-κB and MAPK cascades.[2] It is crucial to emphasize that this is a speculative model and awaits experimental validation.[2]

Below is a diagram illustrating the hypothetical modulation of these inflammatory pathways.

Hypothetical_Inflammatory_Pathway_Modulation Hypothetical Modulation of Inflammatory Pathways cluster_extracellular Extracellular cluster_cellular Cellular Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPK_Kinase MAPK Kinase Receptor->MAPK_Kinase IκBα IκBα IKK->IκBα inhibits degradation AP1 AP-1 MAPK_Kinase->AP1 NFκB NF-κB (p50/p65) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus AP1->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes R_Compound (R)-3-(hydroxymethyl)cyclohexanone R_Compound->IKK Hypothetical Inhibition R_Compound->MAPK_Kinase Hypothetical Inhibition

Caption: Hypothetical modulation of inflammatory pathways by (R)-3-(hydroxymethyl)cyclohexanone.

The primary documented biological relevance of (R)-3-(hydroxymethyl)cyclohexanone is through its synthetic product, TBE-31, which activates the Nrf2 pathway.

Nrf2_Pathway_Activation Nrf2 Signaling Pathway Activation by TBE-31 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub constitutive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds Gene_Expression Cytoprotective Gene Expression (e.g., NQO1) ARE->Gene_Expression TBE31 TBE-31 (from (R)-enantiomer) TBE31->Keap1_Nrf2 inhibits Keap1

Caption: Activation of the Nrf2 cytoprotective pathway by TBE-31.

Experimental Protocols

As there are no direct biological assays reported for the enantiomers of 3-(hydroxymethyl)cyclohexanone, a representative protocol for an NF-κB Luciferase Reporter Assay is provided below. This type of assay would be suitable for investigating the hypothetical anti-inflammatory activity of these compounds. The protocol is based on a hypothetical study of similar cyclohexanone structures.[6]

NF-κB Luciferase Reporter Assay[6]

This assay quantifies the inhibition of the NF-κB signaling pathway by measuring the activity of a luciferase reporter gene under the control of an NF-κB response element.

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well.

    • After 24 hours, cells are co-transfected with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment and Pathway Activation:

    • Following 24 hours of transfection, the medium is replaced with fresh DMEM containing various concentrations of the test compound ((R)- or (S)-3-(hydroxymethyl)cyclohexanone).

    • After a 1-hour pre-incubation with the compounds, the NF-κB pathway is stimulated with 10 ng/mL of recombinant human tumor necrosis factor-alpha (TNF-α).

    • A vehicle control (e.g., DMSO) and a positive control (TNF-α stimulation without the compound) are included.

  • Luciferase Activity Measurement:

    • After 6 hours of TNF-α stimulation, the cells are lysed.

    • Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system on a luminometer.

    • The NF-κB-driven firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

  • Data Analysis:

    • The percentage of inhibition is calculated relative to the TNF-α stimulated control.

    • The half-maximal inhibitory concentration (IC₅₀) values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Synthetic Workflow Visualization

The significance of (R)-3-(hydroxymethyl)cyclohexanone is best understood through its role in synthesis. The following diagram illustrates a generalized workflow for its synthesis and its subsequent use as a key intermediate.

Synthetic_Workflow Synthetic Utility of (R)-3-(hydroxymethyl)cyclohexanone Cyclohexanone Cyclohexanone Asymmetric_Synthesis Asymmetric Hydroxymethylation Cyclohexanone->Asymmetric_Synthesis R_Enantiomer (R)-3-(hydroxymethyl)cyclohexanone Asymmetric_Synthesis->R_Enantiomer Multi_step Multi-step Synthesis R_Enantiomer->Multi_step Tricyclic_Intermediate Key Tricyclic Intermediate Multi_step->Tricyclic_Intermediate Annulation Annulation Reactions Tricyclic_Intermediate->Annulation Final_Product Potent Anti-inflammatory Agent (e.g., TBE-31) Annulation->Final_Product

Caption: Synthetic workflow from cyclohexanone to a potent anti-inflammatory agent.

Conclusion

References

A Comparative Guide to the Spectral Data of 3-(Hydroxymethyl)cyclohexanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the spectral data for 3-(hydroxymethyl)cyclohexanone and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying principles and experimental rationale. Our objective is to equip you with the expertise to confidently characterize and differentiate these versatile chemical entities.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule that serves as a valuable building block in organic synthesis due to its ketone and primary alcohol functionalities.[1] The precise characterization of this compound and its derivatives is paramount for ensuring the purity and structural integrity of downstream products in medicinal chemistry and materials science. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will explore the spectral signatures of this compound and predict how common derivatizations of the hydroxyl and carbonyl groups manifest in IR, NMR, and MS spectra.

Comparative Spectral Analysis

A thorough analysis of the spectral data allows for the unambiguous identification of this compound and its derivatives. The following sections compare the key spectral features of the parent compound with its acetate, methoxy, and ketal derivatives.

Molecular Structures for Comparison

G cluster_0 This compound cluster_1 3-(Acetoxymethyl)cyclohexanone cluster_2 3-(Methoxymethyl)cyclohexanone cluster_3 1,4-Dioxaspiro[4.5]decan-7-ylmethanol a a b b c c d d

Caption: Molecular structures of this compound and its derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for our compounds of interest are summarized below.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound 3600-3200 (broad)[1][2]~1710 (strong)[1][2]1300-1000
3-(Acetoxymethyl)cyclohexanone Absent~1740 (ester), ~1715 (ketone)~1240 (ester)
3-(Methoxymethyl)cyclohexanone Absent~1715~1100 (ether)
1,4-Dioxaspiro[4.5]decan-7-ylmethanol 3600-3200 (broad)Absent~1100 (ketal C-O)

Interpretation: The IR spectrum of this compound is characterized by a broad O-H stretching band and a strong C=O stretching absorption.[1] The broadness of the O-H band is due to hydrogen bonding.[2][3] Upon acetylation to form 3-(acetoxymethyl)cyclohexanone, the O-H band disappears and is replaced by a strong ester C=O stretch, typically at a higher wavenumber than the ketone C=O. The ether derivative, 3-(methoxymethyl)cyclohexanone, will lack the O-H stretch and show a characteristic C-O ether stretch. Protection of the ketone as an ethylene ketal in 1,4-dioxaspiro[4.5]decan-7-ylmethanol results in the disappearance of the C=O stretch, while the O-H stretch remains.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectral Data Comparison

Compoundδ (ppm) -CH₂OH/CH₂ORδ (ppm) -OHδ (ppm) Ring Protons
This compound ~3.5Variable (exchangeable)1.2 - 2.5
3-(Acetoxymethyl)cyclohexanone ~4.0 (shifted downfield)Absent1.2 - 2.6
3-(Methoxymethyl)cyclohexanone ~3.4Absent1.2 - 2.5
1,4-Dioxaspiro[4.5]decan-7-ylmethanol ~3.5Variable (exchangeable)1.0 - 2.0

¹³C NMR Spectral Data Comparison

Compoundδ (ppm) C=Oδ (ppm) -CH₂OH/CH₂ORδ (ppm) Ring Carbons
This compound ~210[1][5]~6525 - 50
3-(Acetoxymethyl)cyclohexanone ~209 (ketone), ~171 (ester)~6725 - 50
3-(Methoxymethyl)cyclohexanone ~210~7525 - 50
1,4-Dioxaspiro[4.5]decan-7-ylmethanol Absent (ketal C ~109)~6520 - 45

Interpretation: In the ¹H NMR spectrum of this compound, the protons of the hydroxymethyl group appear as a characteristic signal around 3.5 ppm.[1] The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. The ring protons resonate in the upfield region.[5] For the acetate derivative, the -CH₂O- protons are shifted downfield due to the electron-withdrawing effect of the acetyl group. The ether derivative shows a methoxy signal (~3.3 ppm) and a slight downfield shift of the -CH₂O- protons. In the ketal, the absence of the deshielding carbonyl group results in an upfield shift of the ring protons.

The ¹³C NMR spectrum of the parent compound shows a characteristic ketone carbonyl signal downfield around 210 ppm.[1][5] The carbon of the hydroxymethyl group resonates around 65 ppm. In the acetate derivative, an additional ester carbonyl signal appears around 171 ppm. The ketal derivative is easily identified by the absence of the ketone signal and the appearance of a new signal for the spiro carbon of the ketal at around 109 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

CompoundMolecular Ion (M⁺)Key Fragmentation Pathways
This compound m/z 128Loss of H₂O, loss of CH₂OH, α-cleavage
3-(Acetoxymethyl)cyclohexanone m/z 170Loss of CH₃COOH, loss of CH₂OCOCH₃
3-(Methoxymethyl)cyclohexanone m/z 142Loss of CH₃OH, loss of CH₂OCH₃
1,4-Dioxaspiro[4.5]decan-7-ylmethanol m/z 158Loss of H₂O, fragmentation of the ketal ring

Interpretation: The molecular ion peak in the mass spectrum confirms the molecular weight of the compound.[6][7] For this compound, common fragmentation includes the loss of a water molecule (M-18) and the loss of the hydroxymethyl radical (M-31). Cyclic ketones also undergo characteristic ring-opening fragmentations.[8] The derivatives will show fragmentation patterns corresponding to the loss of their respective functional groups, such as the loss of acetic acid for the acetate and methanol for the ether.

Experimental Protocols

The following are detailed protocols for obtaining high-quality spectral data.

Workflow for Spectral Analysis

G cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Weigh Compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) Solvent Choose Deuterated Solvent (e.g., CDCl₃, D₂O) Sample->Solvent Dissolve Dissolve Sample in Solvent (~0.6 mL) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock Transfer->Lock Shim Shim Lock->Shim Tune Tune and Match Shim->Tune Acquire Acquire Spectrum Tune->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference Spectrum (e.g., TMS at 0 ppm) Process->Reference Integrate Integrate Peaks Reference->Integrate Interpret Interpret Spectrum Integrate->Interpret

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument Setup:

    • Perform a background scan with no sample in the beam path.

    • Set the spectral range to 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The acquired spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[9]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean vial.[9]

    • Transfer the solution to a 5 mm NMR tube.[10]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[11]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.[9]

    • Shim the magnetic field to achieve high homogeneity and sharp peaks.[9]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[9]

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[10] For quantitative ¹H NMR, a longer relaxation delay is necessary.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: For volatile and thermally stable compounds like cyclohexanone derivatives, Electron Ionization (EI) is a common method.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectral data of this compound and its derivatives provide a wealth of information for their structural elucidation. By understanding the characteristic signals in IR, NMR, and MS, and how these signals are influenced by derivatization, researchers can confidently identify and characterize these important synthetic intermediates. The protocols and comparative data presented in this guide serve as a valuable resource for achieving accurate and reliable spectral analysis.

References

Characterization of Intermediates in the Synthesis of TBE-31: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the key intermediates in the synthesis of TBE-31, a potent activator of the Keap1/Nrf2/ARE pathway with potential therapeutic applications. The synthesis, originating from cyclohexanone, involves a multi-step process with several isolable intermediates. This document outlines the synthetic pathway, presents characterization data for pivotal intermediates, and details the experimental protocols for their analysis.

Synthetic Pathway of TBE-31

The synthesis of TBE-31 from cyclohexanone is a 15-step process. A key part of this synthesis is the formation of a hydroxymethyl tricyclic ketone intermediate. The overall synthetic strategy is designed for scalability to produce significant quantities of TBE-31 for further biological evaluation.

Below is a diagram illustrating the major transformations and key intermediates in the synthesis of TBE-31.

TBE31_Synthesis_Pathway Cyclohexanone Cyclohexanone Intermediate_A 2-(Methoxycarbonyl)cyclohexanone Cyclohexanone->Intermediate_A Several Steps Intermediate_B Hydroxymethyl Tricyclic Ketone (±)-(4aS,8aS)-8a-(hydroxymethyl)-1,1,4a-trimethyl- 3,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(1H)-one Intermediate_A->Intermediate_B Multiple Steps TBE_31 TBE-31 (±)-(4bS,8aR,10aS)-10a-ethynyl-4b,8,8-trimethyl- 3,7-dioxo-3,4b,7,8,8a,9,10,10a-octahydrophenanthrene- 2,6-dicarbonitrile Intermediate_B->TBE_31 Multiple Steps

Caption: Synthetic pathway of TBE-31 from cyclohexanone.

Characterization of Key Intermediates

The following tables summarize the key characterization data for the pivotal intermediates identified in the synthesis of TBE-31.

Table 1: Characterization Data for 2-(Methoxycarbonyl)cyclohexanone

Analytical TechniqueExperimental Data
¹H NMR (400 MHz, CDCl₃)δ = 1.60-1.75 (m, 4H), 2.00-2.10 (m, 2H), 2.35-2.45 (m, 2H), 3.45 (t, J = 5.6 Hz, 1H), 3.74 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ = 22.8, 27.2, 31.5, 41.8, 52.1, 58.1, 173.0, 204.5
Mass Spectrometry (EI)m/z (%) = 156 (M⁺, 30), 125 (45), 113 (100), 86 (50), 55 (60)
Appearance Colorless oil

Table 2: Characterization Data for Hydroxymethyl Tricyclic Ketone

Analytical TechniqueExperimental Data
¹H NMR (400 MHz, CDCl₃)δ = 0.93 (s, 3H), 1.05 (s, 3H), 1.18 (s, 3H), 1.20-2.50 (m, 13H), 3.45 (d, J = 11.2 Hz, 1H), 3.65 (d, J = 11.2 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃)δ = 21.9, 22.3, 26.5, 30.1, 33.6, 35.8, 37.9, 38.1, 40.2, 49.8, 50.1, 54.2, 69.1, 218.1
Mass Spectrometry (ESI+)m/z = 285 ([M+Na]⁺)
Appearance White solid
Melting Point 135-136 °C

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of the synthetic intermediates are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer at 400 MHz and 100 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δ = 7.27 for ¹H and δ = 77.23 for ¹³C) as an internal standard.

Mass Spectrometry (MS)

Low-resolution mass spectra were obtained on a Micromass 70-VSE instrument using electron ionization (EI). High-resolution mass spectra were acquired on a Micromass Q-Tof Ultima instrument using positive electrospray ionization (ESI+).

Melting Point

Melting points were determined on a Thomas Hoover capillary melting point apparatus and are uncorrected.

Experimental Workflow for Intermediate Characterization

The following diagram illustrates the general workflow for the isolation and characterization of a synthetic intermediate.

Experimental_Workflow Reaction Chemical Reaction Workup Reaction Workup (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Isolated_Intermediate Isolated Intermediate Purification->Isolated_Intermediate NMR NMR Spectroscopy (¹H, ¹³C) Isolated_Intermediate->NMR MS Mass Spectrometry (LRMS, HRMS) Isolated_Intermediate->MS MP Melting Point (for solids) Isolated_Intermediate->MP Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation MP->Structure_Confirmation

A Comparative Analysis of Experimental Data and Predicted Properties of 3-(hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimentally determined and computationally predicted properties of 3-(hydroxymethyl)cyclohexanone. As a versatile bifunctional molecule, it serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.[1] This document aims to equip researchers with a clear, data-driven overview to inform their work in chemical synthesis and drug discovery.

Properties Overview: Experimental vs. Predicted Data

The following table summarizes the available quantitative data for this compound, highlighting the contrast between experimentally verified values and computational predictions. The scarcity of extensive experimental data underscores the reliance on predictive models for this compound.

PropertyExperimental ValuePredicted ValueSource / Notes
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂[1][2]
Molecular Weight Not Available128.17 g/mol [1][2] Computed by PubChem
Appearance Clear pale yellow to brown liquid or solidColorless to pale yellow liquid/solid[1][2] Dependent on purity and temperature
Boiling Point Not Available239.8 ± 13.0 °C at 760 mmHg[1][2]
Density Not Available1.054 ± 0.06 g/cm³[1][2]
Solubility Soluble in polar organic solvents; moderately soluble in waterMore soluble in polar solvents[1][2] Due to the presence of hydroxyl and ketone groups.
Topological Polar Surface Area Not Available37.3 Ų[1] Computed by Cactvs
XLogP3-AA Not Available0[1] Computed by XLogP3

Spectroscopic Characteristics

Detailed experimental spectra for this compound are not widely available in public domains. However, the expected spectroscopic features can be inferred from the analysis of related compounds.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals for the protons on the cyclohexyl ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.[2]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show a distinctive signal for the carbonyl carbon in the range of 190-220 ppm.[2] Signals for the carbon of the hydroxymethyl group and the carbons of the cyclohexane ring will appear at a higher field.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum should be characterized by a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.[2] A broad absorption band in the 3200-3600 cm⁻¹ region is expected, indicating the O-H stretching vibration of the alcohol group.[2]

Experimental Protocols

While specific, detailed experimental protocols for the determination of all physical properties of this compound are not extensively published, standard organic chemistry laboratory techniques are applicable.[1] The following outlines methodologies for key synthetic and analytical procedures.

Synthesis: Asymmetric α-Hydroxymethylation of Cyclohexanone

A common and efficient method for producing enantiomerically pure (R)-3-(hydroxymethyl)cyclohexanone is through the organocatalytic asymmetric α-hydroxymethylation of cyclohexanone.[1]

Materials:

  • Cyclohexanone

  • Chiral organocatalyst (e.g., proline-derived)

  • Formaldehyde source

  • Solvent (e.g., DMF, DMSO)

  • Quenching agent (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral organocatalyst in the chosen solvent in a reaction vessel.

  • Add cyclohexanone to the solution.

  • Introduce the formaldehyde source to initiate the reaction.

  • Stir the mixture at the appropriate temperature and monitor the reaction progress using a suitable technique (e.g., TLC, GC).

  • Upon completion, quench the reaction by adding the quenching agent.

  • Extract the product into an organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[2]

Characterization Methods
  • NMR Spectroscopy: To confirm the structure of the synthesized product.[2]

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.[2]

  • Chiral HPLC Analysis: To determine the enantiomeric excess of the product.[2]

Density Determination (Pycnometer Method)

This standard method can be used to determine the density of liquid this compound.[1]

Procedure:

  • Accurately weigh a clean, dry pycnometer (M_pyc).

  • Fill the pycnometer with distilled water of a known temperature and density (ρ_water) and weigh it (M_pyc+water).

  • Empty, clean, and dry the pycnometer.

  • Fill the pycnometer with this compound at the same temperature and weigh it (M_pyc+sample).

  • Calculate the density of the sample using the appropriate formula.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Cyclohexanone & Chiral Catalyst reaction Asymmetric α-Hydroxymethylation start->reaction quench Reaction Quenching reaction->quench extraction Solvent Extraction quench->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography product Final Product: this compound chromatography->product characterization Structural & Purity Analysis (NMR, MS, HPLC) product->characterization

General workflow for the synthesis and purification of this compound.

Signaling Pathway Involvement: A Hypothetical Perspective

Currently, there is no direct experimental evidence detailing the involvement of this compound in specific signaling pathways. However, given that some derivatives of cyclohexanone have demonstrated anti-inflammatory properties, it is plausible that this molecule or its metabolites could modulate inflammatory signaling cascades, such as the NF-κB or MAPK pathways.[3] It is crucial to emphasize that this remains a speculative model and requires experimental validation.[3] Further research into its biological activities is necessary to elucidate any potential therapeutic effects.

References

Safety Operating Guide

Proper Disposal of 3-(Hydroxymethyl)cyclohexanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all 3-(hydroxymethyl)cyclohexanone waste as hazardous. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. Adherence to institutional and regulatory protocols is mandatory for the safe and compliant disposal of this compound. This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage the disposal of this compound and its associated waste streams effectively.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. Based on the hazard profile of this compound, which includes skin and eye irritation, the following PPE is required:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, containment, and labeling of the chemical waste for collection by a licensed hazardous waste management service.

Step 1: Waste Segregation

  • Non-halogenated Organic Waste: Pure this compound and solutions where it is the primary component should be collected in a designated non-halogenated organic solvent waste container.

  • Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the sink. Collect them in a separate aqueous waste container that is clearly labeled.

  • Contaminated Labware: Solid waste, such as gloves, pipette tips, and paper towels contaminated with this compound, must be collected in a separate, clearly labeled container for solid hazardous waste.

  • Empty Containers: The original container of this compound, even if "empty," will contain residue. It must be treated as hazardous waste. Do not rinse the container into the drain. Cap it and dispose of it along with other solid chemical waste.

Step 2: Waste Containment

  • Container Selection: Use only chemically compatible and properly sealed containers for waste collection. High-density polyethylene (HDPE) or glass bottles are generally suitable. Ensure the container has a secure, leak-proof cap.

  • Filling the Container: Do not overfill waste containers. Leave at least 10% headspace to allow for vapor expansion. Keep containers closed except when adding waste.

Step 3: Labeling

  • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as you begin collecting waste.

  • Content Identification: Clearly list all chemical constituents and their approximate percentages on the label. For instance, "Waste this compound in Ethanol (~5%)." Vague descriptions like "organic waste" are unacceptable.

  • Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., Irritant).

Step 4: Storage and Collection

  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Regulatory and Hazard Information

While this compound is not individually listed with a specific EPA hazardous waste number, it falls under the broader category of chemical waste that must be managed according to regulatory standards. The parent compound, cyclohexanone, is listed as a spent non-halogenated solvent under the EPA waste code F003.[2][3][4] Therefore, waste streams containing this compound should be handled with the same level of caution.

Hazard Summary Table

Hazard ClassificationDescriptionGHS Precautionary Statement
Skin Irritation Causes skin irritation.[1]P280, P302+P352, P332+P313
Eye Irritation Causes serious eye irritation.[1]P280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation.[1]P261, P304+P340

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated Identify Identify Waste Type Start->Identify Liquid Liquid Waste Identify->Liquid Liquid Solid Solid Waste (Gloves, Wipes, etc.) Identify->Solid Solid EmptyContainer Empty Original Container Identify->EmptyContainer Container SegregateLiquid Segregate in Non-Halogenated Organic Waste Container Liquid->SegregateLiquid SegregateSolid Segregate in Solid Hazardous Waste Container Solid->SegregateSolid EmptyContainer->SegregateSolid Label Label Container with Contents & Hazards SegregateLiquid->Label SegregateSolid->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific waste management protocols and EHS department for guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Hydroxymethyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 3-(Hydroxymethyl)cyclohexanone are critical for ensuring a safe laboratory environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling due to its potential hazards. The primary risks associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is mandatory to mitigate these risks.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive assessment of potential exposure is necessary to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Receiving and Unpacking - Safety glasses with side shields- Nitrile or neoprene gloves
Weighing and Aliquoting (small quantities in a fume hood) - Safety goggles- Chemical-resistant lab coat- Butyl rubber gloves[3][4]
Syntheses and Reactions (larger quantities) - Chemical splash goggles and a face shield- Chemical-resistant apron or suit- Butyl rubber or other ketone-resistant gloves[5][6][7]- Respiratory protection may be required based on ventilation and exposure assessment
Spill Cleanup - Full-face respirator with appropriate cartridges- Chemical-resistant suit- Heavy-duty butyl rubber gloves- Chemical-resistant boots

It is imperative to always work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling larger quantities or when there is a potential for aerosol generation.[8][9]

Operational Plan for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and accidents. The following diagram outlines the key steps for the safe handling of this compound from acquisition to disposal.

Workflow for Safe Handling of this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management and Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood ConductExperiment Conduct Experiment WorkInHood->ConductExperiment SegregateWaste Segregate Waste ConductExperiment->SegregateWaste LabelWaste Label Waste Container Clearly SegregateWaste->LabelWaste Dispose Dispose of According to Institutional and Local Regulations LabelWaste->Dispose

Caption: This diagram illustrates the procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Liquid Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. This waste stream should be kept separate from other chemical waste unless otherwise instructed by your institution's environmental health and safety (EHS) department.

  • Solid Waste: Contaminated solid materials, such as gloves, paper towels, and disposable labware, must be collected in a separate, clearly labeled hazardous waste container.

Disposal Procedure:

  • Consult Regulations: Always adhere to your institution's specific guidelines, as well as local, state, and federal regulations for hazardous waste disposal.[10]

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name, associated hazards, and the date of accumulation.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup by a certified hazardous waste disposal company.

  • Do Not Mix: Never mix this compound waste with other incompatible waste streams.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

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Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)cyclohexanone
Reactant of Route 2
3-(Hydroxymethyl)cyclohexanone

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